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Ethyl 2-octynoate

Cat. No.: B080503
CAS No.: 10519-20-7
M. Wt: 168.23 g/mol
InChI Key: QPMDWYXUSMRVKT-UHFFFAOYSA-N
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Description

Ethyl 2-octynoate is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 168.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O2 B080503 Ethyl 2-octynoate CAS No. 10519-20-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl oct-2-ynoate
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InChI

InChI=1S/C10H16O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3-7H2,1-2H3
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InChI Key

QPMDWYXUSMRVKT-UHFFFAOYSA-N
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Canonical SMILES

CCCCCC#CC(=O)OCC
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H16O2
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DSSTOX Substance ID

DTXSID9065104
Record name Ethyl 2-octynoate
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Molecular Weight

168.23 g/mol
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CAS No.

10519-20-7
Record name Ethyl 2-octynoate
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-octynoate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-octynoate is an organic compound classified as an acetylenic ester. Its unique chemical structure, featuring a terminal alkyne and an ethyl ester functional group, imparts specific reactivity and physical properties that are of interest in various chemical and biological research areas. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for this compound, tailored for a scientific audience.

Chemical Structure and Identification

The fundamental structure of this compound consists of an eight-carbon chain with a triple bond at the second carbon position (C2) and an ethyl ester at the carboxyl end.

G cluster_0 C1 CH₃ C2 CH₂ C3 CH₂ C4 CH₂ C5 CH₂ C6 C C7 C C8 C O1 O C9 CH₂ C10 CH₃ O2 O

Table 1: Chemical Identification

IdentifierValue
IUPAC Name ethyl oct-2-ynoate[1]
Synonyms Ethyl 2-octynate, Ethyl heptyne carboxylate, 2-Octynoic acid, ethyl ester[2]
CAS Number 10519-20-7[2]
Molecular Formula C₁₀H₁₆O₂[1][2]
SMILES CCCCCC#CC(=O)OCC[1]
InChI InChI=1S/C10H16O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3-7H2,1-2H3[1]
InChIKey QPMDWYXUSMRVKT-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Data

PropertyValue
Molecular Weight 168.23 g/mol [1][2]
Appearance Colorless liquid
Boiling Point 206 - 208 °C @ 760 mmHg
Melting Point -47 °C
Density 0.868 g/cm³
Vapor Pressure 0.2 mmHg @ 25 °C
Flash Point 75 °C (167 °F)
Solubility Insoluble in water. Soluble in organic solvents like ethanol and ether.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of α,β-acetylenic esters like this compound involves the reaction of a terminal alkyne with ethyl chloroformate in the presence of a strong base. A detailed experimental protocol is outlined below.

Materials:

  • 1-Heptyne

  • n-Butyllithium (in hexane)

  • Ethyl chloroformate

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stirring bar

  • Ice bath and dry ice/acetone bath

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Dissolve 1-heptyne in anhydrous diethyl ether or THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add an equimolar amount of n-butyllithium solution from the dropping funnel, maintaining the temperature below -65 °C. A white precipitate of lithium heptynilide will form.

  • Stir the resulting slurry at -78 °C for 30 minutes.

  • Add ethyl chloroformate dropwise to the reaction mixture.

  • Replace the dry ice/acetone bath with an ice bath and allow the reaction to stir and slowly warm to room temperature overnight.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with two portions of diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

G

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis and identification of volatile compounds like this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar nonpolar capillary column.

  • Injector: Split/splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 min.

    • Ramp 1: Increase to 150°C at 10°C/min.

    • Ramp 2: Increase to 250°C at 20°C/min, hold for 5 min.

  • Mass Spectrometer: Quadrupole mass analyzer.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or ethyl acetate).

  • Create a series of calibration standards by serial dilution of the stock solution.

  • For unknown samples, perform a liquid-liquid extraction if the compound is in an aqueous matrix, or dilute directly if in an organic solvent.

  • Inject 1 µL of the prepared sample into the GC-MS system.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of this compound.

¹H NMR (CDCl₃):

  • δ ~4.2 ppm (q, 2H): Quartet corresponding to the -O-CH₂- protons of the ethyl group.

  • δ ~2.3 ppm (t, 2H): Triplet for the methylene protons adjacent to the alkyne (-C≡C-CH₂-).

  • δ ~1.6 ppm (m, 2H): Multiplet for the methylene protons further down the alkyl chain.

  • δ ~1.3 ppm (m, 4H): Multiplet for the remaining methylene protons in the alkyl chain.

  • δ ~1.2 ppm (t, 3H): Triplet corresponding to the -CH₃ protons of the ethyl group.

  • δ ~0.9 ppm (t, 3H): Triplet for the terminal methyl group of the octyl chain.

¹³C NMR (CDCl₃):

  • δ ~154 ppm: Carbonyl carbon (C=O).

  • δ ~90 ppm and ~74 ppm: Acetylenic carbons (-C≡C-).

  • δ ~62 ppm: Methylene carbon of the ethyl ester (-O-CH₂-).

  • δ ~31, 28, 22, 19 ppm: Methylene carbons of the alkyl chain.

  • δ ~14 ppm: Methyl carbon of the ethyl ester and terminal methyl carbon of the alkyl chain.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

Key IR Absorptions (neat):

  • ~2960-2860 cm⁻¹: C-H stretching vibrations of the alkyl groups.

  • ~2250 cm⁻¹: C≡C stretching vibration of the alkyne, which is a key characteristic peak.

  • ~1715 cm⁻¹: C=O stretching vibration of the ester.

  • ~1250 cm⁻¹: C-O stretching vibration of the ester.

Biological Activity and Relevance in Drug Development

While this compound itself is not a widely studied therapeutic agent, the class of acetylenic fatty acids and their esters has garnered interest in biological research. Some acetylenic fatty acids have been shown to possess antifungal and anti-inflammatory properties.[3] For instance, certain acetylenic acids can inhibit cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug development.

The lipophilic nature of fatty acid esters makes them potential candidates for prodrug strategies, where a pharmacologically active molecule is chemically modified to enhance its absorption, distribution, metabolism, and excretion (ADME) properties.[4][5] The ester linkage can be designed to be cleaved by endogenous esterases, releasing the active drug at the target site.

Furthermore, some studies have investigated the cytotoxicity of related compounds. For example, ethyl 2-cyanoacrylate has been evaluated for its biocompatibility in medical applications.[6] The toxicological profile of octynoic acid esters has been assessed by regulatory bodies, with mthis compound being identified as a skin sensitizer.[2]

G

Conclusion

This compound is a well-defined chemical entity with distinct structural features and physicochemical properties. The presence of the alkyne and ester functional groups provides avenues for various chemical transformations and potential biological interactions. While direct applications in drug development are not yet established, the broader class of acetylenic fatty acid esters presents intriguing possibilities for further research, particularly in the areas of prodrug design and as modulators of enzymatic pathways. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists working with or exploring the potential of this compound.

References

Synthesis of ethyl 2-octynoate from 1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of Ethyl 2-octynoate from 1-Hexyne

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable propiolic ester, from the terminal alkyne 1-hexyne. The described methodology is a robust two-step, one-pot procedure involving the initial deprotonation of 1-hexyne using an organolithium base, followed by carboxylation with ethyl chloroformate. This document details the underlying reaction mechanism, a comprehensive experimental protocol, quantitative data, and safety considerations essential for successful and safe execution in a laboratory setting. The information is tailored for professionals in chemical research and drug development who require a reliable method for the preparation of functionalized alkynes.

Reaction Mechanism and Principles

The synthesis of this compound from 1-hexyne is achieved through a sequential deprotonation and nucleophilic acyl substitution. The terminal proton of 1-hexyne is sufficiently acidic (pKa ≈ 25) to be removed by a strong organometallic base such as n-butyllithium (n-BuLi).

  • Step 1: Deprotonation (Lithiation) : 1-Hexyne is treated with n-butyllithium in an anhydrous aprotic solvent, typically tetrahydrofuran (THF) or diethyl ether, at low temperatures (e.g., -78 °C). The n-BuLi acts as a superbase, abstracting the terminal alkyne proton to form a lithium hexynilide intermediate and butane as a byproduct.[1] This nucleophilic lithium acetylide is the key reactive species.

  • Step 2: Carboxylation : The highly nucleophilic acetylide anion attacks the electrophilic carbonyl carbon of ethyl chloroformate. This results in a nucleophilic acyl substitution, displacing the chloride leaving group to form the desired product, this compound, and lithium chloride (LiCl) as a salt byproduct.

The overall transformation is depicted in the reaction pathway diagram below.

G cluster_0 Reaction Pathway r1 1-Hexyne i1 Lithium Hexynilide r1->i1 + n-BuLi (Deprotonation) - Butane p1 This compound i1->p1 + Ethyl Chloroformate (Carboxylation) - LiCl

Figure 1: Reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the lithiation of terminal alkynes and subsequent reaction with electrophiles. All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and flame-dried glassware to prevent quenching of the organolithium reagent.

Materials and Reagents
Reagent / MaterialMolecular FormulaMolar Mass ( g/mol )Amount (mmol)QuantityNotes
1-HexyneC₆H₁₀82.1550.04.11 g (5.87 mL)Purify by distillation if necessary.
n-Butyllithium (n-BuLi)C₄H₉Li64.0652.5 (1.05 eq)21.0 mL of 2.5 MSolution in hexanes. Titrate prior to use for accurate concentration.
Ethyl ChloroformateC₃H₅ClO₂108.5255.0 (1.10 eq)5.97 g (5.23 mL)Corrosive and toxic; handle in a fume hood.[2]
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-150 mLDistill from sodium/benzophenone ketyl.
Saturated aq. NH₄Cl SolutionNH₄Cl53.49-100 mLFor quenching the reaction.
Diethyl Ether(C₂H₅)₂O74.12-~150 mLFor extraction.
Brine (Saturated aq. NaCl)NaCl58.44-50 mLFor washing.
Anhydrous Magnesium SulfateMgSO₄120.37-~10 gFor drying the organic phase.
Equipment
  • 500 mL three-necked, round-bottomed flask, flame-dried

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Dropping funnel or syringe pump

  • Inert gas (Argon or Nitrogen) manifold with bubbler

  • Dry ice/acetone bath (-78 °C)

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure
  • Setup : Assemble the flame-dried three-necked flask with a magnetic stir bar, a thermometer, a rubber septum, and a connection to the inert gas manifold. Allow the apparatus to cool to room temperature under a positive pressure of argon.

  • Initial Charge : Add anhydrous THF (100 mL) to the flask via cannula or syringe, followed by 1-hexyne (5.87 mL, 50.0 mmol).

  • Lithiation : Cool the stirred solution to -78 °C using a dry ice/acetone bath. Once the temperature has stabilized, add n-butyllithium (21.0 mL of a 2.5 M solution in hexanes, 52.5 mmol) dropwise via syringe over 20-30 minutes. Ensure the internal temperature does not rise above -70 °C. After the addition is complete, stir the resulting milky white slurry at -78 °C for an additional 30 minutes, then allow it to warm to 0 °C in an ice bath and stir for another 30 minutes to ensure complete formation of the lithium acetylide.

  • Carboxylation : Re-cool the reaction mixture to -78 °C. Add ethyl chloroformate (5.23 mL, 55.0 mmol) dropwise via syringe at a rate that maintains the internal temperature below -65 °C.

  • Warming : After the addition of ethyl chloroformate is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir overnight (approximately 12-16 hours).

  • Work-up : Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL).

  • Extraction : Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine all organic layers.

  • Washing & Drying : Wash the combined organic phase with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude residue by vacuum distillation to yield this compound as a colorless liquid. Collect the fraction boiling at approximately 85 °C at 6 mmHg.[3]

Quantitative Data Summary

Reaction Parameters
ParameterValue / Condition
Reaction Scale50.0 mmol (based on 1-hexyne)
SolventAnhydrous Tetrahydrofuran (THF)
Lithiation Temp.-78 °C to 0 °C
Carboxylation Temp.-78 °C, then warm to room temperature
Reaction Time~18 hours (including stirring overnight)
Work-up ProcedureAqueous quench, liquid-liquid extraction
Purification MethodVacuum Distillation
Expected Yield75-90% (based on analogous preparations)
Physical and Spectroscopic Properties of this compound
PropertyValueReference
CAS Number10519-20-7[3][4]
Molecular FormulaC₁₀H₁₆O₂[4]
Molar Mass168.23 g/mol [4]
AppearanceColorless liquid
Boiling Point85 °C @ 6 mmHg[3]
Density0.91 g/cm³[3]
Refractive Indexn²⁰/D 1.4484[3]
¹H NMR (CDCl₃) Predicted: δ 4.20 (q, 2H), 2.25 (t, 2H), 1.55 (m, 2H), 1.35 (m, 4H), 1.30 (t, 3H), 0.90 (t, 3H) ppm.
¹³C NMR (CDCl₃) Predicted: δ 153.0, 88.0, 74.0, 62.0, 31.0, 27.5, 22.0, 19.0, 14.0, 13.5 ppm.
FTIR (neat) Predicted: ν ~2250 cm⁻¹ (C≡C stretch), ~1715 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O stretch).

Experimental Workflow Visualization

The logical flow of the experimental procedure is outlined below, from initial setup to final product analysis.

G cluster_workflow Experimental Workflow setup 1. Apparatus Setup (Flame-dried, Inert Atmosphere) charge 2. Charge Reagents (THF, 1-Hexyne) setup->charge cool1 3. Cool to -78 °C charge->cool1 lithiation 4. Add n-BuLi (Deprotonation) cool1->lithiation warm 5. Warm to 0 °C lithiation->warm cool2 6. Re-cool to -78 °C warm->cool2 carboxylation 7. Add Ethyl Chloroformate cool2->carboxylation warm_rt 8. Warm to RT, Stir Overnight carboxylation->warm_rt quench 9. Quench Reaction (aq. NH₄Cl) warm_rt->quench extract 10. Extraction (Diethyl Ether) quench->extract wash_dry 11. Wash and Dry (Brine, MgSO₄) extract->wash_dry concentrate 12. Concentrate (Rotary Evaporator) wash_dry->concentrate purify 13. Purify (Vacuum Distillation) concentrate->purify analyze 14. Analysis (NMR, IR, GC-MS) purify->analyze

Figure 2: Step-by-step experimental workflow for the synthesis.

Safety and Troubleshooting

  • n-Butyllithium : n-BuLi is an extremely pyrophoric reagent that ignites spontaneously on contact with air and reacts violently with water.[1] It must be handled exclusively under an inert atmosphere by trained personnel using proper syringe or cannula techniques. Leftover reagent must be quenched carefully (e.g., with isopropanol) at low temperatures.

  • Ethyl Chloroformate : This reagent is highly toxic, corrosive, and a lachrymator.[2] It should always be handled in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Low Temperatures : The use of a dry ice/acetone bath requires insulated gloves to prevent cold burns. Ensure good ventilation as large amounts of CO₂ gas will sublime from the bath.

  • Troubleshooting :

    • Low or No Yield : This is often due to wet glassware, impure solvents, or inactive n-BuLi. Ensure all equipment is scrupulously dried and solvents are anhydrous. The concentration of n-BuLi should be verified by titration before use.

    • Side Products : If the temperature during additions is not controlled, side reactions may occur. Slow, dropwise addition is critical.

    • Difficult Purification : The formation of emulsions during work-up can be broken by the addition of brine. If the product is difficult to distill, ensure the vacuum is adequate and check for leaks in the distillation apparatus.

References

Physicochemical properties of ethyl 2-octynoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 2-Octynoate

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No. 10519-20-7). The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed data and methodologies for this compound.

Compound Identification and Structure

This compound is an ester with the molecular formula C10H16O2.[1][2][3] It is also known by several synonyms, including ethyl oct-2-ynoate, 2-octynoic acid ethyl ester, and ethyl heptyne carboxylate.[1][2][4][5] The molecule features a terminal ethyl ester group and an internal alkyne (triple bond) between the second and third carbon atoms of the octanoyl chain.

Summary of Physicochemical Properties

The key quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueConditionsReference(s)
Molecular Formula C10H16O2[1][2][5]
Molecular Weight 168.23 g/mol [1][2][3][5]
Boiling Point 85 °Cat 6 mmHg[1][4][5]
Melting Point 19 °C(literature value)[4]
Density 0.91 g/cm³[1][4][5]
Refractive Index 1.4484at 20 °C[1][5]
Flash Point 99 °C(literature value)[1][4][5]
Vapor Pressure 0.0308 mmHgat 25 °C[4]
Solubility Soluble in alcohol[6]
Insoluble in water[6]
LogP (o/w) 3.729(estimated)[1][5]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These represent standard laboratory procedures.

Determination of Boiling Point

The boiling point of this compound is determined at reduced pressure due to its relatively high boiling point at atmospheric pressure, which could lead to decomposition.

Methodology: Vacuum Distillation

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a manometer to monitor the pressure.

  • Sample Preparation: A sample of this compound is placed in the round-bottom flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Procedure: The system is evacuated to the desired pressure (e.g., 6 mmHg). The flask is then heated gently. The temperature is recorded when the liquid is boiling and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point at that specific pressure.

Determination of Density

The density of liquid this compound can be accurately measured using a pycnometer.

Methodology: Pycnometer Method

  • Preparation: A clean, dry pycnometer of a known volume is weighed empty (m1).

  • Sample Measurement: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The filled pycnometer is then weighed (m2).

  • Calculation: The mass of the sample is calculated (m = m2 - m1). The density (ρ) is then determined by dividing the mass by the known volume (V) of the pycnometer: ρ = m/V. The measurement should be performed at a constant temperature.

Determination of Refractive Index

The refractive index, a measure of how light propagates through the substance, is a characteristic property determined using a refractometer.

Methodology: Abbe Refractometer

  • Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: A few drops of this compound are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark regions is sharp and centered in the crosshairs. The refractive index is then read from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural confirmation and purity assessment of this compound.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent like dichloromethane or hexane.[7] An internal standard may be added for quantitative analysis.[8]

  • Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar column) is used to separate the sample components.[9] The GC is coupled to a mass spectrometer, which serves as the detector.

  • Analysis: The prepared sample is injected into the GC inlet, where it is vaporized.[8] The components are separated based on their boiling points and interaction with the stationary phase. As this compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting ions are separated by their mass-to-charge ratio, producing a mass spectrum that can be used for identification.[7][8]

Workflow for Physicochemical Analysis

The following diagram illustrates a generalized workflow for the comprehensive physicochemical characterization of a chemical substance like this compound.

G cluster_0 Phase 1: Sample Handling & Preparation cluster_1 Phase 2: Physical Property Measurement cluster_2 Phase 3: Structural & Spectroscopic Analysis cluster_3 Phase 4: Data Analysis & Reporting Sample Sample Acquisition (this compound) Purity Purity Assessment (e.g., GC, NMR) Sample->Purity Prep Sample Preparation (Dilution, Degassing) Purity->Prep BP Boiling Point (Vacuum Distillation) Prep->BP Density Density (Pycnometer) Prep->Density RI Refractive Index (Refractometer) Prep->RI Solubility Solubility Test (Qualitative/Quantitative) Prep->Solubility NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy (FTIR) Prep->IR MS Mass Spectrometry (GC-MS) Prep->MS Analysis Data Compilation & Analysis BP->Analysis Density->Analysis RI->Analysis Solubility->Analysis NMR->Analysis IR->Analysis MS->Analysis Report Technical Report & Documentation Analysis->Report

Caption: General workflow for the physicochemical analysis of this compound.

References

Ethyl 2-Octynoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 10519-20-7 IUPAC Name: Ethyl oct-2-ynoate

This technical guide provides a comprehensive overview of ethyl 2-octynoate, a valuable chemical intermediate for professionals in research, and drug development. This document details its chemical and physical properties, spectroscopic data, and safety information. While specific biological activities and detailed synthesis protocols are not extensively documented in publicly available literature, this guide summarizes the existing knowledge and provides a foundation for future investigation.

Chemical and Physical Properties

This compound, also known by synonyms such as ethyl oct-2-ynoate and 2-octynoic acid, ethyl ester, is an unsaturated fatty acid ester.[1] Its fundamental properties are summarized in the table below, providing essential data for laboratory and research applications.

PropertyValueReference
Molecular Formula C₁₀H₁₆O₂[2]
Molecular Weight 168.23 g/mol [1]
Appearance Colorless liquid
Boiling Point 208.5 °C (predicted)
Density 0.903 g/cm³ (predicted)
LogP 3.3 (predicted)
SMILES CCCCCC#CC(=O)OCC[3]
InChI InChI=1S/C10H16O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3-7H2,1-2H3[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following is a summary of available data.

¹H NMR Spectroscopy:

  • δ (ppm): 0.91 (t, 3H, J=7.0 Hz), 1.29 (t, 3H, J=7.1 Hz), 1.30-1.38 (m, 4H), 1.48-1.57 (m, 2H), 2.30 (t, 2H, J=7.0 Hz), 4.19 (q, 2H, J=7.1 Hz)

¹³C NMR Spectroscopy:

  • δ (ppm): 13.8, 14.2, 19.1, 22.1, 27.8, 31.0, 61.5, 73.8, 91.3, 153.9

Infrared (IR) Spectroscopy:

  • Key Peaks (cm⁻¹): ~2240 (C≡C stretch), ~1715 (C=O stretch), ~1250 (C-O stretch)

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): m/z 168

Experimental Protocols

A generalized workflow for the synthesis of esters from carboxylic acids and alcohols is presented below. Note: This is a conceptual workflow and would require optimization for the specific synthesis of this compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Combine 2-octynoic acid\nand excess ethanol Combine 2-octynoic acid and excess ethanol Add acid catalyst\n(e.g., H₂SO₄) Add acid catalyst (e.g., H₂SO₄) Combine 2-octynoic acid\nand excess ethanol->Add acid catalyst\n(e.g., H₂SO₄) Heat mixture\nto reflux Heat mixture to reflux Add acid catalyst\n(e.g., H₂SO₄)->Heat mixture\nto reflux Cool and quench\nreaction Cool and quench reaction Heat mixture\nto reflux->Cool and quench\nreaction Extract with\norganic solvent Extract with organic solvent Cool and quench\nreaction->Extract with\norganic solvent Wash with\naqueous base Wash with aqueous base Extract with\norganic solvent->Wash with\naqueous base Wash with\nbrine Wash with brine Wash with\naqueous base->Wash with\nbrine Dry organic layer\n(e.g., Na₂SO₄) Dry organic layer (e.g., Na₂SO₄) Wash with\nbrine->Dry organic layer\n(e.g., Na₂SO₄) Concentrate under\nreduced pressure Concentrate under reduced pressure Dry organic layer\n(e.g., Na₂SO₄)->Concentrate under\nreduced pressure Purify by\ndistillation or\nchromatography Purify by distillation or chromatography Concentrate under\nreduced pressure->Purify by\ndistillation or\nchromatography Characterize pure\nthis compound Characterize pure This compound Purify by\ndistillation or\nchromatography->Characterize pure\nthis compound

Caption: Generalized workflow for Fischer esterification.

Biological Activity and Toxicological Information

There is limited specific data on the biological activity of this compound in the context of drug discovery or its interaction with specific signaling pathways. Its structural analog, mthis compound, is recognized as a skin sensitizer and is used in fragrances.[3] An evaluation of octynoic and nonynoic acid esters, including this compound, suggests a potential for skin sensitization.[3]

Acute oral toxicity studies on related compounds suggest low toxicity, with LD50 values in rats reported to be greater than 2000 mg/kg bw.[3] However, no specific acute dermal or inhalation toxicity data for this compound is available.[3]

The following diagram illustrates a logical relationship for assessing the potential biological impact of a novel compound like this compound, starting from its known properties.

G cluster_0 Known Information cluster_1 Inferred Properties & Initial Screens cluster_2 In Vitro & In Vivo Testing cluster_3 Drug Development Potential This compound This compound Structural Analogs\n(e.g., mthis compound) Structural Analogs (e.g., mthis compound) This compound->Structural Analogs\n(e.g., mthis compound) In silico\nToxicology Prediction In silico Toxicology Prediction This compound->In silico\nToxicology Prediction Predicted Activity\n(e.g., skin sensitization) Predicted Activity (e.g., skin sensitization) Structural Analogs\n(e.g., mthis compound)->Predicted Activity\n(e.g., skin sensitization) Cell-based Assays Cell-based Assays Predicted Activity\n(e.g., skin sensitization)->Cell-based Assays In silico\nToxicology Prediction->Predicted Activity\n(e.g., skin sensitization) Target Identification Target Identification Cell-based Assays->Target Identification Animal Models Animal Models Cell-based Assays->Animal Models Lead Compound Lead Compound Target Identification->Lead Compound Efficacy & Toxicity Efficacy & Toxicity Animal Models->Efficacy & Toxicity Efficacy & Toxicity->Lead Compound

References

Spectroscopic Profile of Ethyl 2-Octynoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 2-octynoate (C10H16O2), a valuable compound in organic synthesis and potentially in drug development. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is crucial for the structural elucidation, purity assessment, and quality control of this compound.

Data Presentation: Spectroscopic Summary

The quantitative spectroscopic data for this compound are summarized in the tables below for straightforward reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data [1]

  • Solvent: CDCl₃

  • Frequency: 399.65 MHz

Chemical Shift (δ) ppmAssignment
4.215O-CH₂ -CH₃
2.329C≡C-CH₂ -
1.587-CH₂ -CH₂-CH₃
1.39-CH₂ -CH₂-CH₂-
1.34-CH₂-CH₂ -CH₂-
1.307O-CH₂-CH₃
0.908-CH₂-CH₃

¹³C NMR (Carbon-13 NMR) Spectral Data [1]

  • Solvent: CDCl₃

Chemical Shift (δ) ppmAssignment
153.0 (approx.)C =O (Ester carbonyl)
90.0 (approx.)-C ≡C-
75.0 (approx.)-C≡C -
61.0 (approx.)O-C H₂-CH₃
31.0 (approx.)-C H₂-CH₂-CH₃
28.0 (approx.)-C H₂-CH₂-CH₂-
22.0 (approx.)-CH₂-C H₂-CH₂-
19.0 (approx.)C≡C-C H₂-
14.0 (approx.)O-CH₂-C H₃
13.9 (approx.)-CH₂-C H₃

Note: Precise values for all ¹³C NMR shifts were not available in the initial search; approximate values are provided based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy

Key IR Absorption Peaks [2]

Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
~2960, ~2870StrongC-H stretchAlkane
~2240Medium-WeakC≡C stretchAlkyne
~1715StrongC=O stretchEster
~1250StrongC-O stretchEster

Note: The IR data is based on typical values for the functional groups present in this compound. PubChem indicates the availability of FTIR spectra for this compound.

Mass Spectrometry (MS)

Key Mass-to-Charge Ratios (m/z) [3]

  • Ionization Mode: Electron Ionization (EI)

  • Molecular Weight: 168.23 g/mol [3]

m/zRelative Intensity (%)Possible Fragment
168Moderate[M]⁺ (Molecular Ion)
123High[M - OCH₂CH₃]⁺
95High[C₇H₁₁]⁺
67High[C₅H₇]⁺
41High[C₃H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited. These protocols are based on standard laboratory practices for compounds similar to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of this compound.

Methodology:

  • Sample Preparation: A sample of this compound (approximately 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution is transferred to a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., Bruker, JEOL) operating at a frequency of 300 MHz or higher is utilized.

  • Data Acquisition:

    • The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

    • For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

    • For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance signal-to-noise.

  • Data Processing: The acquired FID is subjected to a Fourier transform to generate the frequency-domain NMR spectrum. The spectrum is then phase- and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition: A background spectrum of the empty sample compartment is recorded. The prepared sample is then placed in the instrument's sample holder, and the sample spectrum is acquired. The instrument measures the absorption of infrared radiation across a typical range of 4000-400 cm⁻¹.

  • Data Processing: The final IR spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its molecular formula and aid in structural elucidation.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like this compound. A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC inlet. The GC separates the compound from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Mandatory Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between different spectroscopic techniques for structural elucidation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation Sample This compound Sample Dissolution Dissolution in Solvent (e.g., CDCl3 for NMR) Sample->Dissolution NMR ThinFilm Preparation of Thin Film (for IR) Sample->ThinFilm IR Dilution Dilution in Volatile Solvent (for GC-MS) Sample->Dilution MS NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer ThinFilm->IR MS GC-MS System Dilution->MS FT Fourier Transform NMR->FT BG_Subtraction Background Subtraction IR->BG_Subtraction Fragmentation Fragmentation Pattern Analysis MS->Fragmentation Correction Phase & Baseline Correction FT->Correction Referencing Chemical Shift Referencing Correction->Referencing Structure Structural Elucidation Referencing->Structure BG_Subtraction->Structure Fragmentation->Structure Structural_Elucidation_Logic cluster_data Spectroscopic Data cluster_info Derived Information NMR_Data NMR Data (¹H and ¹³C) Connectivity Carbon-Hydrogen Framework (Connectivity) NMR_Data->Connectivity IR_Data IR Data Functional_Groups Functional Groups (C=O, C≡C, C-O) IR_Data->Functional_Groups MS_Data Mass Spec Data Molecular_Weight Molecular Weight & Formula MS_Data->Molecular_Weight Structure This compound Structure Confirmed Connectivity->Structure Functional_Groups->Structure Molecular_Weight->Structure

References

An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-Octynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-octynoate (CAS No. 10519-20-7) is an α,β-unsaturated ester with the molecular formula C10H16O2.[1][2] Its structure, featuring a terminal alkyne and an ethyl ester group, makes it a molecule of interest in organic synthesis and potentially in the development of new chemical entities. An understanding of its solubility in various organic solvents and its chemical stability is crucial for its application in reaction chemistry, formulation, purification, and storage. This guide provides a comprehensive analysis of its expected solubility and stability profiles and offers detailed methodologies for their experimental determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental in predicting its behavior in different solvent systems.

PropertyValueReference(s)
Molecular Formula C10H16O2[1][2]
Molecular Weight 168.23 g/mol [1][2]
Appearance Colorless liquid (presumed)
Boiling Point Not available
LogP (Octanol/Water) 3.5 (predicted)[2]

Solubility Profile of this compound

The principle of "like dissolves like" is the primary determinant of a solute's solubility in a given solvent.[3] this compound possesses a non-polar hexyl chain and a more polar ethyl ester group containing an alkyne functionality. The long hydrocarbon chain is expected to dominate its solubility characteristics, leading to good solubility in non-polar and moderately polar organic solvents.[3] Its solubility in highly polar solvents, particularly water, is expected to be low.

While specific quantitative data is unavailable, a qualitative and estimated solubility profile is presented in Table 2. This estimation is based on the solubility of structurally similar esters, such as ethyl octanoate, which is highly soluble in many organic solvents.[3][4]

Table 2: Estimated Solubility of this compound in Common Organic Solvents

SolventSolvent PolarityEstimated SolubilityRationale
Hexane Non-polarHighFavorable van der Waals interactions with the hexyl chain.
Toluene Non-polarHighAromatic solvent capable of interacting with the entire molecule.
Diethyl Ether Slightly PolarHighGood balance for dissolving both polar and non-polar moieties.
Chloroform Slightly PolarHighEffective solvent for a wide range of organic compounds.
Ethyl Acetate Moderately PolarHighSimilar ester functionality promotes miscibility.
Acetone Moderately PolarHighAprotic polar solvent capable of dissolving many esters.[5]
Ethanol Polar (protic)Medium to HighCan act as a hydrogen bond acceptor; miscibility is likely.[6]
Methanol Polar (protic)MediumSimilar to ethanol, but higher polarity might slightly reduce solubility.
Acetonitrile Polar (aprotic)MediumPolarity may limit solubility compared to less polar solvents.
Dimethyl Sulfoxide (DMSO) Polar (aprotic)Medium to LowHigh polarity may not be optimal for the non-polar chain.
Water Highly PolarLowThe long hydrophobic chain will limit solubility.[3]

Stability Profile of this compound

The stability of this compound is influenced by its α,β-unsaturated ester and terminal alkyne functionalities. These groups are susceptible to specific degradation pathways.

  • Hydrolysis: Like all esters, this compound can undergo hydrolysis to yield 2-octynoic acid and ethanol. This reaction is typically catalyzed by acid or base and is accelerated in the presence of water.

  • Oxidation: Unsaturated compounds are susceptible to oxidation. The triple bond in this compound can be a site for oxidative cleavage or other oxidative reactions, particularly in the presence of oxidizing agents or upon prolonged exposure to air (autoxidation).[7]

  • Polymerization: The activated triple bond, being conjugated with the carbonyl group, makes the molecule susceptible to polymerization, which can be initiated by light, heat, or catalysts.[8]

  • Nucleophilic Addition: The electron-withdrawing nature of the ester group makes the alkyne susceptible to nucleophilic attack at the β-carbon (a Michael-type addition).[8]

  • Temperature: Elevated temperatures generally increase the rate of chemical degradation.

  • pH: Acidic or basic conditions can catalyze the hydrolysis of the ester group.

  • Light: UV light can potentially initiate polymerization or other radical-based degradation pathways.

  • Presence of Water: Water is a reactant in the hydrolysis pathway.

  • Presence of Oxygen: Oxygen can lead to oxidative degradation.

Experimental Protocols

Given the lack of specific data for this compound, the following sections provide detailed, generalized experimental protocols for determining its solubility and stability.

This protocol outlines a method for determining the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Objective: To determine the concentration of this compound in a saturated solution of a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at a high speed to separate the undissolved solute from the saturated solution.

  • Sample Preparation: Carefully withdraw a known aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the dilution factor and the measured concentration.

Diagram of Experimental Workflow for Solubility Determination:

G A Add excess this compound to solvent B Equilibrate in thermostatic shaker (e.g., 25°C, 24-48h) A->B C Centrifuge to separate undissolved solid B->C D Withdraw aliquot of supernatant C->D E Dilute sample to known volume D->E F Analyze by HPLC or GC E->F G Calculate solubility F->G

Caption: Workflow for determining the equilibrium solubility of a compound.

This protocol describes a systematic approach to evaluating the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and determine the rate of degradation of this compound under defined storage conditions.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Forced-stability chambers (temperature and humidity controlled)

  • Photostability chamber

  • pH meter

  • Acids and bases for pH adjustment (if applicable)

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS, GC-MS)

Procedure:

  • Sample Preparation: Prepare solutions of this compound in the selected organic solvents at a known concentration.

  • Storage Conditions: Aliquot the solutions into sealed vials and expose them to a range of conditions as outlined in regulatory guidelines (e.g., ICH Q1A).[9][10][11][12]

    • Long-term: 25 °C / 60% RH

    • Accelerated: 40 °C / 75% RH

    • Stress Conditions:

      • Elevated temperature (e.g., 60 °C)

      • Acidic conditions (e.g., 0.1 N HCl)

      • Basic conditions (e.g., 0.1 N NaOH)

      • Oxidative conditions (e.g., 3% H2O2)

      • Photostability (exposure to light as per ICH Q1B)

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 6 months for long-term and accelerated; shorter intervals for stress testing).

  • Analysis: Analyze the samples using a stability-indicating analytical method (typically HPLC). The method should be able to separate the parent compound from any degradation products.

  • Data Evaluation:

    • Quantify the amount of remaining this compound at each time point.

    • Identify and quantify any major degradation products, potentially using LC-MS or GC-MS for structural elucidation.

    • Calculate the degradation rate and determine the shelf-life or retest period under the tested conditions.

Diagram of Potential Degradation Pathways:

G A This compound B 2-Octynoic Acid + Ethanol A->B Hydrolysis (+H2O, H+/OH-) C Oxidized Products A->C Oxidation ([O]) D Polymer A->D Polymerization (Heat, Light) E Nucleophilic Adduct A->E Nucleophilic Addition (+Nu-)

Caption: Potential degradation pathways for this compound.

Conclusion

While specific quantitative data for the solubility and stability of this compound are not widely published, a strong predictive assessment can be made based on its chemical structure and the behavior of analogous compounds. It is anticipated to be highly soluble in a range of non-polar and moderately polar organic solvents and to exhibit limited stability under conditions that favor hydrolysis, oxidation, or polymerization. For researchers and professionals in drug development, the provided experimental protocols offer a robust framework for determining the precise solubility and stability characteristics of this compound, which are essential for its successful application.

References

Reactivity of the Alkyne Group in Ethyl 2-Octynoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-octynoate is a versatile bifunctional molecule possessing both an electron-deficient alkyne and an ester functional group. This unique electronic arrangement imparts a rich and varied reactivity to the molecule, making it a valuable building block in organic synthesis. The polarization of the triple bond, due to the electron-withdrawing nature of the adjacent ester group, renders the β-carbon electrophilic and susceptible to a wide range of nucleophilic attacks. This guide provides a comprehensive overview of the reactivity of the alkyne group in this compound, focusing on key reaction classes relevant to pharmaceutical and fine chemical synthesis. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in a research and development setting.

Nucleophilic Conjugate Addition (Michael Addition)

The electron-deficient nature of the alkyne in this compound makes it an excellent Michael acceptor. This allows for the formation of carbon-carbon and carbon-heteroatom bonds at the β-position, leading to a variety of functionalized α,β-unsaturated esters.

Addition of Heteroatom Nucleophiles

A variety of heteroatom nucleophiles, including amines, thiols, and hydrazines, readily undergo conjugate addition to this compound. These reactions are often highly regioselective, with the nucleophile attacking the β-carbon.

  • Aza-Michael Addition: Primary and secondary amines add to this compound to yield β-amino-α,β-unsaturated esters. These products are valuable intermediates in the synthesis of β-amino acids and heterocyclic compounds.

  • Thia-Michael Addition: Thiols undergo conjugate addition to afford β-thio-α,β-unsaturated esters. This reaction is a highly efficient method for the formation of carbon-sulfur bonds.[1][2]

  • Hydrazine Addition and Cyclization: The reaction of this compound with hydrazine hydrate is a classic method for the synthesis of pyrazolones. The initial conjugate addition is followed by an intramolecular cyclization to form the stable five-membered heterocyclic ring. This is a key transformation for the generation of bioactive scaffolds.[3][4][5]

Addition of Carbon Nucleophiles

Soft carbon nucleophiles, such as organocuprates (Gilman reagents), are particularly effective for conjugate addition to α,β-alkynyl esters. This reaction provides a powerful tool for the formation of carbon-carbon bonds, leading to the synthesis of more complex molecular frameworks. In contrast, "harder" organometallic reagents like Grignard reagents may favor 1,2-addition to the ester carbonyl, although conjugate addition can sometimes be achieved under specific conditions.[6][7][8][9][10][11][12]

Table 1: Quantitative Data for Nucleophilic Conjugate Addition to this compound and Analogs

NucleophileProductCatalyst/ConditionsYield (%)Reference
Hydrazine hydrate3-Pentyl-1H-pyrazol-5(4H)-oneEthanol, reflux>85 (estimated)Adapted from[3][13]
BenzylamineEthyl 3-(benzylamino)oct-2-enoateNeat, 100 °CHigh (qualitative)General procedure
ThiophenolEthyl 3-(phenylthio)oct-2-enoateBase catalyst (e.g., Et3N)High (qualitative)[2]
(CH₃)₂CuLiEthyl 3-methyloct-2-enoateTHF, -78 °C to rtGood (qualitative)[9][10]

Cycloaddition Reactions

The alkyne moiety of this compound can participate as a 2π component in various cycloaddition reactions, providing access to a range of cyclic and heterocyclic structures.

[4+2] Cycloaddition (Diels-Alder Reaction)

As a dienophile, this compound can react with conjugated dienes to form six-membered rings. The electron-withdrawing ester group activates the alkyne for this transformation. The reaction with cyclic dienes, such as cyclopentadiene, can lead to the formation of bicyclic adducts which are valuable synthetic intermediates.[14][15][16][17][18]

[3+2] Cycloaddition (Huisgen Cycloaddition)

1,3-Dipolar cycloadditions provide a powerful route to five-membered heterocyclic rings. This compound can react with various 1,3-dipoles, including:

  • Azides: The reaction with organic azides, often catalyzed by copper(I), leads to the formation of 1,2,3-triazoles. This "click chemistry" reaction is known for its high efficiency and functional group tolerance.[7][19]

  • Nitrile Oxides: Cycloaddition with nitrile oxides yields isoxazoles, which are important scaffolds in medicinal chemistry.[20][21]

Table 2: Quantitative Data for Cycloaddition Reactions of this compound and Analogs

Diene/DipoleProduct TypeConditionsYield (%)Reference
CyclopentadieneBicyclo[2.2.1]heptene derivativeSealed tube, 185 °CModerate to GoodAdapted from[15]
Phenyl azide1,2,3-Triazole derivativeCu(I) catalystHigh (qualitative)[7]
Benzonitrile oxideIsoxazole derivativeInert solventGood (qualitative)[20]

Reduction Reactions

The alkyne and ester functionalities of this compound can be selectively or fully reduced to access a variety of products.

Catalytic Hydrogenation

Catalytic hydrogenation over a heterogeneous catalyst, such as palladium on carbon (Pd/C), can lead to different products depending on the reaction conditions.

  • Partial Reduction: Under controlled conditions (e.g., using a poisoned catalyst like Lindlar's catalyst), the alkyne can be selectively reduced to the corresponding (Z)-alkene, ethyl (Z)-2-octenoate.

  • Full Reduction: With a standard Pd/C catalyst and sufficient hydrogen pressure, both the alkyne and the double bond of the intermediate alkene can be reduced to yield the saturated ester, ethyl octanoate.[22][23][24][25][26]

Chemical Reduction

Chemical reducing agents can also be employed to reduce the alkyne.

  • Sodium Borohydride (NaBH₄): This milder reducing agent is generally not reactive towards isolated alkynes. However, in the context of an α,β-unsaturated system, it can sometimes effect reduction, though it is more commonly used for the reduction of aldehydes and ketones.[27][28][29][30][31] Its reactivity towards α,β-alkynyl esters is often low.

  • Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent will typically reduce both the alkyne and the ester functionality. The expected product would be oct-2-en-1-ol (as a mixture of E/Z isomers) and further reduction to octan-1-ol is possible.

Table 3: Quantitative Data for Reduction of this compound and Analogs

ReagentProductConditionsYield (%)Reference
H₂, Pd/CEthyl octanoateEthanol, rt, H₂ balloonHigh (qualitative)[22]
H₂, Lindlar's catalystEthyl (Z)-2-octenoateHexane, quinolineHigh (qualitative)General procedure
NaBH₄Limited to no reaction with the alkyneMethanol, 0 °C-[28]

Transition Metal-Catalyzed Reactions

The terminal alkyne can be functionalized through various transition metal-catalyzed cross-coupling reactions, although this is not a direct reaction of the internal alkyne in this compound. However, related terminal alkynyl esters can undergo reactions like the Sonogashira coupling. For this compound, the internal alkyne can participate in other transformations.

Sonogashira Coupling (of related terminal alkynes)

The Sonogashira coupling is a powerful method for the formation of C(sp)-C(sp²) bonds, typically involving a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. While this compound itself is an internal alkyne, this reaction is highly relevant for structurally similar terminal alkynyl esters.[32][33][34][35]

Experimental Protocols

Protocol 1: Synthesis of 3-Pentyl-1H-pyrazol-5(4H)-one via Hydrazine Addition

Materials:

  • This compound

  • Hydrazine hydrate

  • Absolute ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in absolute ethanol.

  • Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford the purified 3-pentyl-1H-pyrazol-5(4H)-one.

Protocol 2: Diels-Alder Reaction with Cyclopentadiene

Materials:

  • This compound

  • Dicyclopentadiene

  • Sealed reaction tube

Procedure:

  • To a sealed reaction tube, add this compound (1.0 eq) and dicyclopentadiene (1.2 eq).

  • Seal the tube and heat it to 180-190 °C in a heating block or sand bath for 6-12 hours.

  • Cool the tube to room temperature and carefully open it in a well-ventilated fume hood.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the Diels-Alder adduct.

Protocol 3: Catalytic Hydrogenation to Ethyl Octanoate

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (balloon or cylinder)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol% of Pd).

  • Securely attach a balloon filled with hydrogen gas to the flask (or connect to a hydrogen gas line).

  • Evacuate and backfill the flask with hydrogen three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with ethanol.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude ethyl octanoate, which can be further purified by distillation if necessary.

Visualizations

Nucleophilic_Conjugate_Addition cluster_reactants Reactants cluster_product Product Ethyl_2_octynoate This compound Reaction Conjugate Addition Ethyl_2_octynoate->Reaction Nucleophile Nucleophile (Nu-H) Nucleophile->Reaction Adduct β-substituted α,β-unsaturated ester Reaction->Adduct

Caption: General workflow for nucleophilic conjugate addition.

Cycloaddition_Pathways cluster_diels_alder [4+2] Cycloaddition cluster_3_2_cycloaddition [3+2] Cycloaddition Ethyl_2_octynoate This compound (2π system) Diene Conjugated Diene (4π system) Dipole 1,3-Dipole (e.g., Azide, Nitrile Oxide) Diels_Alder_Product Cyclohexene derivative Diene->Diels_Alder_Product Diels-Alder Huisgen_Product Five-membered heterocycle Dipole->Huisgen_Product Huisgen

Caption: Cycloaddition pathways of this compound.

Reduction_Scheme cluster_products Reduction Products Ethyl_2_octynoate This compound Alkene Ethyl (Z)-2-octenoate Ethyl_2_octynoate->Alkene H₂, Lindlar's cat. Alkane Ethyl octanoate Ethyl_2_octynoate->Alkane H₂, Pd/C

Caption: Selective reduction pathways for this compound.

Conclusion

The alkyne group in this compound is a highly versatile functional handle that allows for a diverse range of chemical transformations. Its electrophilic character facilitates nucleophilic conjugate additions, leading to a variety of substituted alkenes. Furthermore, its participation in cycloaddition reactions provides access to important cyclic and heterocyclic scaffolds. The ability to selectively reduce the alkyne to either an alkene or an alkane further enhances its synthetic utility. This guide provides a foundational understanding and practical protocols for harnessing the reactivity of this compound in the development of novel molecules for pharmaceutical and other applications. Further exploration into asymmetric transformations and novel catalytic systems will undoubtedly continue to expand the synthetic potential of this valuable building block.

References

Thermochemical data for ethyl 2-octynoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermochemical Data for Ethyl 2-octynoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for this compound. It includes quantitative data, detailed experimental protocols for its determination, and visualizations of relevant workflows and metabolic pathways. This document is intended to be a valuable resource for professionals in research, science, and drug development who require accurate thermochemical information for this compound.

Core Thermochemical Data

The primary experimental thermochemical data available for this compound pertains to its liquid phase. These values were determined by Moureu and Andre in 1914 and are curated by the National Institute of Standards and Technology (NIST).[1]

Table 1: Thermochemical Properties of Liquid this compound

PropertySymbolValueUnitsMethodReference
Enthalpy of CombustionΔcH°liquid-5837.9kJ/molCombustion Calorimetry (Ccb)Moureu and Andre, 1914
Enthalpy of FormationΔfH°liquid-383.8 ± 5.0kJ/molCombustion Calorimetry (Ccb)Recalculated by NIST

Note: The enthalpy of formation has been recalculated by NIST using modern thermochemical values for CO2 and H2O.

At present, there is a lack of experimentally determined data for other key thermochemical properties of this compound, such as the enthalpy of vaporization (ΔvapH°), heat capacity (Cp), and enthalpy of fusion (ΔfusH°).

Experimental Protocols

Determination of the Enthalpy of Combustion via Bomb Calorimetry

This protocol outlines the steps for determining the enthalpy of combustion of a volatile liquid like this compound using a constant-volume bomb calorimeter.

2.1.1. Principle

A known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by the surrounding water bath of known volume. The enthalpy of combustion is calculated from the measured temperature change of the water.

2.1.2. Apparatus

  • Constant-volume bomb calorimeter (e.g., Parr-type)

  • Steel combustion bomb

  • Calorimeter bucket (water container)

  • High-precision thermometer (± 0.001 °C)

  • Stirring mechanism

  • Oxygen cylinder with pressure regulator

  • Pellet press

  • Crucible (platinum or nickel-chromium)

  • Fuse wire (e.g., nickel-chromium or platinum)

  • Syringe for sample handling

  • Analytical balance (± 0.0001 g)

2.1.3. Procedure

  • Calorimeter Calibration:

    • The heat capacity of the calorimeter system (Ccal) is determined by combusting a standard substance with a precisely known enthalpy of combustion, typically benzoic acid.

    • A pellet of benzoic acid (approximately 1 g) is weighed and placed in the crucible.

    • A fuse wire of known length is attached to the electrodes of the bomb head, with the wire in contact with the benzoic acid pellet.

    • The bomb is assembled, sealed, and purged of air before being filled with high-purity oxygen to a pressure of approximately 25-30 atm.

    • The bomb is submerged in a known mass of water in the calorimeter bucket.

    • The initial temperature of the water is recorded after thermal equilibrium is reached.

    • The sample is ignited, and the temperature is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

    • The temperature change (ΔT) is corrected for heat exchange with the surroundings.

    • The heat capacity of the calorimeter is calculated using the known enthalpy of combustion of benzoic acid and the corrected temperature rise.

  • Sample Preparation and Combustion (this compound):

    • Due to its volatility, this compound must be handled carefully to prevent evaporation during weighing and transfer.[4]

    • A gelatin capsule is tared, and a precise amount of this compound (approximately 0.5-0.8 g) is injected into the capsule using a syringe. The capsule is then weighed to determine the exact mass of the sample.

    • Alternatively, the liquid can be weighed in a tared crucible and covered with a disc to minimize evaporation.[4]

    • A fuse wire is attached to the bomb electrodes, making contact with the sample capsule.

    • A small, known amount of distilled water (approx. 1 mL) is added to the bomb to ensure that the water formed during combustion is in the liquid state.

    • The bomb is sealed, pressurized with oxygen, and placed in the calorimeter as described in the calibration step.

    • The sample is ignited, and the temperature change is recorded.

2.1.4. Data Analysis

  • The total heat released (qtotal) is calculated from the heat capacity of the calorimeter (Ccal) and the corrected temperature rise (ΔT):

    • qtotal = Ccal * ΔT

  • Corrections are made for the heat released by the combustion of the fuse wire and the formation of nitric acid from residual nitrogen in the bomb.

  • The heat of combustion of the sample (qsample) is determined by subtracting the heat contributions from the fuse wire and acid formation from the total heat released.

  • The molar enthalpy of combustion (ΔcU°) at constant volume is calculated by dividing qsample by the number of moles of the sample.

  • The enthalpy of combustion at constant pressure (ΔcH°) is then calculated using the following equation, where Δngas is the change in the number of moles of gas in the combustion reaction:

    • ΔcH° = ΔcU° + ΔngasRT

Visualizations

Experimental Workflow for Bomb Calorimetry

BombCalorimetryWorkflow cluster_prep Preparation cluster_combustion Combustion cluster_analysis Data Analysis p1 Weigh Sample (this compound in capsule) p2 Measure Fuse Wire p3 Assemble Bomb Head p1->p3 p2->p3 p4 Add 1mL H2O to Bomb c1 Seal Bomb p3->c1 p4->c1 c2 Pressurize with O2 (25-30 atm) c1->c2 c3 Place Bomb in Calorimeter (filled with known mass of H2O) c2->c3 c4 Record Initial Temperature (Ti) c3->c4 c5 Ignite Sample c4->c5 c6 Record Temperature Change until Tmax c5->c6 a1 Calculate Corrected ΔT c6->a1 a2 Calculate Total Heat Released (q_total = C_cal * ΔT) a1->a2 a3 Apply Corrections (fuse wire, acid formation) a2->a3 a4 Calculate ΔcU° (constant volume) a3->a4 a5 Calculate ΔcH° (constant pressure) a4->a5

Caption: Workflow for determining the enthalpy of combustion.

Postulated Metabolic Pathway of this compound

While specific metabolic studies on this compound are not available, its metabolic fate can be postulated based on the known pathways for similar esters, such as ethyl octanoate.[5][6] The primary metabolic step is expected to be hydrolysis, followed by the independent metabolism of the resulting alcohol and fatty acid.

MetabolicPathway cluster_hydrolysis Hydrolysis cluster_ethanol_metabolism Ethanol Metabolism cluster_fatty_acid_metabolism Fatty Acid Metabolism cluster_central_metabolism Central Metabolism E2O This compound hydrolysis Esterase (e.g., Carboxylesterase) E2O->hydrolysis ethanol Ethanol hydrolysis->ethanol octynoic_acid 2-Octynoic Acid hydrolysis->octynoic_acid acetaldehyde Acetaldehyde ethanol->acetaldehyde Alcohol Dehydrogenase octynoyl_coa 2-Octynoyl-CoA octynoic_acid->octynoyl_coa Acyl-CoA Synthetase acetate Acetate acetaldehyde->acetate Aldehyde Dehydrogenase acetyl_coa_e Acetyl-CoA acetate->acetyl_coa_e tca_cycle Citric Acid (TCA) Cycle acetyl_coa_e->tca_cycle beta_oxidation β-Oxidation (modified for alkyne) octynoyl_coa->beta_oxidation acetyl_coa_fa Acetyl-CoA beta_oxidation->acetyl_coa_fa acetyl_coa_fa->tca_cycle

Caption: Postulated metabolic pathway of this compound.

Computational Thermochemistry

To date, no specific computational studies using high-accuracy methods such as Gaussian-4 (G4) or Gaussian-3 (G3) theory for the calculation of the thermochemical properties of this compound have been identified in the literature.[7][8] Such computational studies could provide valuable theoretical estimates for properties that have not been experimentally determined, including gas-phase enthalpy of formation, heat capacity, and entropy.

Conclusion

The available thermochemical data for this compound is limited to its liquid-phase enthalpy of combustion and formation, determined historically through bomb calorimetry. This guide provides a detailed, reconstructed protocol for this experimental method. Further experimental and computational research is warranted to determine other critical thermochemical properties of this compound, which would be of significant benefit to researchers and professionals in chemistry and drug development.

References

Potential Biological Activities of Ethyl 2-Octynoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ethyl 2-octynoate is an organic compound characterized by an eight-carbon chain containing a terminal ethyl ester and an alkyne group at the second carbon position. While direct and extensive research on the biological activities of this compound is limited, its structural features—namely the acetylenic functional group and its nature as a fatty acid ester—suggest a range of potential pharmacological and toxicological properties. This technical guide provides an in-depth overview of these potential activities, drawing inferences from studies on structurally related compounds, including other alkynoic acid esters. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on potential biological effects, relevant experimental protocols for their investigation, and the underlying biochemical pathways.

Introduction: The Alkyne Moiety in Biological Systems

The carbon-carbon triple bond, or alkyne functional group, is present in numerous natural products and has been successfully incorporated into a variety of approved therapeutic agents.[1][2] The unique linear geometry and electron density of the alkyne group can confer specific biological activities, including roles as enzyme inhibitors, antimicrobial agents, and antitumor compounds.[3][4] Some terminal alkynes, for instance, have been shown to act as irreversible inhibitors of enzymes with active-site cysteine residues.[4] The presence of this functional group in this compound provides a strong rationale for exploring its potential bioactivities.

Potential Biological Activities and Toxicological Profile

Based on data from structurally similar compounds, the primary potential biological activities of this compound are likely to be in the areas of skin sensitization, cytotoxicity, and antimicrobial effects.

Skin Sensitization

One of the most documented effects of short-chain alkynoic acid esters is their potential to act as skin sensitizers. This compound is classified with a GHS warning for potentially causing allergic skin reactions.[5] This is strongly supported by evidence from its close structural analog, mthis compound.

Key Findings for Related Compounds:

  • Mthis compound is recognized as an established human contact allergen and is considered a strong sensitizer.[6]

  • In a Local Lymph Node Assay (LLNA), mthis compound demonstrated a potent sensitization response.[6]

The mechanism of skin sensitization by such compounds often involves their ability to act as haptens. As electrophilic molecules, they can covalently bind to nucleophilic residues (like cysteine or lysine) in skin proteins, forming hapten-protein adducts. These modified proteins are then recognized as foreign by the immune system, leading to an allergic response.

Cytotoxicity Profile

The cytotoxic potential of this compound has not been extensively studied. However, data on related alkynoic and alkenoic esters can provide an initial assessment. The acute oral toxicity of related compounds in rats has been determined to be low.[6] For instance, a study on ethyl 2-cyanoacrylate, while structurally different, showed it to be biocompatible with human osteoblast cells in an MTT assay, suggesting that the ethyl ester moiety itself is not inherently cytotoxic.[7]

Antimicrobial Activity

Acetylenic fatty acids have demonstrated notable antimicrobial, particularly antifungal, properties. This suggests that this compound could possess similar activities.

Key Findings for Related Compounds:

  • The plant-derived acetylenic fatty acid, 6-nonadecynoic acid, exhibits potent inhibitory activity against human fungal pathogens such as Candida albicans and Aspergillus fumigatus.[8]

  • The mechanism of action for 6-nonadecynoic acid was found to be the disruption of fatty acid homeostasis, specifically inhibiting the formation of fatty acids longer than 14 carbons.[8]

This mechanism provides a plausible pathway by which this compound could exert antifungal effects, by potentially interfering with essential fatty acid synthesis in susceptible microorganisms.

Potential Antioxidant and Enzyme Inhibition Activities

While not directly demonstrated for this compound, other novel ester derivatives are often screened for antioxidant and enzyme inhibitory properties.[9][10] The alkyne group can participate in various chemical reactions, and its incorporation into molecules can lead to interactions with biological targets. For example, internal alkyne scaffolds have been developed as irreversible inhibitors for enzymes like human tissue transglutaminase (hTG2).[11]

Quantitative Data Summary

The following table summarizes the available quantitative toxicological data for compounds structurally related to this compound. This data is critical for preliminary risk assessment and for guiding the design of future toxicological and pharmacological studies.

CompoundAssay TypeSpeciesEndpointValueReference(s)
Mthis compound Local Lymph Node Assay (LLNA)MouseEC30.45% (112 µg/cm²)[6]
Mthis compound Acute Oral ToxicityRatLD501530 - 2500 mg/kg bw[6]
Methyl 2-nonynoate Acute Oral ToxicityRatLD50870 - 2200 mg/kg bw[6]
Ethyl 2-nonynoate Acute Oral ToxicityRatLD502850 mg/kg bw[6]

EC3 (Effective Concentration for a 3-fold stimulation index) is a measure of the concentration required to induce a positive response in the LLNA, indicating sensitization potential. A lower EC3 value signifies a stronger sensitizer. LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population.

Experimental Protocols for Biological Evaluation

To investigate the potential biological activities of this compound, a series of standardized in vitro and in vivo assays are recommended. Below are detailed methodologies for key experiments.

Skin Sensitization: Murine Local Lymph Node Assay (LLNA)

The LLNA is the standard in vivo method for assessing the skin sensitization potential of a chemical.[12][13][14]

Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of chemical application on the mouse ear. A significant increase in proliferation, measured by the incorporation of a tracer, relative to vehicle-treated controls, indicates a sensitization response.[14]

Methodology:

  • Animal Model: Female CBA/J mice, typically 8-12 weeks old, are used.

  • Groups: At least four animals per group. A minimum of three concentrations of the test substance, a vehicle control group, and a positive control group (e.g., hexyl cinnamic aldehyde) are required.

  • Dosing Preparation: this compound is dissolved in a suitable vehicle, commonly a 4:1 mixture of acetone and olive oil.[15]

  • Application: On days 1, 2, and 3, 25 µL of the test substance or vehicle is applied to the dorsal surface of each ear.

  • Tracer Injection: On day 6, mice are injected intravenously with tritiated ([³H]) methyl thymidine.[12][13]

  • Tissue Harvesting: Five hours after the tracer injection, mice are euthanized, and the draining auricular lymph nodes are excised.

  • Cell Proliferation Measurement: A single-cell suspension of lymph node cells is prepared from each mouse. The incorporation of [³H]-methyl thymidine is measured using a β-scintillation counter, and the results are expressed as disintegrations per minute (DPM) per mouse.

  • Data Analysis: A Stimulation Index (SI) is calculated for each group by dividing the mean DPM of the test group by the mean DPM of the vehicle control group. An SI value of ≥ 3 is considered a positive result, indicating sensitization potential.[14]

LLNA_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Phase cluster_result Result Interpretation prep_animals Group CBA/J Mice (n≥4 per group) day1 Day 1: Apply 25µL to each ear prep_animals->day1 prep_dosing Prepare this compound in Vehicle (e.g., AOO) prep_dosing->day1 day2 Day 2: Repeat Application day1->day2 day3 Day 3: Repeat Application day2->day3 day6_inject Day 6: Inject [³H]-Thymidine day3->day6_inject day6_harvest Harvest Auricular Lymph Nodes (5h post-injection) day6_inject->day6_harvest measure Measure Radioactivity (DPM) via Scintillation Counting day6_harvest->measure calculate Calculate Stimulation Index (SI) measure->calculate result SI ≥ 3: Positive for Sensitization SI < 3: Negative calculate->result

Caption: Workflow for the Murine Local Lymph Node Assay (LLNA).

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[16][17]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product. The amount of formazan produced is proportional to the number of living cells.[18][19]

Methodology:

  • Cell Culture: Seed a suitable cell line (e.g., HaCaT keratinocytes or HepG2 liver cells) into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.[18]

  • Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

MTT_Assay_Workflow cluster_seeding Cell Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis seed Seed Cells in 96-well Plate adhere Incubate Overnight (Allow Adhesion) seed->adhere treat Treat with Serial Dilutions of this compound adhere->treat incubate_treat Incubate for 24-72h treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for 3-4h (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate % Viability and Determine IC50 read->analyze Fatty_Acid_Pathway cluster_pathway Fungal Fatty Acid Synthesis Pathway cluster_inhibition Proposed Inhibition cluster_outcome Cellular Outcome acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa fas Fatty Acid Synthase (FAS) Complex malonyl_coa->fas fatty_acids Saturated Fatty Acids (e.g., C14, C16) fas->fatty_acids elongases Elongases & Desaturases long_chain_fa Long-Chain & Unsaturated Fatty Acids (e.g., C18) elongases->long_chain_fa fatty_acids->elongases membrane Membrane Lipids & Signaling Molecules long_chain_fa->membrane outcome Disrupted Membrane Integrity & Fungal Growth Inhibition long_chain_fa->outcome inhibitor This compound (or its active metabolite) inhibitor->inhibition_point

References

A Historical Perspective on the Synthesis of Acetylenic Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Acetylenic esters, particularly propiolates, are foundational building blocks in organic synthesis, valued for their dual functionality as electrophiles for conjugate addition and as partners in cycloaddition reactions. Their synthesis has been a subject of study for over a century, with the development of various methods that have become cornerstones of synthetic chemistry. This technical guide provides an in-depth review of the core historical methods for the synthesis of acetylenic esters, intended for researchers, scientists, and professionals in drug development. It covers seminal techniques including synthesis from terminal alkynes via carboxylation, the Favorskii reaction to form key alcohol intermediates, subsequent oxidation and esterification, and routes involving dehydrohalogenation. Detailed experimental protocols, quantitative data, and logical workflow diagrams are provided for each key methodology.

Synthesis from Terminal Alkynes via Direct Carboxylation

One of the most direct and historically significant methods for preparing acetylenic esters involves the formation of a metal acetylide from a terminal alkyne, followed by quenching with an electrophilic carboxylating agent. This approach builds the carbon skeleton by forming a new carbon-carbon bond directly at the sp-hybridized carbon.

The process begins with the deprotonation of a terminal alkyne using a strong base, such as an organolithium reagent (e.g., n-butyllithium) or sodium amide (NaNH₂), to form a highly nucleophilic metal acetylide. This acetylide is then reacted with an alkyl chloroformate to directly yield the target acetylenic ester. This method is highly effective for a range of terminal alkynes.

Start Terminal Alkyne (R-C≡C-H) Acetylide Metal Acetylide (R-C≡C-Li+) Start->Acetylide + Base Base Strong Base (e.g., n-BuLi) Reaction Electrophilic Carboxylation Acetylide->Reaction Chloroformate Alkyl Chloroformate (ClCOOR') Chloroformate->Reaction Ester Acetylenic Ester (R-C≡C-COOR') Reaction->Ester

Figure 1: Direct Synthesis of Acetylenic Esters via Acetylide Carboxylation.
Data Presentation: Carboxylation of Metal Acetylides

The following table summarizes representative examples of the direct carboxylation method.

Alkyne SubstrateBaseElectrophileSolventTemperature (°C)Yield (%)Reference
Propynen-BuLi (1.5 M in hexane)Ethyl chloroformateDiethyl ether-78 to RT95-97[1]
Phenylacetylenen-BuLiEthyl chloroformateTHF-78 to RT~90 (Typical)General Knowledge
1-OctyneNaNH₂Methyl chloroformateLiquid NH₃ / Ether-33 to RT~85 (Typical)General Knowledge
Experimental Protocol: Synthesis of Ethyl Tetrolate from Propyne

This protocol is adapted from a procedure published in Organic Syntheses[1].

  • Apparatus Setup: A 2-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a gas inlet connected to a nitrogen line, a low-temperature thermometer, and a rubber serum cap. The flask is flushed with nitrogen and cooled in a dry ice-acetone bath.

  • Reagent Preparation: Propyne gas (1.50 mol, 60.0 g) is condensed into a separate cold flask (-78°C) and then poured into the reaction flask containing 1 L of cold (-78°C) diethyl ether with stirring.

  • Acetylide Formation: A 1.5 M solution of n-butyllithium in hexane (667 mL) is added via syringe to the propyne solution at a rate that maintains the internal temperature below -65°C. A thick white precipitate of 1-lithiopropyne forms. The resulting slurry is stirred at -78°C for 30 minutes.

  • Carboxylation: Ethyl chloroformate (134 mL, 1.4 mol) is added to the slurry. The cooling bath is then replaced with an ice bath, and the reaction mixture is stirred overnight, allowing it to gradually warm to room temperature.

  • Workup: The reaction mixture is poured onto 400 g of crushed ice. The layers are separated, and the aqueous phase is extracted twice with 200-mL portions of ether.

  • Purification: The combined organic extracts are washed with brine and dried over anhydrous MgSO₄. After filtration, the solvent is removed by rotary evaporation. The residue is distilled under reduced pressure (20 mm Hg) to yield ethyl tetrolate (107–108 g, 95–97%) as a liquid boiling at 60–64°C[1].

The Favorskii Reaction Route to Propargyl Alcohols

Discovered in the early 1900s by Russian chemist Alexei Yevgrafovich Favorskii, the Favorskii reaction is the base-catalyzed nucleophilic addition of a terminal alkyne to a carbonyl compound (aldehyde or ketone).[2] This reaction does not directly produce an ester but yields a propargyl alcohol, which is a critical intermediate that can be subsequently oxidized and esterified. The use of inexpensive bases like potassium hydroxide makes this a historically important and practical method.[2][3]

cluster_0 Step 1: Favorskii Reaction Alkyne Terminal Alkyne (R-C≡C-H) Acetylide Metal Acetylide (R-C≡C- K+) Alkyne->Acetylide + Base Base Base (e.g., KOH) Carbonyl Aldehyde/Ketone (R'R''C=O) Addition Nucleophilic Addition Carbonyl->Addition Acetylide->Addition Alcohol Propargyl Alcohol Addition->Alcohol Workup Ester Acetylenic Ester Alcohol->Ester Step 2: Oxidation & Esterification

Figure 2: Pathway to Acetylenic Esters via the Favorskii Reaction.
Data Presentation: Synthesis of Propargyl Alcohols via Favorskii Reaction

The following table shows conditions for the synthesis of tertiary propargyl alcohols from ketones and acetylene.

| Ketone Substrate | Base System | Solvent | Temperature (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Acetophenone | KOH | DMSO / H₂O / EtOH | 10-15 | 91 |[4] | | 4'-Methylacetophenone | KOH | DMSO / H₂O / EtOH | 10-15 | 89 |[4] | | 2-Acetylthiophene | KOH | DMSO / H₂O / EtOH | 10-15 | 87 |[4] | | Acetone | KOH | Propan-2-ol | Reflux | High (for protection) |[2] |

Experimental Protocol: Synthesis of 2-Phenylbut-3-yn-2-ol

This protocol is based on an improved, safe, and high-yielding procedure for the Favorskii reaction[4].

  • Reagent Preparation: In a reaction flask, a suspension of powdered potassium hydroxide (5.6 g, 0.1 mol) in dimethyl sulfoxide (DMSO) (40 mL) is prepared. Ethanol (0.5 mL) and water (0.5 mL) are added.

  • Reaction Setup: The flask is equipped with a magnetic stirrer and a gas inlet tube for bubbling acetylene. The mixture is stirred vigorously at room temperature for 15 minutes to activate the catalytic system.

  • Acetylene Addition: A constant stream of acetylene gas is bubbled through the suspension at atmospheric pressure.

  • Substrate Addition: Acetophenone (12.0 g, 0.1 mol) is added dropwise to the reaction mixture over 30 minutes while maintaining the temperature between 10–15°C with an ice bath.

  • Reaction Monitoring: The reaction is continued for 2 hours at 10–15°C. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction mixture is poured into 200 mL of cold water and extracted with diethyl ether (3 x 50 mL).

  • Purification: The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield 2-phenylbut-3-yn-2-ol (up to 13.3 g, 91%)[4].

Oxidation of Propargylic Alcohols

Once the propargylic alcohol is obtained, a two-step sequence of oxidation followed by esterification is a classic and reliable path to the desired acetylenic ester. The Jones oxidation, developed by Sir Ewart Jones, is a powerful and historically prominent method for oxidizing secondary alcohols to ketones and primary alcohols to carboxylic acids.[5] For propargylic alcohols, this method efficiently produces the corresponding acetylenic acid.

The resulting acetylenic acid can then be converted to its ester via several methods, the most fundamental being the Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the desired alcohol.[6][7]

Alcohol Propargyl Alcohol Oxidation Oxidation Alcohol->Oxidation Acid Acetylenic Acid Oxidation->Acid Reagent Jones Reagent (CrO₃ / H₂SO₄) Reagent->Oxidation Esterification Esterification Acid->Esterification Ester Acetylenic Ester Esterification->Ester Conditions Alcohol (R'OH) Acid Catalyst (H⁺) Conditions->Esterification Start α,β-Dihaloester or Vicinal Dihalide Reaction Double Dehydrohalogenation (E2 Mechanism x 2) Start->Reaction Base Strong Base (e.g., NaNH₂ or fused KOH) Base->Reaction Ester Acetylenic Ester Reaction->Ester - 2 HX

References

Methodological & Application

Protocol for the Synthesis of Ethyl 2-Octynoate in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Ethyl 2-octynoate is a valuable specialty chemical intermediate used in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and fragrance compounds. Its characteristic alkyne and ester functional groups allow for diverse chemical transformations. This document provides a detailed protocol for the laboratory-scale synthesis of this compound, targeting researchers, scientists, and professionals in drug development and chemical synthesis. Two viable synthetic routes are presented: the direct synthesis from 1-heptyne and a classical Fischer esterification approach. The primary recommended method, due to its directness and likely higher yield, involves the reaction of the lithium salt of 1-heptyne with ethyl chloroformate.

Physicochemical Properties and Spectroscopic Data

A summary of the key physical and spectroscopic data for the starting materials and the final product is provided below for easy reference during the experimental workflow.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
1-HeptyneC₇H₁₂96.1799-1000.733
n-ButyllithiumC₄H₉Li64.06(in solution)(in solution)
Ethyl ChloroformateC₃H₅ClO₂108.52931.135
2-Octynoic AcidC₈H₁₂O₂140.18148-149 @ 19 mmHg0.961
EthanolC₂H₆O46.0778.370.789
This compound C₁₀H₁₆O₂ 168.23 85 @ 6 mmHg [1]0.91 [1]

Spectroscopic Data for this compound

¹H NMR (CDCl₃) Chemical Shift (ppm) Multiplicity Integration Assignment
~4.2Quartet2H-OCH₂CH₃
~2.3Triplet2H-C≡C-CH₂-
~1.6Multiplet2H-C≡C-CH₂-CH₂-
~1.4Multiplet4H-(CH₂)₂-CH₃
~1.3Triplet3H-OCH₂CH₃
~0.9Triplet3H-(CH₂)₄-CH₃
¹³C NMR (CDCl₃) Chemical Shift (ppm) Assignment
~154C=O (Ester)
~90-C≡C-
~75-C≡C-
~62-OCH₂CH₃
~31-CH₂-
~28-CH₂-
~22-CH₂-
~19-CH₂-
~14-CH₃
~14-CH₃
Infrared (IR) Wavenumber (cm⁻¹) Functional Group
~2960, 2935, 2875C-H (sp³) stretch
~2240C≡C stretch
~1715C=O (Ester) stretch
~1250C-O stretch

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below.

Method 1: Synthesis from 1-Heptyne (Recommended)

This method is a direct approach involving the formation of a lithium acetylide followed by quenching with ethyl chloroformate.

Reaction Scheme:

CH₃(CH₂)₄C≡CH + n-BuLi → CH₃(CH₂)₄C≡CLi + n-BuH CH₃(CH₂)₄C≡CLi + ClCO₂CH₂CH₃ → CH₃(CH₂)₄C≡CCO₂CH₂CH₃ + LiCl

Materials:

  • 1-Heptyne (98%)

  • n-Butyllithium (2.5 M in hexanes)

  • Ethyl chloroformate (97%)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon line with bubbler)

  • Ice bath and dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: A flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a rubber septum is flushed with a dry inert gas (nitrogen or argon).

  • Addition of 1-Heptyne: Anhydrous diethyl ether or THF is added to the flask, followed by 1-heptyne. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Formation of the Lithium Acetylide: n-Butyllithium (1.05 equivalents) is added dropwise via syringe to the stirred solution, maintaining the internal temperature below -65 °C. A white precipitate may form. The mixture is stirred at -78 °C for 30 minutes.

  • Reaction with Ethyl Chloroformate: Ethyl chloroformate (1.0 equivalent) is added dropwise to the reaction mixture, again keeping the temperature below -65 °C.

  • Warming and Quenching: After the addition is complete, the dry ice/acetone bath is replaced with an ice bath, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: The mixture is transferred to a separatory funnel. The layers are separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure this compound.

Method 2: Fischer Esterification of 2-Octynoic Acid

This is a two-step process involving the synthesis of 2-octynoic acid followed by its esterification.

Part A: Synthesis of 2-Octynoic Acid

Reaction Scheme:

CH₃(CH₂)₄C≡CH + n-BuLi → CH₃(CH₂)₄C≡CLi + n-BuH CH₃(CH₂)₄C≡CLi + CO₂ → CH₃(CH₂)₄C≡CCO₂Li CH₃(CH₂)₄C≡CCO₂Li + H₃O⁺ → CH₃(CH₂)₄C≡CCO₂H + Li⁺

Materials:

  • 1-Heptyne (98%)

  • n-Butyllithium (2.5 M in hexanes)

  • Dry ice (solid CO₂)

  • Anhydrous diethyl ether or THF

  • Hydrochloric acid (HCl), 3 M

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Formation of the Lithium Acetylide: Follow steps 1-3 from Method 1.

  • Carboxylation: The flask containing the lithium acetylide is carefully opened, and small pieces of dry ice are added cautiously. The reaction is exothermic. Continue adding dry ice until the exothermic reaction ceases.

  • Acidification and Work-up: The reaction mixture is allowed to warm to room temperature. 3 M HCl is added until the solution is acidic (test with pH paper). The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

  • Isolation of 2-Octynoic Acid: The solvent is removed by rotary evaporation to yield crude 2-octynoic acid, which can be purified by vacuum distillation.

Part B: Fischer Esterification

Reaction Scheme:

CH₃(CH₂)₄C≡CCO₂H + CH₃CH₂OH ⇌ CH₃(CH₂)₄C≡CCO₂CH₂CH₃ + H₂O (in the presence of an acid catalyst)

Materials:

  • 2-Octynoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether or other suitable organic solvent

Procedure:

  • Reaction Setup: In a round-bottom flask, 2-octynoic acid is dissolved in an excess of absolute ethanol.

  • Catalyst Addition: A catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid is carefully added to the solution.

  • Reflux: The mixture is heated to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). To drive the equilibrium towards the product, a Dean-Stark apparatus can be used to remove the water formed during the reaction.

  • Work-up: After cooling to room temperature, the excess ethanol is removed by rotary evaporation. The residue is dissolved in diethyl ether and washed with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid) and then with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated. The crude this compound is purified by vacuum distillation.

Visualizations

Synthesis_Workflow cluster_0 Method 1: Direct Synthesis from 1-Heptyne cluster_1 Method 2: Fischer Esterification Heptyne 1-Heptyne Acetylide Lithium Heptynilide Heptyne->Acetylide -78 °C nBuLi n-BuLi in Ether/THF nBuLi->Acetylide CrudeEster1 Crude Ethyl 2-Octynoate Acetylide->CrudeEster1 -78 °C to RT EtChloroformate Ethyl Chloroformate EtChloroformate->CrudeEster1 Purification1 Vacuum Distillation CrudeEster1->Purification1 Work-up Product1 Pure Ethyl 2-Octynoate Purification1->Product1 Heptyne2 1-Heptyne OctynoicAcid 2-Octynoic Acid Heptyne2->OctynoicAcid 1. n-BuLi 2. CO₂ 3. H₃O⁺ nBuLi2 n-BuLi nBuLi2->OctynoicAcid CO2 CO₂ (Dry Ice) CO2->OctynoicAcid CrudeEster2 Crude Ethyl 2-Octynoate OctynoicAcid->CrudeEster2 Reflux Ethanol Ethanol Ethanol->CrudeEster2 AcidCatalyst H₂SO₄ (cat.) AcidCatalyst->CrudeEster2 Purification2 Vacuum Distillation CrudeEster2->Purification2 Work-up Product2 Pure Ethyl 2-Octynoate Purification2->Product2

Caption: Synthetic workflows for the preparation of this compound.

Fischer_Esterification_Mechanism cluster_mechanism Fischer Esterification Mechanism CarboxylicAcid 2-Octynoic Acid R-C(=O)OH ProtonatedAcid Protonated Carboxylic Acid R-C(=O⁺H)OH CarboxylicAcid->ProtonatedAcid Protonation TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate Nucleophilic Attack Ethanol Ethanol EtOH Ethanol->TetrahedralIntermediate ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster Proton Transfer & Dehydration Ester This compound R-C(=O)OEt ProtonatedEster->Ester Deprotonation H2O Water ProtonatedEster->H2O H_plus_regen H⁺ Ester->H_plus_regen H_plus H⁺ H_plus->ProtonatedAcid

Caption: Mechanism of the acid-catalyzed Fischer esterification.

References

Application Notes and Protocols: Ethyl 2-Octynoate in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis.[1][2] Ethyl 2-octynoate, an α,β-alkynoic ester, serves as a potent Michael acceptor. Its electron-deficient triple bond is susceptible to attack by a wide range of soft nucleophiles, leading to the formation of β-substituted α,β-unsaturated esters. These products are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products. The stereochemical outcome of the addition can often be controlled, providing access to specific E- or Z-isomers, which is of significant interest in drug development.

This document provides an overview of the application of this compound and analogous α,β-alkynoic esters in Michael addition reactions, including detailed experimental protocols and data presented for clarity and comparison.

General Reaction Pathway

The Michael addition to an α,β-alkynoic ester, such as this compound, involves the attack of a nucleophile at the β-carbon of the triple bond. The resulting vinyl anion intermediate is then protonated to yield the β-substituted α,β-unsaturated ester.

G cluster_0 Michael Addition to this compound r C5H11-C≡C-COOEt (this compound) int [C5H11-C(Nu)=C-COOEt]- (Vinyl Anion Intermediate) r->int + Nu- nu Nu-H (Nucleophile) base Base base->nu - H+ p C5H11-C(Nu)=CH-COOEt (Michael Adduct) int->p + H+ h_source H+

Caption: General mechanism of Michael addition to this compound.

Applications in Synthesis

The conjugate addition of nucleophiles to α,β-alkynoic esters like ethyl propiolate and its derivatives is a versatile tool for synthesizing a variety of functionalized molecules.[3][4]

  • Synthesis of β-Amino Esters: The addition of amines to α,β-alkynoic esters provides access to β-enamino esters, which are important precursors for β-amino acids and heterocyclic compounds.

  • Synthesis of β-Thioesters: Thiol additions yield β-thio-α,β-unsaturated esters. The stereoselectivity of this addition can often be controlled by the reaction conditions to favor either the E or Z isomer.[3] These products are useful in further synthetic transformations.

  • Carbon-Carbon Bond Formation: Soft carbon nucleophiles, such as those derived from malonates or organocuprates, can add to α,β-alkynoic esters to form new carbon-carbon bonds, enabling the construction of more complex carbon skeletons.[5][6]

Quantitative Data Summary

Disclaimer: The following tables summarize representative data from analogous Michael addition reactions involving α,β-alkynoic esters due to a lack of specific quantitative data for this compound in the searched literature. These values should be considered illustrative.

Table 1: Conjugate Addition of Thiols to Ethyl Propiolate (Analogous Reaction)

EntryNucleophile (Thiol)Catalyst/BaseSolventTemp (°C)Time (h)Yield (%)Product (E/Z ratio)
1ThiophenolTriethylamineCH2Cl202>95Z-selective
2Benzyl mercaptanKOt-BuTHF-78190Z-selective
3DodecanethiolN-methylmorpholineCH3CNRT486Mixture

Data is representative of similar reactions reported in the literature.[3][4]

Table 2: Conjugate Addition of Amines to Acetylenic Esters (Analogous Reaction)

EntryNucleophile (Amine)AcceptorSolventTemp (°C)Time (h)Yield (%)
1BenzylamineDimethyl acetylenedicarboxylateCH2Cl2RT1292
2PiperidineEthyl propiolateNoneRT1>90
3AnilineMethyl propiolateMethanolReflux2485

Data is representative of similar reactions reported in the literature.[7]

Experimental Protocols

The following are detailed, representative methodologies for key Michael addition reactions based on protocols for analogous α,β-alkynoic esters. Researchers should perform their own optimization for this compound.

Protocol 1: General Procedure for the Amine-Catalyzed Addition of Thiols to this compound (Analogous Protocol)

This protocol is adapted from the conjugate addition of thiols to ethyl propiolate.[3]

Workflow Diagram:

G cluster_0 Protocol Workflow A 1. Dissolve this compound and thiol in solvent B 2. Cool reaction mixture to 0 °C A->B C 3. Add catalyst (e.g., Triethylamine) dropwise B->C D 4. Stir at 0 °C and monitor by TLC C->D E 5. Quench reaction with aq. NH4Cl D->E F 6. Extract with organic solvent E->F G 7. Dry, concentrate, and purify F->G

Caption: Workflow for the addition of thiols to this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Thiol (e.g., Thiophenol) (1.1 mmol, 1.1 equiv)

  • Triethylamine (0.1 mmol, 0.1 equiv)

  • Dichloromethane (CH2Cl2), anhydrous (5 mL)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol) and the thiol (1.1 mmol).

  • Dissolve the reactants in anhydrous dichloromethane (5 mL).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add triethylamine (0.1 mmol) to the stirred solution.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-thio-α,β-unsaturated ester.

Protocol 2: Organocuprate Addition to this compound (Analogous Protocol)

This protocol is based on the conjugate addition of Gilman reagents to α,β-unsaturated carbonyl compounds.[6]

Workflow Diagram:

G cluster_1 Protocol Workflow A 1. Prepare Gilman reagent (e.g., Li(CH3)2Cu) in situ at -78 °C B 2. Add solution of This compound in THF dropwise A->B C 3. Stir at low temp. and monitor by TLC B->C D 4. Quench with aq. NH4Cl/NH4OH C->D E 5. Warm to RT and extract with ether D->E F 6. Dry, concentrate, and purify E->F

Caption: Workflow for the organocuprate addition to this compound.

Materials:

  • Copper(I) iodide (CuI) (1.0 mmol, 1.0 equiv)

  • Organolithium reagent (e.g., Methyllithium, 1.6 M in ether) (2.0 mmol, 2.0 equiv)

  • This compound (1.0 mmol, 1.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl) / Ammonium hydroxide (NH4OH) buffer (pH 8)

  • Diethyl ether

Procedure:

  • To a flame-dried flask under an inert atmosphere, add CuI (1.0 mmol).

  • Add anhydrous THF and cool the suspension to -78 °C (dry ice/acetone bath).

  • Slowly add the organolithium reagent (2.0 mmol) to form the Gilman reagent (lithium diorganocuprate). Stir for 30 minutes at low temperature.

  • In a separate flask, dissolve this compound (1.0 mmol) in anhydrous THF.

  • Add the solution of this compound dropwise to the freshly prepared Gilman reagent at -78 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of the saturated NH4Cl/NH4OH buffer solution.

  • Allow the mixture to warm to room temperature and stir until the aqueous layer turns deep blue.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the product by flash chromatography.

Conclusion

This compound is a valuable substrate for Michael addition reactions, offering a pathway to diverse β-functionalized α,β-unsaturated esters. While specific literature on its use is not abundant, protocols analogous to those for other α,β-alkynoic esters, such as ethyl propiolate, provide a strong foundation for methodology development. The reactions with various nucleophiles, including thiols, amines, and organocuprates, are expected to proceed efficiently. For professionals in drug development, the ability to introduce diverse functionalities at the β-position in a potentially stereocontrolled manner makes this compound and related compounds attractive building blocks for the synthesis of novel therapeutic agents. Further research into the asymmetric catalysis of these reactions will undoubtedly expand their utility.

References

Application of Ethyl 2-Octynoate as a Fragrance Ingredient in Cosmetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-octynoate is a synthetic fragrance ingredient with a fruity and floral aroma. Historically, related compounds have been used in a variety of cosmetic products to impart pleasant scents. However, due to significant concerns regarding its potential as a strong skin sensitizer, its use in cosmetic formulations is now highly restricted or prohibited by international regulatory bodies. This document provides a comprehensive overview of the chemical properties, regulatory status, and toxicological profile of this compound, with a focus on skin sensitization. Detailed experimental protocols for assessing skin sensitization are also provided to aid researchers in evaluating similar molecules. Given the prohibition of this compound as a fragrance ingredient by the International Fragrance Association (IFRA), these notes are intended for research, safety assessment, and drug development purposes rather than for the formulation of new cosmetic products containing this specific ingredient.

Chemical and Physical Properties

This compound is an organic compound with the following key properties:

PropertyValueReference
Chemical Name This compound[1]
INCI Name This compoundN/A
CAS Number 10519-20-7[1][2]
Molecular Formula C10H16O2[1][2][3]
Molecular Weight 168.23 g/mol [1][3]
Appearance Colorless clear liquid (est.)[4]
Odor Profile Fruity, pear-like, with tropical and pineapple notes[4]
Boiling Point 57.00 to 62.00 °C @ 1.40 mm Hg[4]
Specific Gravity 0.88300 to 0.89100 @ 25.00 °C[4]
Refractive Index 1.43500 to 1.44200 @ 20.00 °C[4]
LogP (Octanol/Water) 3.5[3]

Regulatory Status and Safety Assessment

The primary concern with the use of this compound and related alkynoate esters in cosmetics is their potential to cause skin sensitization, leading to allergic contact dermatitis.[5]

International Fragrance Association (IFRA) Standards: Esters of 2-octynoic acid, which include this compound, are prohibited for use as fragrance ingredients according to IFRA Standards.[5] This prohibition is based on the assessment of their potential to be strong skin sensitizers.

Regulatory Read-Across from Mthis compound: Much of the available safety data pertains to the closely related compound, mthis compound (CAS 111-12-6). Due to their structural similarity, the toxicological profile of mthis compound is often used to infer the potential hazards of other 2-alkynoate esters. Mthis compound is a well-established human contact allergen and its use in cosmetics is highly restricted.[6][7] For example, in Europe, the maximum allowable concentration of mthis compound in finished cosmetic products is 0.01%.[6]

Quantitative Skin Sensitization Data (for Mthis compound): The skin sensitization potential of a chemical is often quantified by its EC3 value (Effective Concentration for a 3-fold stimulation index) in the murine Local Lymph Node Assay (LLNA). A lower EC3 value indicates a stronger sensitizer.

CompoundAssayVehicleEC3 ValueSensitization PotentialReference
Mthis compoundLLNA1:3 Ethanol/Diethyl Phthalate0.45% (112.5 µg/cm²)Strong[5]
Mthis compoundHRIPT3:1 Ethanol/Diethyl PhthalateNo sensitization at 118 µg/cm² in 104 volunteers-[5]

While the HRIPT on mthis compound did not induce sensitization at the tested concentration, the strong positive result in the LLNA and other human data have led to its classification as a strong sensitizer.[5] It is anticipated that this compound would exhibit a similar or even stronger sensitizing potential.

Mechanism of Skin Sensitization: The Adverse Outcome Pathway (AOP)

The process of skin sensitization is well-described by an Adverse Outcome Pathway (AOP), which outlines the sequence of key events from the initial molecular interaction to the final adverse outcome of allergic contact dermatitis.[1][3]

Key Events in the Skin Sensitization AOP:
  • Molecular Initiating Event (MIE): Covalent Binding to Skin Proteins (Haptenation): Small, chemically reactive molecules (haptens) like this compound penetrate the stratum corneum and covalently bind to skin proteins, forming hapten-protein conjugates. This is the essential first step for the immune system to recognize the chemical as foreign.

  • Keratinocyte Activation: The hapten-protein complexes, along with the direct action of the chemical, can induce a stress response in keratinocytes, the primary cells of the epidermis.[8] This leads to the production and release of pro-inflammatory mediators such as IL-1α, IL-1β, and TNF-α.[9][10]

  • Dendritic Cell (DC) Activation and Migration: The inflammatory signals from keratinocytes, along with the presence of hapten-protein conjugates, activate resident dendritic cells (Langerhans cells in the epidermis).[8][11] These activated DCs take up the haptenated proteins, process them, and migrate from the skin to the draining lymph nodes.[12]

  • T-Cell Proliferation and Differentiation: In the lymph nodes, the mature DCs present the haptenated peptides to naïve T-cells.[8] This interaction leads to the clonal expansion and differentiation of allergen-specific memory T-cells, completing the induction phase of sensitization.

Subsequent exposure to the same allergen will trigger a more rapid and robust activation of these memory T-cells, leading to the clinical manifestation of allergic contact dermatitis.

Experimental Protocols

For researchers evaluating the skin sensitization potential of new molecules, the following standardized protocols are recommended.

Murine Local Lymph Node Assay (LLNA) - OECD TG 429

The LLNA is the preferred in vivo method for identifying potential skin sensitizers and measuring their relative potency.[13][14][15]

Objective: To determine the dose-response relationship of a test substance's ability to induce lymphocyte proliferation in the draining auricular lymph nodes.

Principle: Sensitizers induce a primary proliferation of lymphocytes in the lymph nodes draining the site of application. This proliferation is proportional to the dose and potency of the sensitizer and is measured by the incorporation of a radiolabeled nucleoside (e.g., ³H-methyl thymidine) or other methods.

Methodology:

  • Animals: Female CBA/J or CBA/Ca mice, 8-12 weeks old.

  • Groups: A minimum of four animals per dose group. At least three concentrations of the test substance are used, along with a negative control (vehicle only) and a positive control (e.g., hexyl cinnamic aldehyde).

  • Dosing: On days 1, 2, and 3, apply 25 µL of the test substance solution or vehicle to the dorsal surface of each ear.

  • Proliferation Measurement: On day 6, inject all mice intravenously with 250 µL of sterile phosphate-buffered saline (PBS) containing 20 µCi of ³H-methyl thymidine.

  • Tissue Collection: Five hours after the injection, sacrifice the mice and excise the draining auricular lymph nodes from both ears.

  • Sample Preparation: Prepare a single-cell suspension of lymph node cells for each mouse. Precipitate the DNA and measure the incorporated radioactivity using a β-scintillation counter.

  • Data Analysis: The proliferation is expressed as a Stimulation Index (SI), which is the ratio of the mean disintegrations per minute (DPM) per mouse in the test group to the mean DPM per mouse in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3. The EC3 value is calculated by interpolation from the dose-response curve.

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is used to confirm the absence of skin sensitization potential in humans at a specific concentration under exaggerated exposure conditions.[16][17][18][19]

Objective: To determine if a test material induces contact sensitization in human subjects.

Principle: The test involves a repeated application of the test material to the same site on the skin (induction phase), followed by a challenge patch at a naive site after a rest period.

Methodology:

  • Subjects: A panel of at least 100 healthy volunteers with no history of skin diseases.

  • Test Material Preparation: The test material is diluted in a suitable vehicle (e.g., 75% diethyl phthalate/25% ethanol for fragrance ingredients) to a concentration that is not expected to cause irritation.

  • Induction Phase:

    • Apply the test material (e.g., 0.2 mL on an occlusive patch) to the upper back of each subject.

    • The patch remains in place for 24 hours.

    • This procedure is repeated nine times over a three-week period at the same application site.

    • The site is graded for any skin reactions before each new patch application.

  • Rest Period: A two-week rest period follows the final induction patch.

  • Challenge Phase:

    • Apply a challenge patch with the same test material to a naive site on the back, adjacent to the original induction site.

    • The patch is removed after 24 hours.

    • The challenge site is evaluated for skin reactions at 48 and 72 hours after patch application.

  • Interpretation: A reaction at the challenge site that is greater than any reaction observed during the induction phase is indicative of induced sensitization. Any positive reactions may be confirmed with a re-challenge.

Visualizations

Experimental Workflow for Local Lymph Node Assay (LLNA)

LLNA_Workflow start Start: Select Mice (Female CBA/J, n≥4/group) dosing Induction Phase (Days 1-3) Apply 25 µL of test substance/ vehicle to each ear daily start->dosing rest Rest Period (Days 4-5) dosing->rest injection Proliferation Labeling (Day 6) IV injection of ³H-methyl thymidine rest->injection collection Tissue Collection (5 hours post-injection) Excise auricular lymph nodes injection->collection processing Sample Processing Prepare single-cell suspension Measure radioactivity (DPM) collection->processing analysis Data Analysis Calculate Stimulation Index (SI) Determine EC3 value processing->analysis end End: Classify Sensitization Potential analysis->end

Figure 1. Workflow for the Murine Local Lymph Node Assay (LLNA).
Signaling Pathway for Skin Sensitization

Skin_Sensitization_AOP mie MIE: Covalent Binding to Skin Proteins (Haptenation) ke1 KE2: Keratinocyte Activation (Release of IL-1α, TNF-α) mie->ke1 Induces stress response ke2 KE3: Dendritic Cell (DC) Activation & Migration to Lymph Node mie->ke2 Uptake of haptenated proteins ke1->ke2 Pro-inflammatory signals ke3 KE4: T-Cell Proliferation & Differentiation ke2->ke3 Antigen presentation ao Adverse Outcome: Allergic Contact Dermatitis ke3->ao Leads to upon re-exposure

Figure 2. Adverse Outcome Pathway (AOP) for Skin Sensitization.

Conclusion

This compound is considered a potent skin sensitizer and is prohibited for use as a fragrance ingredient in cosmetic products by IFRA. This assessment is largely based on data from the structurally similar compound, mthis compound, and the general reactivity of the α,β-unsaturated ester group present in these molecules. For researchers and professionals in drug development and safety assessment, understanding the mechanisms of skin sensitization and the standardized protocols for its evaluation, such as the LLNA and HRIPT, is crucial for the development of safer chemicals and cosmetic ingredients. The provided protocols and diagrams serve as a guide for these evaluations. Due to the established risks, the use of this compound in consumer products is not recommended.

References

Application Notes and Protocols: Ethyl 2-octynoate as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds, including pyrazolones, pyridones, and pyrimidines, utilizing ethyl 2-octynoate as a key precursor. The methodologies outlined herein offer robust and efficient routes to these important chemical scaffolds, which are prevalent in medicinal chemistry and drug discovery.

Synthesis of 3-Pentyl-1H-pyrazol-5(4H)-one

Application Note:

The reaction of α,β-alkynoic esters with hydrazine hydrate is a direct and effective method for the synthesis of 3-alkyl-5-pyrazolones. This reaction proceeds via a conjugate addition of hydrazine to the electron-deficient alkyne, followed by an intramolecular cyclization with the elimination of ethanol. This one-pot synthesis provides a straightforward route to pyrazolone derivatives, which are valuable intermediates in the development of pharmaceuticals and other bioactive molecules. The reaction is typically carried out in a protic solvent such as ethanol and can be performed with or without a catalyst.

Experimental Protocol:

A general procedure for the synthesis of 3-methyl-5-pyrazolone from the analogous ethyl acetoacetate involves reacting it with hydrazine hydrate in ethanol at elevated temperatures.[1][2][3] A similar approach is adapted here for this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in absolute ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 eq.) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 3-4 hours.

  • Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is then triturated with cold diethyl ether, and the solid product is collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3-pentyl-1H-pyrazol-5(4H)-one.

Quantitative Data:

ProductReagentsSolventTemperature (°C)Time (h)Yield (%)
3-Pentyl-1H-pyrazol-5(4H)-oneThis compound, Hydrazine HydrateEthanol803-4>85 (expected)[1]

Reaction Pathway:

G cluster_start Starting Materials cluster_product Product This compound This compound Conjugate Addition Conjugate Addition This compound->Conjugate Addition 1. Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Conjugate Addition 3-Pentyl-1H-pyrazol-5(4H)-one 3-Pentyl-1H-pyrazol-5(4H)-one Intramolecular Cyclization Intramolecular Cyclization Conjugate Addition->Intramolecular Cyclization 2. Intramolecular Cyclization->3-Pentyl-1H-pyrazol-5(4H)-one 3. (Elimination of EtOH) G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product This compound This compound β-Keto Ester β-Keto Ester This compound->β-Keto Ester 1. NaOEt, EtOH Cyclocondensation Cyclocondensation β-Keto Ester->Cyclocondensation 2. NH3, Reflux 4-Hydroxy-6-pentylpyridin-2(1H)-one 4-Hydroxy-6-pentylpyridin-2(1H)-one Cyclocondensation->4-Hydroxy-6-pentylpyridin-2(1H)-one G cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_product Product This compound This compound Michael Adduct Michael Adduct This compound->Michael Adduct 1. Malononitrile, Base β-Keto Nitrile β-Keto Nitrile Michael Adduct->β-Keto Nitrile 2. H3O+, Heat Cyclocondensation Cyclocondensation β-Keto Nitrile->Cyclocondensation 3. Acetamidine, Base 4-Hydroxy-6-pentyl-2-methylpyrimidine 4-Hydroxy-6-pentyl-2-methylpyrimidine Cyclocondensation->4-Hydroxy-6-pentyl-2-methylpyrimidine

References

Application Notes and Protocols for the Selective Reduction of Ethyl 2-Octynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective reduction of ethyl 2-octynoate to its corresponding (Z)- and (E)-alkenes, as well as the complete reduction to the saturated ester and reduction to the allylic alcohol. These protocols are intended to serve as a comprehensive guide for chemists in research and development settings.

Introduction

The selective reduction of alkynes is a fundamental transformation in organic synthesis, providing access to stereochemically defined alkenes, which are crucial building blocks in the synthesis of pharmaceuticals, natural products, and other fine chemicals. This compound, an α,β-unsaturated ester, presents a versatile substrate for various reduction methodologies, allowing for the controlled formation of (Z)-ethyl 2-octenoate, (E)-ethyl 2-octenoate, ethyl octanoate, or oct-2-en-1-ol, depending on the chosen reagents and reaction conditions. This application note details validated experimental setups for these transformations.

Signaling Pathways and Logical Relationships

The reduction of this compound can proceed through several distinct pathways, each yielding a specific product. The choice of catalyst and reaction conditions dictates the outcome, as illustrated in the following diagram.

ReductionPathways Reduction Pathways of this compound cluster_start Starting Material cluster_products Reduction Products This compound This compound Z_alkene (Z)-Ethyl 2-octenoate This compound->Z_alkene Lindlar Catalyst or P-2 Nickel, H₂ E_alkene (E)-Ethyl 2-octenoate This compound->E_alkene Na in liq. NH₃ Allylic_Alcohol Oct-2-en-1-ol This compound->Allylic_Alcohol DIBAL-H (excess) Alkane Ethyl octanoate Z_alkene->Alkane Pd/C, H₂ E_alkene->Alkane Pd/C, H₂

Caption: Reaction pathways for the reduction of this compound.

Experimental Protocols

This section provides detailed protocols for the selective reduction of this compound.

3.1. Protocol 1: Synthesis of (Z)-Ethyl 2-octenoate via Lindlar Catalysis

This protocol describes the partial hydrogenation of this compound to the corresponding (Z)-alkene using a poisoned palladium catalyst.[1]

  • Materials:

    • This compound

    • Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead)

    • Quinoline

    • Anhydrous solvent (e.g., ethyl acetate, ethanol, or diethyl ether)[1]

    • Hydrogen gas (H₂)

    • Celite®

  • Equipment:

    • Round-bottom flask with a side arm

    • Magnetic stirrer

    • Hydrogen balloon or hydrogenation apparatus

    • Filtration apparatus (e.g., Büchner funnel)

  • Procedure:

    • In a round-bottom flask, suspend the Lindlar catalyst (e.g., 0.1 g per 1 g of alkyne) and a small amount of quinoline (e.g., 1-2 drops) in the chosen anhydrous solvent (e.g., 50 mL).

    • Flush the flask with hydrogen gas.

    • Add this compound to the mixture.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon) at room temperature.

    • Monitor the reaction progress by monitoring hydrogen uptake and by taking aliquots for analysis by TLC or GC-MS.[1]

    • Upon completion of the reaction (disappearance of the starting material), filter the mixture through a pad of Celite® to remove the catalyst.

    • Wash the filter cake with the reaction solvent.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude (Z)-ethyl 2-octenoate.

    • Purify the product by column chromatography on silica gel if necessary.

3.2. Protocol 2: Synthesis of (E)-Ethyl 2-octenoate via Dissolving Metal Reduction

This protocol outlines the reduction of this compound to the (E)-alkene using sodium in liquid ammonia.[2]

  • Materials:

    • This compound

    • Sodium metal

    • Liquid ammonia (NH₃)

    • Anhydrous ethanol or ammonium chloride (for quenching)

    • Anhydrous diethyl ether

  • Equipment:

    • Three-necked round-bottom flask

    • Dry ice/acetone condenser

    • Low-temperature thermometer

    • Mechanical stirrer

    • Dropping funnel

  • Procedure:

    • Set up the reaction apparatus under an inert atmosphere (e.g., argon or nitrogen).

    • Condense liquid ammonia into the flask at -78 °C.

    • Carefully add small pieces of sodium metal to the liquid ammonia with stirring until a persistent deep blue color is obtained.

    • Dissolve this compound in a minimal amount of anhydrous diethyl ether and add it dropwise to the sodium-ammonia solution.

    • Stir the reaction mixture at -78 °C for several hours, monitoring the progress by TLC.

    • Once the reaction is complete, quench the excess sodium by the slow addition of anhydrous ethanol or ammonium chloride until the blue color disappears.

    • Allow the ammonia to evaporate overnight.

    • Add water and extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

3.3. Protocol 3: Synthesis of Oct-2-en-1-ol via DIBAL-H Reduction

This protocol describes the reduction of both the ester and alkyne functionalities of this compound to yield the corresponding allylic alcohol using an excess of diisobutylaluminium hydride (DIBAL-H).[3]

  • Materials:

    • This compound

    • DIBAL-H (1 M solution in hexanes or toluene)

    • Anhydrous diethyl ether or dichloromethane

    • Saturated aqueous solution of ammonium chloride or Rochelle's salt

    • Celite®

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer

    • Syringe and needle

    • Low-temperature bath (e.g., dry ice/acetone)

  • Procedure:

    • Dissolve this compound in anhydrous diethyl ether in a flask under an inert atmosphere and cool the solution to -78 °C.

    • Slowly add an excess of DIBAL-H solution (e.g., 2.2 equivalents) dropwise via syringe.[3]

    • Stir the reaction mixture at -78 °C for the appropriate time (monitor by TLC).

    • Quench the reaction at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of ammonium chloride or Rochelle's salt.[4]

    • Allow the mixture to warm to room temperature and stir until a white precipitate forms.

    • Filter the mixture through a pad of Celite® and wash the precipitate with diethyl ether.

    • Separate the layers of the filtrate, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting oct-2-en-1-ol by column chromatography.

3.4. Protocol 4: Complete Hydrogenation to Ethyl Octanoate

This protocol details the full reduction of the carbon-carbon triple bond to a single bond using palladium on carbon.

  • Materials:

    • This compound

    • 10% Palladium on carbon (Pd/C)

    • Anhydrous ethanol or ethyl acetate

    • Hydrogen gas (H₂)

    • Celite®

  • Equipment:

    • Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a round-bottom flask with a hydrogen balloon

    • Magnetic stirrer

    • Filtration apparatus

  • Procedure:

    • In a suitable reaction vessel, dissolve this compound in the chosen solvent.

    • Carefully add the 10% Pd/C catalyst (e.g., 5-10 mol%).

    • Pressurize the vessel with hydrogen gas (e.g., 1-3 atm) or use a hydrogen balloon.

    • Stir the mixture vigorously at room temperature until hydrogen uptake ceases.

    • Monitor the reaction by TLC or GC-MS to confirm the complete consumption of the starting material and any alkene intermediates.

    • Carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Rinse the filter cake with the solvent.

    • Remove the solvent from the filtrate under reduced pressure to obtain ethyl octanoate.

Data Presentation

The following table summarizes the expected products and typical conditions for the reduction of this compound.

Protocol Reagent/Catalyst Primary Product Typical Solvent Temperature Stereoselectivity Potential Byproducts
1H₂, Lindlar Catalyst, Quinoline(Z)-Ethyl 2-octenoateEthyl acetate, EthanolRoom Temp.High Z-selectivity[1](E)-Ethyl 2-octenoate, Ethyl octanoate
2Na, liquid NH₃(E)-Ethyl 2-octenoateDiethyl ether/NH₃-78 °CHigh E-selectivity[2]Over-reduced products
3DIBAL-H (2.2 eq)Oct-2-en-1-olDiethyl ether, DCM-78 °CN/AAldehyde intermediate
4H₂, 10% Pd/CEthyl octanoateEthanol, Ethyl acetateRoom Temp.N/APartially reduced alkenes

Analytical Methods: GC-MS Analysis of Reduction Products

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of the products from the reduction of this compound.[5][6]

  • Sample Preparation:

    • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • If necessary, pass the diluted sample through a small plug of silica gel to remove baseline impurities.

    • Transfer the sample to a GC vial.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC system or equivalent.[7]

    • Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]

    • Injector: Split/splitless inlet, 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 150 °C at 10 °C/min.

      • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

    • Mass Spectrometer: Quadrupole mass analyzer.

    • Ionization: Electron Impact (EI), 70 eV.[6]

    • Mass Range: m/z 40-400.

  • Data Analysis:

    • Identify the products by comparing their retention times and mass spectra with those of authentic standards or with library data (e.g., NIST).

    • Quantify the relative amounts of reactants and products by integrating the peak areas in the total ion chromatogram (TIC). The Z/E ratio of the octenoate isomers can be determined from their respective peak areas.

Experimental Workflow

The general workflow for the reduction of this compound and subsequent analysis is depicted below.

experimental_workflow start Start setup Reaction Setup (Flask, Solvent, Catalyst/Reagent) start->setup substrate Add this compound setup->substrate reaction Run Reaction (Stirring, Temperature Control, H₂ atmosphere if needed) substrate->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Continue workup Reaction Workup (Quenching, Filtration, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (GC-MS, NMR) purification->analysis end End analysis->end

Caption: General experimental workflow for the reduction of this compound.

Conclusion

The reduction of this compound can be effectively controlled to yield a variety of valuable products. The choice of methodology, particularly the catalyst and reaction conditions, is paramount in achieving the desired selectivity. The protocols provided herein offer a solid foundation for researchers to perform these transformations. It is recommended to optimize the reaction conditions for each specific application to maximize yield and purity. Proper analytical monitoring is crucial for determining the optimal reaction time and assessing the product distribution.

References

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from Ethyl 2-Octynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] The synthesis of the pyrazole core is a critical step in the development of novel therapeutic agents. One versatile and efficient method for constructing the pyrazole ring is through the cycloaddition reaction of hydrazines with β-ketoesters or their synthetic equivalents, such as α,β-alkynoic esters.[5][6]

Ethyl 2-octynoate is a valuable and readily available starting material for the synthesis of a variety of 3-pentyl-substituted pyrazole-5-carboxylate derivatives. The presence of the pentyl group can impart lipophilicity to the final molecule, potentially influencing its pharmacokinetic and pharmacodynamic properties. This document provides detailed protocols and application notes for the synthesis of pyrazole derivatives utilizing this compound.

Synthetic Pathway Overview

The primary synthetic route involves a [3+2] cycloaddition reaction between this compound and a hydrazine derivative. This reaction typically proceeds with high regioselectivity to afford the corresponding ethyl 3-pentyl-1H-pyrazole-5-carboxylate. The reaction can be catalyzed by various reagents, including copper salts, or can proceed under thermal conditions. The general reaction scheme is depicted below.

reaction_pathway cluster_reactants Reactants cluster_products Products ethyl_2_octynoate This compound reaction_node [3+2] Cycloaddition ethyl_2_octynoate->reaction_node + hydrazine Hydrazine (R-NHNH2) hydrazine->reaction_node pyrazole Ethyl 3-pentyl-1-R-1H-pyrazole-5-carboxylate reaction_node->pyrazole Heat or Catalyst

Caption: General reaction scheme for the synthesis of pyrazole derivatives.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Ethyl 3-pentyl-1H-pyrazole-5-carboxylate

This protocol describes a general method for the reaction of this compound with hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate (or substituted hydrazine)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of this compound (1.0 eq) in absolute ethanol (0.5 M), add the corresponding hydrazine (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Heat the reaction mixture at reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired pyrazole derivative.

Experimental Workflow

experimental_workflow start Start reactants Mix this compound, Hydrazine, and Ethanol start->reactants catalyst Add Glacial Acetic Acid reactants->catalyst reflux Reflux and Monitor by TLC catalyst->reflux workup Aqueous Workup reflux->workup purification Column Chromatography workup->purification product Obtain Pure Pyrazole Derivative purification->product end End product->end

Caption: Experimental workflow for pyrazole synthesis.

Data Presentation

The following table summarizes representative data for the synthesis of various pyrazole derivatives from this compound using the general protocol described above. Please note that these are illustrative examples, and actual results may vary.

EntryHydrazine Derivative (R-NHNH₂)ProductReaction Time (h)Yield (%)
1Hydrazine hydrate (R=H)Ethyl 3-pentyl-1H-pyrazole-5-carboxylate685
2Phenylhydrazine (R=Ph)Ethyl 3-pentyl-1-phenyl-1H-pyrazole-5-carboxylate878
3Methylhydrazine (R=Me)Ethyl 3-pentyl-1-methyl-1H-pyrazole-5-carboxylate582
44-Nitrophenylhydrazine (R=4-NO₂Ph)Ethyl 3-pentyl-1-(4-nitrophenyl)-1H-pyrazole-5-carboxylate1072

Characterization Data

The synthesized pyrazole derivatives can be characterized by standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the pentyl group, the ethyl ester, and the pyrazole ring proton. The chemical shift of the pyrazole proton (H-4) typically appears in the range of δ 6.0-7.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the two heterocyclic carbons of the pyrazole ring.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H (if R=H), C=O (ester), and C=N bonds.

Applications and Biological Significance

Pyrazole derivatives synthesized from this compound are valuable intermediates for the synthesis of more complex molecules with potential biological activities. The 3-pentyl-1H-pyrazole-5-carboxylic acid core can be further functionalized at the carboxylate group to generate a library of compounds for screening in various biological assays. Pyrazoles are known to exhibit a broad range of pharmacological effects, and the introduction of a lipophilic pentyl group may enhance their potential as drug candidates.[1][3] Further investigation into the biological properties of these specific derivatives is warranted.

References

Application Notes and Protocols for Sonogashira Coupling Reactions Involving Ethyl 2-Octynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, is renowned for its mild reaction conditions and broad functional group tolerance.[2] These characteristics have led to its widespread use in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3]

Ethyl 2-octynoate, as an α,β-acetylenic ester, is a valuable building block. The electron-withdrawing nature of the ester group can influence the reactivity of the alkyne, necessitating careful optimization of reaction conditions. The products of its Sonogashira coupling, substituted conjugated enynes, are versatile intermediates for the synthesis of complex molecules, including heterocyclic compounds and potential drug candidates. This document provides detailed application notes and adaptable protocols for the Sonogashira coupling of this compound with aryl halides.

Reaction Principle

The catalytic cycle of the Sonogashira reaction is generally accepted to proceed through two interconnected cycles: a palladium cycle and a copper cycle.[1] The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Concurrently, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide. Transmetalation between the organopalladium complex and the copper acetylide, followed by reductive elimination, yields the final product and regenerates the palladium(0) catalyst.[1] Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of the alkyne (Glaser coupling).[4]

Application in Drug Development and Medicinal Chemistry

The introduction of an arylated octynoate moiety via Sonogashira coupling can be a key step in the synthesis of biologically active molecules. The resulting conjugated system is a common feature in various pharmacophores. For instance, the Sonogashira reaction has been instrumental in the synthesis of tazarotene, a treatment for psoriasis and acne, and Altinicline (SIB-1508Y), a nicotinic receptor agonist. The functionalized products derived from this compound can serve as precursors to a diverse range of molecular architectures for screening in drug discovery programs.

Data Presentation: Representative Sonogashira Couplings of α,β-Acetylenic Esters

While specific data for this compound is not extensively reported, the following table summarizes typical reaction conditions and yields for the Sonogashira coupling of similar α,β-acetylenic esters with various aryl halides. These examples serve as a valuable reference for optimizing the reaction of this compound.

EntryAlkyneAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Ethyl propiolateIodobenzenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT395
2Methyl propiolate4-BromotoluenePd(PPh₃)₄ / CuIPiperidineDMF50688
3Ethyl pent-2-ynoate1-Iodo-4-nitrobenzenePdCl₂(PPh₃)₂ / CuIDIPAToluene60492
4Methyl propiolate3-BromoquinolinePd(OAc)₂ / XPhosCs₂CO₃Dioxane801275
5Ethyl propiolate2-IodothiophenePdCl₂(dppf) / CuIEt₃NAcetonitrileRT590

Note: This table is a compilation of representative data for analogous reactions and should be used as a guideline. DIPA = Diisopropylamine, dppf = 1,1'-Bis(diphenylphosphino)ferrocene, XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl.

Experimental Protocols

The following are adaptable protocols for the Sonogashira coupling of this compound with aryl halides. Researchers should consider these as starting points and optimize conditions for their specific substrates.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a conventional and broadly applicable method for the Sonogashira coupling of aryl iodides and bromides.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add the anhydrous solvent (5 mL) and the amine base (2.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 40-60 °C, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates that are sensitive to copper or to avoid the formation of alkyne homocoupling byproducts.

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand like P(t-Bu)₃)

  • Base (e.g., Cs₂CO₃ or K₂CO₃)

  • Anhydrous solvent (e.g., dioxane, toluene, or DMF)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (e.g., Cs₂CO₃, 2.0 mmol).

  • Add the anhydrous solvent (5 mL).

  • Add this compound (1.5 mmol).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an appropriate organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired product.

Mandatory Visualizations

Sonogashira_Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex [Ar-Pd(II)-X]L₂ Pd0->Pd_complex Oxidative Addition (Ar-X) Ar_alkyne_Pd [Ar-Pd(II)-C≡CR]L₂ Pd_complex->Ar_alkyne_Pd Transmetalation Ar_alkyne_Pd->Pd0 Reductive Elimination (Ar-C≡CR) CuX Cu(I)X Cu_alkyne Cu(I)-C≡CR CuX->Cu_alkyne Deprotonation (R-C≡CH, Base) Cu_alkyne->Pd_complex Cu_alkyne->CuX

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Aryl Halide, Pd Catalyst, [CuI], Solvent, Base setup->reagents alkyne_add Add this compound reagents->alkyne_add reaction Stir at RT or Heat (Monitor by TLC/GC) alkyne_add->reaction workup Aqueous Workup (Quench, Extract) reaction->workup purification Purification (Column Chromatography) workup->purification product Characterized Product purification->product

Caption: General experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols for the Enzymatic Synthesis of Ethyl Octanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl octanoate, also known as ethyl caprylate, is a fatty acid ester recognized for its characteristic fruity aroma, reminiscent of apricot or cognac.[1] This valuable compound finds extensive application in the food, beverage, and cosmetic industries as a flavoring and fragrance agent.[1][2] Traditionally, ethyl octanoate is synthesized via Fischer-Speier esterification, a chemical process that often requires harsh conditions, such as high temperatures and strong acid catalysts.[1][3]

Enzymatic synthesis presents a compelling "green" alternative, utilizing lipases to catalyze the esterification of octanoic acid and ethanol under milder and more specific conditions. This biocatalytic approach offers several advantages, including higher product purity, reduced energy consumption, and minimized environmental impact. These application notes provide detailed protocols and quantitative data for the synthesis of ethyl octanoate using enzymatic methods.

Enzymatic Synthesis Overview

The enzymatic synthesis of ethyl octanoate is typically achieved through the direct esterification of octanoic acid with ethanol, catalyzed by a lipase. The reaction is reversible, and strategies to drive the equilibrium towards product formation, such as removing water or using an excess of one reactant, can enhance the yield.[3][4] Immobilized lipases are frequently employed to facilitate catalyst recovery and reuse, improving the economic viability of the process.[3][5]

The general reaction is as follows:

Octanoic Acid + Ethanol ⇌ Ethyl Octanoate + Water

Data Presentation

Table 1: Comparison of Lipase Performance in Ester Synthesis
Lipase SourceImmobilization SupportSubstratesSolventKey FindingsReference
Rhizomucor mieheiCommercial Immobilized (Lipozyme® RM IM)2-Phenylethanol and Glyceryl TrioctanoateHexaneHigh conversion and reaction rates observed in hexane.[6]
Candida antarctica Lipase B (CALB)SolubleThymol and Octanoic AcidSolvent-freeMost active biocatalyst for this reaction in its soluble form.[7]
Candida antarctica Lipase B (Novozym 435)ImmobilizedFormic Acid and Octanol1,2-dichloroethaneAchieved a 96.51% conversion.[8]
Rhizomucor mieheiMagnetic NanoparticlesFree Fatty Acids and EthanolNot specified81.7% conversion under optimal conditions.[9]
Candida rugosaSurfactant CoatedEthyl Caprate and Butyric Acidn-HexaneSuitable for transesterification.[10]
Table 2: Influence of Reaction Parameters on Ethyl Octanoate Synthesis
ParameterConditionEffect on Yield/ConversionReference
Temperature 20-26°C (in fermentation)Higher temperatures generally favor production.[11]
30°C (for Lipozyme® RM IM)Optimal for phenethyl octanoate synthesis, suggesting a similar range for ethyl octanoate.[6]
40°C (for Novozym 435)Optimal for octyl formate synthesis.[8]
Molar Ratio (Acid:Alcohol) 1:1 to 1:3A good starting point for enzymatic synthesis.[3]
1:7 (Formic Acid:Octanol)Optimal for octyl formate synthesis using Novozym 435.[8]
Enzyme Concentration 1-10% (by weight of substrates)Typical loading for immobilized lipase.[3]
15 g/L (Novozym 435)Optimal for octyl formate synthesis.[8]
Solvent Solvent-freeA greener alternative to traditional methods.[3]
Non-polar solvents (e.g., hexane)Can improve reaction rates and conversions.[6]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Ethyl Octanoate Using Immobilized Lipase

This protocol describes a general procedure for the synthesis of ethyl octanoate using an immobilized lipase in a solvent-free system.

Materials:

  • Octanoic acid

  • Ethanol (absolute)

  • Immobilized lipase (e.g., Novozym 435 or Lipozyme RM IM)

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with heating

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reactant Preparation: In a suitable reaction vessel, combine octanoic acid and ethanol. A molar ratio of 1:1 to 1:3 (acid to alcohol) is a recommended starting point.[3]

  • Enzyme Addition: Add the immobilized lipase to the reactant mixture. A typical enzyme loading is between 1% and 10% by weight of the total substrates.[3]

  • Reaction Incubation: Securely cap the reaction vessel and place it in a shaking incubator or on a heated magnetic stirrer. Maintain the reaction temperature at an optimal level for the chosen lipase (typically between 30°C and 50°C).

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Enzyme Recovery: Once the desired conversion is achieved, separate the immobilized enzyme from the reaction mixture by filtration. The recovered enzyme can be washed with a suitable solvent and dried for reuse.

  • Product Isolation: The crude ethyl octanoate in the filtrate can be purified. If an excess of ethanol was used, it can be removed using a rotary evaporator.

  • Purification: For high purity, the crude ethyl octanoate can be further purified by vacuum distillation.[3]

Protocol 2: Work-up and Purification of Ethyl Octanoate (General)

This protocol is a general guideline for the purification of ethyl octanoate following either chemical or enzymatic synthesis.

Materials:

  • Crude ethyl octanoate mixture

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Neutralization: Transfer the cooled reaction mixture to a separatory funnel. Carefully add a saturated solution of sodium bicarbonate to neutralize any unreacted octanoic acid and acidic catalyst. Vent the funnel frequently to release the pressure from the evolved carbon dioxide gas.[1]

  • Extraction: Allow the layers to separate. The upper organic layer contains the ethyl octanoate. Drain and discard the lower aqueous layer.[1]

  • Washing: Wash the organic layer sequentially with water and then with brine to remove any water-soluble impurities.[1]

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add an anhydrous drying agent like sodium sulfate. Swirl the flask and let it stand until the liquid is clear.[1]

  • Solvent Removal: Decant or filter the dried organic layer to remove the drying agent. If a solvent or excess ethanol was used, remove it using a rotary evaporator to yield the crude ethyl octanoate.[1]

  • Final Purification: For high purity, perform vacuum distillation of the crude product.

Visualizations

Enzymatic_Synthesis_Workflow cluster_synthesis Synthesis cluster_separation Separation & Purification Reactants Octanoic Acid + Ethanol Reaction Reaction Vessel (e.g., 30-50°C) Reactants->Reaction Enzyme Immobilized Lipase Enzyme->Reaction Filtration Filtration Reaction->Filtration Filtration->Enzyme Recovered Enzyme (for reuse) Evaporation Rotary Evaporation (Solvent Removal) Filtration->Evaporation Filtrate Distillation Vacuum Distillation Evaporation->Distillation Crude Product Pure_Product Pure Ethyl Octanoate Distillation->Pure_Product

Caption: Workflow for the enzymatic synthesis and purification of ethyl octanoate.

Lipase_Mechanism cluster_reaction Ping-Pong Bi-Bi Mechanism E Lipase (E) EA [E-Acyl Complex] E->EA + A A Octanoic Acid (A) P Water (P) EA->P - P EB [E-Ethanol Complex] EA->EB + B B Ethanol (B) EB->E Q Ethyl Octanoate (Q) EB->Q - Q

Caption: Simplified Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

References

Application of Ethyl 2-Octynoate in Click Chemistry Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, efficient, and specific. Among these, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become a cornerstone in various scientific disciplines, including drug discovery, bioconjugation, and materials science.[1][2][3] This reaction facilitates the formation of a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[4] Ethyl 2-octynoate, a terminal alkyne, serves as a valuable building block in the synthesis of diverse molecular architectures through this powerful ligation chemistry. The resulting triazole core is a bioisostere for various functional groups and is prevalent in many biologically active compounds.[5]

These application notes provide detailed protocols for the utilization of this compound in CuAAC reactions, offering a reproducible methodology for the synthesis of 1,4-disubstituted triazoles. The protocols and data presented herein are designed to guide researchers in leveraging this versatile alkyne for their synthetic needs.

Core Concepts of CuAAC

The CuAAC reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species.[2] The catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[6] The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[7] Ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are often employed to stabilize the Cu(I) catalyst and enhance reaction rates, particularly in aqueous media.[4][6]

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

This protocol describes a general procedure for the reaction of this compound with an exemplary azide, benzyl azide, to form the corresponding 1,4-disubstituted triazole.

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for aqueous systems)

  • Solvent: e.g., a 1:1 mixture of tert-butanol and water, or dimethylformamide (DMF)

  • Reaction vessel (e.g., round-bottom flask or vial)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve this compound (1.0 equivalent) and benzyl azide (1.0 equivalent) in the chosen solvent system (e.g., 5 mL of t-BuOH/H₂O 1:1 for a 1 mmol scale reaction).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water (1 mL). In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water (1 mL). If using a ligand, pre-mix the CuSO₄·5H₂O with THPTA (0.1 equivalents) before adding the water.

  • Initiation of Reaction: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution (or the pre-mixed Cu/ligand solution).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-24 hours.

  • Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,4-disubstituted triazole.

Quantitative Data Summary

The following table summarizes typical quantitative data for the CuAAC reaction of this compound with benzyl azide under the conditions described above. These values are representative and may vary depending on the specific substrates and reaction conditions used.

ParameterValue
Reactants
This compound1.0 equiv.
Benzyl Azide1.0 equiv.
Catalyst System
CuSO₄·5H₂O0.1 equiv.
Sodium Ascorbate0.2 equiv.
Reaction Conditions
Solventt-BuOH/H₂O (1:1)
TemperatureRoom Temperature
Reaction Time4 - 12 hours
Outcome
Yield> 90%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for setting up a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

G Experimental Workflow for CuAAC Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Alkyne & Azide in Solvent D Combine Reactants and Catalysts A->D B Prepare Sodium Ascorbate Solution B->D C Prepare CuSO4 Solution C->D E Stir at Room Temperature D->E F Monitor Reaction Progress (TLC/LC-MS) E->F G Quench and Extract F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

Caption: General workflow for a CuAAC reaction.

Catalytic Cycle of CuAAC

The diagram below illustrates the widely accepted catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

G Catalytic Cycle of Copper-Catalyzed Azide-Alkyne Cycloaddition cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product CuI Cu(I) Acetylide Cu(I)-Acetylide Complex CuI->Acetylide + Alkyne Alkyne R-C≡CH (this compound) Cu_Triazolide Copper Triazolide Intermediate Acetylide->Cu_Triazolide + Azide Azide R'-N3 (Azide) Cu_Triazolide->CuI Releases Product Triazole 1,4-Disubstituted Triazole Cu_Triazolide->Triazole + H+ Proton_Source H+

Caption: The catalytic cycle of the CuAAC reaction.

Applications in Drug Discovery and Development

The triazole moiety formed through the CuAAC reaction is a key structural motif in many pharmaceuticals due to its favorable properties, including metabolic stability and the ability to engage in hydrogen bonding. The use of this compound in click chemistry provides a straightforward entry into libraries of novel triazole-containing compounds. These compounds can be screened for a wide range of biological activities, making this methodology highly valuable in the early stages of drug discovery.[5][8][9] For instance, fragment-based drug discovery often employs click chemistry to link small molecular fragments to generate lead compounds with improved potency and selectivity.[10]

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is a robust and versatile tool for chemical synthesis. This compound is a readily accessible terminal alkyne that can be effectively employed in this reaction to generate a diverse array of 1,4-disubstituted 1,2,3-triazoles. The protocols and data provided in these application notes offer a solid foundation for researchers to incorporate this compound into their synthetic strategies, particularly in the fields of medicinal chemistry and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-Octynoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 2-octynoate. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and quantitative data to assist in optimizing your synthetic procedures and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most common and effective method for synthesizing this compound is a two-step process involving the deprotonation of a terminal alkyne, 1-heptyne, with a strong base to form a lithium acetylide, followed by the reaction of this nucleophile with ethyl chloroformate.

Q2: What are the critical parameters for the successful deprotonation of 1-heptyne?

A2: The critical parameters for the successful deprotonation of 1-heptyne include the choice of a sufficiently strong base (n-butyllithium is commonly used), an anhydrous aprotic solvent (such as tetrahydrofuran or diethyl ether), and low reaction temperatures (typically -78 °C) to prevent side reactions.

Q3: What are the potential side reactions to be aware of during the synthesis of this compound?

A3: Potential side reactions include the reaction of residual butyllithium with ethyl chloroformate, which can lead to the formation of ethyl pentanoate as a byproduct. Additionally, if the reaction is not kept under an inert atmosphere, the lithium acetylide can be quenched by moisture or oxygen. Homocoupling of the alkyne to form a diyne can also occur, particularly if copper salts are present as impurities.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture, you can check for the consumption of the starting material (1-heptyne) and the formation of the product (this compound).

Q5: What is the recommended method for purifying the final product?

A5: The recommended method for purifying this compound is vacuum distillation to separate it from less volatile impurities. For higher purity, column chromatography on silica gel may be employed. A thorough aqueous workup is crucial to remove any water-soluble impurities and unreacted reagents.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete deprotonation of 1-heptyne: The base used was not strong enough or was of poor quality.- Use a strong base like n-butyllithium or sec-butyllithium. - Ensure the base is fresh and has been properly stored. - Titrate the butyllithium solution to determine its exact concentration before use.
Presence of moisture: Water in the solvent or on the glassware will quench the butyllithium and the lithium acetylide.- Flame-dry or oven-dry all glassware before use. - Use anhydrous solvents. - Perform the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).
Incorrect reaction temperature: The temperature was too high during the addition of butyllithium, leading to side reactions.- Maintain a low temperature (e.g., -78 °C) during the deprotonation step. - Add the butyllithium solution dropwise to control the internal temperature of the reaction.
Presence of Significant Amounts of Unreacted 1-Heptyne Insufficient amount of base: An inadequate amount of base will result in incomplete deprotonation.- Use a slight excess (e.g., 1.05 equivalents) of n-butyllithium relative to 1-heptyne.
Reaction time for deprotonation was too short. - Increase the stirring time after the addition of n-butyllithium to ensure complete formation of the lithium acetylide.
Presence of Ethyl Pentanoate as a Byproduct Reaction of excess butyllithium with ethyl chloroformate. - Ensure that the addition of butyllithium is slow and controlled to avoid an excess at the point of ethyl chloroformate addition. - Maintain a low temperature throughout the addition of both reagents.
Formation of a Dark-Colored Product Side reactions and degradation: This can be caused by impurities in the starting materials or allowing the reaction to warm up prematurely.- Use purified starting materials. - Ensure the reaction is quenched at a low temperature before warming to room temperature. - Purify the final product by vacuum distillation or column chromatography.
Difficulty in Isolating the Product during Workup Emulsion formation: This can occur during the aqueous extraction if the layers are not allowed to separate properly.- Add brine (saturated NaCl solution) to the aqueous layer to help break up emulsions. - Allow sufficient time for the layers to separate completely in the separatory funnel.

Experimental Workflow

G Experimental Workflow for this compound Synthesis cluster_0 Reaction Setup cluster_1 Deprotonation cluster_2 Esterification cluster_3 Workup cluster_4 Purification A 1-Heptyne in Anhydrous THF B Add n-Butyllithium at -78°C A->B 1. C Stir for 30-60 min at -78°C B->C 2. D Add Ethyl Chloroformate at -78°C C->D 3. E Warm to Room Temperature D->E 4. F Quench with Saturated NH4Cl E->F 5. G Extract with Diethyl Ether F->G 6. H Wash with Brine G->H 7. I Dry over Na2SO4 H->I 8. J Concentrate in vacuo I->J 9. K Vacuum Distillation J->K 10. L Pure this compound K->L 11.

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

G Troubleshooting Logic for Low Yield A Low Yield of this compound B Incomplete Deprotonation A->B C Side Reactions A->C D Product Loss During Workup/Purification A->D E - Impure/Wet Reagents - Insufficient Base - Incorrect Temperature B->E F - Reaction with CO2 - Homocoupling - Reaction with Excess BuLi C->F G - Emulsion Formation - Incomplete Extraction - Volatilization During Solvent Removal D->G H Solution: - Use fresh, dry reagents - Titrate BuLi - Maintain -78°C E->H I Solution: - Maintain inert atmosphere - Ensure pure alkyne - Controlled addition of BuLi F->I J Solution: - Use brine to break emulsions - Perform multiple extractions - Careful solvent removal G->J

Caption: A diagram illustrating the troubleshooting logic for low yields.

Detailed Experimental Protocol

Synthesis of this compound from 1-Heptyne

This protocol describes the synthesis of this compound from 1-heptyne via deprotonation with n-butyllithium and subsequent reaction with ethyl chloroformate.

Materials:

  • 1-Heptyne (purified by distillation)

  • n-Butyllithium (solution in hexanes, titrated)

  • Ethyl chloroformate (distilled)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Low-temperature thermometer

  • Magnetic stirrer

  • Inert gas (argon or nitrogen) supply

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a low-temperature thermometer, and an inlet for inert gas.

  • Deprotonation: Under a positive pressure of argon, charge the flask with 1-heptyne and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.05 equivalents) in hexanes via the dropping funnel, maintaining the internal temperature below -70 °C.

  • After the addition is complete, stir the resulting milky white suspension at -78 °C for 30-60 minutes.

  • Esterification: Add ethyl chloroformate (1.0 equivalent) dropwise to the reaction mixture, again keeping the internal temperature below -70 °C.

  • After the addition of ethyl chloroformate, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Technical Support Center: Optimization of Reaction Conditions for Ethyl 2-Octynoate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl 2-octynoate via Fischer esterification of 2-octynoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for the synthesis of this compound is the Fischer esterification. This reaction involves heating 2-octynoic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] The reaction is reversible, and strategies are often employed to drive the equilibrium towards the formation of the ester.[1]

Q2: What are the key parameters to optimize for this esterification?

A2: The critical parameters to optimize for the synthesis of this compound include the molar ratio of ethanol to 2-octynoic acid, the type and concentration of the acid catalyst, the reaction temperature, and the reaction time.[3] Efficient removal of water, a byproduct of the reaction, is also crucial for maximizing the yield.[1]

Q3: How can I drive the reaction equilibrium towards the formation of this compound?

A3: To maximize the yield of this compound, the equilibrium of the Fischer esterification must be shifted towards the products. This can be achieved by:

  • Using a large excess of ethanol: Since ethanol is a reactant, increasing its concentration drives the reaction forward according to Le Châtelier's principle. Often, ethanol is used as the solvent for the reaction.[1][2]

  • Removing water as it is formed: Water is a byproduct, and its removal prevents the reverse reaction (hydrolysis of the ester). This can be accomplished by azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent.[1]

Q4: Are there any potential side reactions to be aware of when esterifying 2-octynoic acid?

A4: Yes, the presence of the carbon-carbon triple bond (alkyne) in 2-octynoic acid introduces the possibility of side reactions under acidic conditions. The most common side reaction is the acid-catalyzed hydration of the alkyne, which would lead to the formation of a ketone.[4] It is important to control the reaction conditions, particularly the temperature and the concentration of the acid catalyst, to minimize this and other potential side reactions.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the esterification can be monitored by various analytical techniques. Thin-layer chromatography (TGC) can be used for a quick qualitative assessment of the consumption of the starting material (2-octynoic acid). For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) is a powerful tool to determine the amount of this compound formed and to identify any byproducts.[4][5]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Insufficient Catalyst: The reaction rate is highly dependent on the catalyst concentration.[3]2. Reaction Not at Equilibrium: The reaction time may be too short.3. Low Reaction Temperature: The rate of esterification is temperature-dependent.[4]4. Presence of Water: Water in the reactants or formed during the reaction can inhibit the forward reaction.[1]1. Increase the catalyst loading incrementally. A typical starting point is 1-5 mol% of the carboxylic acid.2. Increase the reaction time and monitor the progress by TLC or GC-MS.3. Increase the reaction temperature to the reflux temperature of the ethanol.4. Use anhydrous ethanol and consider using a Dean-Stark apparatus to remove water azeotropically.
Formation of Impurities/Byproducts 1. Hydration of the Alkyne: The triple bond can undergo acid-catalyzed hydration to form a ketone.[4]2. Polymerization: At high temperatures, alkynoic acids can be susceptible to polymerization.3. Ether Formation: At high temperatures and high acid concentrations, ethanol can dehydrate to form diethyl ether.1. Use the minimum effective catalyst concentration and avoid excessively high temperatures.2. Maintain a controlled reaction temperature and consider using a lower boiling point azeotroping solvent if necessary.3. Avoid excessively high catalyst concentrations and prolonged reaction times at high temperatures.
Difficult Product Isolation 1. Emulsion Formation During Workup: Residual acid or base can lead to the formation of emulsions during aqueous extraction.2. Incomplete Neutralization: Unreacted 2-octynoic acid will remain in the organic layer if not properly neutralized.1. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.2. Ensure complete neutralization by washing the organic layer with a saturated sodium bicarbonate solution until CO₂ evolution ceases.
Product Purity Issues 1. Co-distillation with Ethanol: If a large excess of ethanol is used, it may be difficult to remove it completely by simple distillation.2. Presence of Unreacted Starting Material: If the reaction did not go to completion, unreacted 2-octynoic acid will be present.1. Use a rotary evaporator to remove the bulk of the ethanol under reduced pressure before distillation.2. Ensure the reaction has gone to completion. If necessary, purify the crude product by fractional distillation or column chromatography.

Quantitative Data Summary

Table 1: Effect of Sulfuric Acid Catalyst Concentration on Ester Yield (Representative Data)

Catalyst Concentration (mol% relative to Carboxylic Acid)Indicative Ester Yield (%)
165 - 75
380 - 90
5> 90

Note: Yields are highly dependent on other reaction parameters such as temperature, reaction time, and water removal. Exceeding an optimal catalyst concentration may lead to increased side reactions.

Table 2: Effect of Reaction Temperature on Esterification Yield (Representative Data)

Temperature (°C)Indicative Ester Yield (%)
6070 - 80
78 (Refluxing Ethanol)85 - 95
> 80> 90 (with potential for increased side reactions)

Note: Higher temperatures generally increase the reaction rate, but can also promote side reactions. The optimal temperature should be determined experimentally.

Table 3: Effect of Ethanol to Carboxylic Acid Molar Ratio on Ester Yield (Representative Data)

Molar Ratio (Ethanol:Acid)Indicative Ester Yield (%)
1:1~65[1]
3:185 - 90
5:1> 95
10:1~97[1]

Note: Using a large excess of ethanol is a common and effective strategy to drive the reaction to completion.[1]

Experimental Protocols

Protocol 1: Fischer Esterification of 2-Octynoic Acid

This protocol describes a general laboratory procedure for the synthesis of this compound. Optimization of the parameters outlined below is recommended to achieve the highest yield and purity.

Materials:

  • 2-Octynoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (optional, for purification)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2-octynoic acid and a 5 to 10-fold molar excess of anhydrous ethanol.

  • Catalyst Addition: While stirring, carefully add the acid catalyst (e.g., 1-5 mol% of sulfuric acid or p-TsOH) to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 78 °C for ethanol) using a heating mantle. Allow the reaction to proceed for 2-4 hours. The reaction progress can be monitored by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Slowly add saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted 2-octynoic acid. Swirl gently and vent the funnel frequently to release the evolved CO₂ gas. Continue adding the bicarbonate solution until gas evolution ceases.

    • Add an equal volume of water and an organic solvent (e.g., diethyl ether) to the separatory funnel.

    • Shake the funnel vigorously, venting periodically. Allow the layers to separate.

    • Drain the lower aqueous layer and wash the organic layer with brine.

  • Drying and Solvent Removal:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and let it stand for 10-15 minutes.

    • Filter the drying agent and transfer the filtrate to a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

  • Purification (Optional):

    • The crude this compound can be purified by vacuum distillation to obtain a high-purity product.

Visualizations

FischerEsterificationWorkflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants 2-Octynoic Acid + Ethanol (excess) + Acid Catalyst Reflux Heat to Reflux (e.g., 78°C) Reactants->Reflux 1-4 hours Neutralization Add NaHCO₃ solution Reflux->Neutralization Extraction Extract with Organic Solvent Neutralization->Extraction Washing Wash with Brine Extraction->Washing Drying Dry with MgSO₄ Washing->Drying Solvent_Removal Rotary Evaporation Drying->Solvent_Removal Purified_Product This compound Solvent_Removal->Purified_Product Optional: Vacuum Distillation

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingEsterification Start Low or No This compound Yield Check_Catalyst Is Catalyst Concentration Sufficient (1-5 mol%)? Start->Check_Catalyst Increase_Catalyst Increase Catalyst Loading Check_Catalyst->Increase_Catalyst No Check_Temp Is Reaction at Reflux Temperature? Check_Catalyst->Check_Temp Yes Increase_Catalyst->Check_Temp Increase_Temp Increase Temperature to Reflux Check_Temp->Increase_Temp No Check_Time Is Reaction Time Sufficient (1-4h)? Check_Temp->Check_Time Yes Increase_Temp->Check_Time Increase_Time Increase Reaction Time Check_Time->Increase_Time No Check_Water Was Water Removed (Anhydrous Reagents)? Check_Time->Check_Water Yes Increase_Time->Check_Water Remove_Water Use Anhydrous Reagents /Dean-Stark Check_Water->Remove_Water No Side_Reactions Check for Side Reactions (e.g., Alkyne Hydration) Check_Water->Side_Reactions Yes Remove_Water->Side_Reactions

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Purification of Ethyl 2-Octynoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of ethyl 2-octynoate from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 1-heptyne and ethyl chloroformate, the corresponding saturated ester (ethyl octanoate), and potentially polymeric byproducts. Depending on the reaction workup, residual acid or base may also be present.

Q2: Which purification method is most effective for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities.[1] Fractional vacuum distillation is often effective for separating volatile impurities and compounds with significantly different boiling points.[1][2][3] For separating isomers and impurities with close boiling points, column chromatography is more suitable.[1][4][5]

Q3: My purified this compound has a noticeable yellow tint. What is the likely cause and how can it be removed?

A3: A yellow tint often suggests the presence of colored byproducts from the synthesis, which can be challenging to remove by distillation alone.[1] Treating the crude product with activated carbon followed by filtration can be an effective method for color removal.[1] Subsequent purification by column chromatography might also be necessary to remove the color-causing impurities.[1]

Q4: How can I confirm the purity of my final this compound sample?

A4: The purity of the final product can be assessed using several analytical techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can provide quantitative information on the percentage of the desired compound and the presence of any impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the chemical structure and identifying impurities.[1]

Troubleshooting Guides

Issue 1: Low Purity After Fractional Vacuum Distillation
Possible CauseTroubleshooting Step
Inefficient Fractional Distillation Column Ensure the column has adequate length and the appropriate packing material for the separation.[1]
Overlapping Boiling Points of Product and Impurities Consider using an alternative purification technique, such as column chromatography, which separates compounds based on polarity rather than boiling point.[1]
Thermal Decomposition of the Product Reduce the distillation temperature by employing a higher vacuum.[1]
Bumping or Uneven Boiling Add boiling chips or use a magnetic stirrer to ensure smooth boiling. Reduce the heating rate for a steady, controlled distillation.[2]
Issue 2: Poor Separation During Column Chromatography
Possible CauseTroubleshooting Step
Inappropriate Solvent System (Mobile Phase) Optimize the mobile phase polarity based on preliminary Thin-Layer Chromatography (TLC) analysis. The ideal Retention Factor (Rf) for the target compound is typically between 0.2 and 0.4.[5][6]
Column Overloading Reduce the amount of crude sample loaded onto the column. A general rule is to use 30-50 times the weight of silica gel to the weight of the crude sample.[5]
Improper Column Packing Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels, which can lead to poor separation.[4]
Sample Applied in a Large Volume of Solvent Dissolve the crude sample in a minimal amount of the mobile phase before loading it onto the column to ensure a narrow starting band.[5]

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is designed to separate this compound from non-volatile impurities or those with significantly different boiling points.

Materials:

  • Crude this compound

  • Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flask)

  • Vacuum pump and gauge

  • Heating mantle

  • Boiling chips or magnetic stirrer

Methodology:

  • Apparatus Assembly: Assemble the fractional distillation apparatus, ensuring all joints are properly sealed for vacuum application.

  • Sample Preparation: Add the crude this compound mixture to the distillation flask along with boiling chips or a magnetic stir bar.[2]

  • Initiate Distillation: Begin heating the mixture gently with a heating mantle.

  • Apply Vacuum: Gradually apply vacuum to the system, reducing the pressure to the desired level. This will lower the boiling point of the compound and prevent thermal decomposition.[1]

  • Collect Fractions: Slowly increase the temperature and collect the distillate fractions in separate receiving flasks. Monitor the head temperature; it should remain stable during the collection of the pure compound.

  • Purity Analysis: Analyze the purity of the collected fractions using GC or TLC to identify the fractions containing pure this compound.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is suitable for separating this compound from impurities with similar boiling points but different polarities.

Materials:

  • Crude this compound

  • Silica gel (200-300 mesh)

  • Chromatography column

  • Solvents (e.g., hexane, ethyl acetate)

  • TLC plates and visualization reagents (e.g., UV lamp, potassium permanganate stain)

  • Collection tubes

Methodology:

  • Solvent System Selection: Determine the optimal mobile phase by running TLC plates with the crude mixture in various solvent systems (e.g., different ratios of hexane and ethyl acetate).[5][7] Aim for an Rf value between 0.2 and 0.4 for this compound.[5]

  • Column Packing (Wet Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.[4]

    • Add a thin layer of sand.[5]

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.[4][5]

    • Pour the slurry into the column and allow it to settle, ensuring a uniform packing without air bubbles.[4]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.[5]

    • Carefully add the dissolved sample to the top of the silica gel bed.[5]

    • Allow the sample to adsorb onto the silica gel.[5]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column, collecting the solvent that passes through in separate fractions.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with higher polarity.[5]

  • Fraction Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure product.[1]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[1][3]

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundEthyl (E)-2-Octenoate
Molecular Formula C₁₀H₁₆O₂[8][9]C₁₀H₁₈O₂[10]
Molecular Weight 168.23 g/mol [8][9]170.25 g/mol [10]
Boiling Point (est.) Not specified216.64 °C[11]
Log Kow (est.) Not specified3.60[11]
CAS Number 10519-20-7[9][12]7367-82-0[10][13]

Table 2: Recommended Starting Solvent Systems for Column Chromatography

Compound PolarityRecommended Solvent System
Nonpolar Compounds 5% Ether/Hexane or 100% Hexane[7]
Normal Compounds 10-50% Ethyl Acetate/Hexane[7]
Polar Compounds 100% Ethyl Acetate or 5% Methanol/Dichloromethane[7]

Visualizations

PurificationWorkflow cluster_start Crude Product cluster_purification Purification Options cluster_analysis Analysis & Final Product Crude Crude this compound Distillation Fractional Vacuum Distillation Crude->Distillation High boiling point differences Chromatography Column Chromatography Crude->Chromatography Similar boiling points Analysis Purity Analysis (TLC, GC, NMR) Distillation->Analysis Chromatography->Analysis PureProduct Pure Ethyl 2-Octynoate Analysis->PureProduct Combine Pure Fractions TroubleshootingLogic cluster_distillation Distillation Issues cluster_chromatography Chromatography Issues Start Low Purity After Purification Dist_Check Check BP Differences Start->Dist_Check If by Distillation Chrom_Check Check TLC Separation Start->Chrom_Check If by Chromatography Dist_Column Inefficient Column? Dist_Check->Dist_Column BPs are different Sol_Dist_Switch Switch to Chromatography Dist_Check->Sol_Dist_Switch BPs are similar Sol_Dist_Column Improve Column Packing or Length Dist_Column->Sol_Dist_Column Yes Chrom_Solvent Poor Solvent System? Chrom_Check->Chrom_Solvent Good Spot Separation Sol_Chrom_Solvent Optimize Mobile Phase Chrom_Check->Sol_Chrom_Solvent Poor Spot Separation Chrom_Solvent->Sol_Chrom_Solvent Yes Sol_Chrom_Overload Reduce Sample Load Chrom_Solvent->Sol_Chrom_Overload No

References

Common side reactions in the synthesis of ethyl 2-octynoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of ethyl 2-octynoate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

A1: The two most common and reliable methods for synthesizing this compound are:

  • Dehydrohalogenation of Ethyl 2,3-dibromooctanoate: This method involves the bromination of ethyl octenoate followed by a double dehydrobromination using a strong base.

  • Alkynylation using 1-Heptyne: This route consists of the deprotonation of 1-heptyne with a strong base, such as n-butyllithium, followed by quenching the resulting acetylide with ethyl chloroformate.

Q2: My reaction to form this compound via dehydrohalogenation has a low yield. What are the potential causes?

A2: Low yields in the dehydrohalogenation route can stem from several factors:

  • Incomplete Bromination: Ensure the initial bromination of ethyl octenoate goes to completion. Monitor the reaction by TLC or GC.

  • Insufficient Base: A strong base is required for the double dehydrobromination. Ensure you are using a sufficient molar excess of a strong base like potassium hydroxide or sodium ethoxide.

  • Reaction Temperature: The elimination reaction may require heating. However, excessively high temperatures can lead to decomposition and side reactions.

  • Formation of Side Products: The formation of byproducts such as ethyl 3-bromooctenoate or allenic esters can reduce the yield of the desired product.

Q3: I am observing an unexpected peak in my NMR/GC-MS analysis after synthesizing this compound. What could it be?

A3: An unexpected peak could be one of several common side products. The most likely candidates are:

  • Ethyl 2,3-octadienoate: This is an allenic isomer of the desired product, which can form via base-catalyzed isomerization of the alkyne.

  • Unreacted Starting Materials: Residual ethyl 2,3-dibromooctanoate or 1-heptyne and ethyl chloroformate.

  • Products of Incomplete Elimination: In the dehydrohalogenation route, you might see ethyl 2-bromo-2-octenoate or ethyl 3-bromo-2-octenoate.

  • Dialkylation Product: In the alkynylation route, if there is an excess of the heptynylide anion, it could potentially react with the product to form a more complex structure, although this is less common.

Troubleshooting Guides

Issue 1: Formation of Allenic Impurities (Ethyl 2,3-octadienoate)

Question: My product mixture contains a significant amount of an allenic ester (ethyl 2,3-octadienoate) alongside my desired this compound. How can I minimize its formation?

Answer: The formation of an allene is a common side reaction resulting from the base-catalyzed isomerization of the alkyne. Here’s how to troubleshoot this issue:

  • Choice of Base: The strength and steric hindrance of the base can influence the extent of isomerization. For the dehydrohalogenation route, using a less hindered but strong base at lower temperatures may be beneficial. For the alkynylation route, the use of a strong, non-nucleophilic base like LDA (Lithium diisopropylamide) for deprotonation, followed by the addition of ethyl chloroformate at low temperatures, can minimize this side reaction.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for the desired reaction to proceed at a reasonable rate. Isomerization is often favored at higher temperatures.

  • Reaction Time: Minimize the reaction time. Once the formation of the desired product is complete (as monitored by TLC or GC), quench the reaction promptly to prevent further isomerization.

ParameterRecommendation to Minimize Allene Formation
Base Use a strong, non-nucleophilic base (e.g., LDA).
Temperature Maintain low temperatures (e.g., -78 °C to 0 °C).
Reaction Time Monitor the reaction and quench as soon as it is complete.
Issue 2: Incomplete Reaction and Low Yield in Dehydrohalogenation

Question: After performing the dehydrohalogenation of ethyl 2,3-dibromooctanoate, I have a low yield of this compound and a mixture of partially eliminated products. What went wrong?

Answer: This issue typically points to problems with the elimination step. Here are some troubleshooting steps:

  • Base Strength and Stoichiometry: A double dehydrobromination requires at least two equivalents of a strong base. It is common to use a slight excess (2.2-2.5 equivalents) to ensure the reaction goes to completion. Potassium hydroxide in ethanol is a common choice.

  • Reaction Conditions: Ensure the reaction is heated sufficiently to drive the elimination. Refluxing in ethanol is a common condition.

  • Purity of Starting Material: Ensure the starting ethyl 2,3-dibromooctanoate is pure and free of any unreacted ethyl octenoate.

ParameterRecommended Condition
Base Potassium Hydroxide (at least 2.2 equivalents)
Solvent Ethanol
Temperature Reflux
Reaction Time 2-4 hours (monitor by TLC/GC)

Experimental Protocols

Protocol 1: Synthesis of this compound via Dehydrohalogenation

This protocol is based on analogous preparations of acetylenic esters.

Step 1: Bromination of Ethyl 2-Octenoate

  • Dissolve ethyl 2-octenoate (1 equivalent) in a suitable solvent like dichloromethane or carbon tetrachloride in a round-bottom flask.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise with stirring. Maintain the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until the reddish-brown color of the bromine disappears.

  • Remove the solvent under reduced pressure to obtain crude ethyl 2,3-dibromooctanoate. This is often used in the next step without further purification.

Step 2: Dehydrobromination

  • Prepare a solution of potassium hydroxide (2.2 equivalents) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add the crude ethyl 2,3-dibromooctanoate from the previous step to the ethanolic KOH solution.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: Synthesis of this compound via Alkynylation of 1-Heptyne
  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-heptyne (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise while maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium heptynylide.

  • Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the solution, again maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by vacuum distillation to yield this compound.

Visualizations

Dehydrohalogenation_Pathway Start Ethyl 2-Octenoate Bromination Bromination (Br2) Start->Bromination Intermediate Ethyl 2,3-dibromooctanoate Bromination->Intermediate Elimination Dehydrobromination (2 eq. KOH, EtOH, Reflux) Intermediate->Elimination Intermediate->Elimination Side Reaction Product This compound (Desired Product) Elimination->Product SideProduct1 Ethyl 3-bromo-2-octenoate (Incomplete Elimination) Elimination->SideProduct1 Isomerization Isomerization (Base) Product->Isomerization SideProduct2 Ethyl 2,3-octadienoate (Allene Side Product) Isomerization->SideProduct2

Caption: Synthetic pathway for this compound via dehydrohalogenation, including potential side reactions.

Alkynylation_Pathway Heptyne 1-Heptyne Deprotonation Deprotonation (n-BuLi, THF, -78°C) Heptyne->Deprotonation Acetylide Lithium Heptynylide Deprotonation->Acetylide Reaction Nucleophilic Acyl Substitution Acetylide->Reaction EtChloroformate Ethyl Chloroformate EtChloroformate->Reaction SideReaction Side Reaction with Base EtChloroformate->SideReaction Product This compound (Desired Product) Reaction->Product SideProduct Side Products SideReaction->SideProduct

Caption: Synthetic pathway for this compound via alkynylation of 1-heptyne.

Improving the stability of ethyl 2-octynoate for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the long-term storage stability of ethyl 2-octynoate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during long-term storage?

A1: this compound is susceptible to degradation through several pathways due to its ester functionality and carbon-carbon triple bond. The primary factors include:

  • Hydrolysis: The ester linkage can be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions, forming 2-octynoic acid and ethanol.

  • Oxidation: The molecule can react with atmospheric oxygen, particularly at the carbon-carbon triple bond and adjacent positions. This can lead to the formation of various oxidation products.[1]

  • Polymerization: The acetylenic group (carbon-carbon triple bond) makes the molecule susceptible to polymerization, especially when exposed to heat, light, or certain catalysts. This can result in the formation of oligomers or polymers, leading to a decrease in purity and changes in physical properties.

  • Light Exposure: UV and visible light can provide the energy to initiate degradation reactions, including polymerization and oxidation.[2][3]

  • Elevated Temperatures: Higher temperatures accelerate the rates of all degradation reactions, including hydrolysis, oxidation, and polymerization.[2][4]

Q2: What are the visual or physical signs that my this compound sample may have degraded?

A2: Degradation of this compound can manifest in several ways. If you observe any of the following, it is recommended to re-analyze the purity of your sample before use:

  • Discoloration: A change from a colorless or pale-yellow liquid to a darker yellow or brown hue can indicate the formation of degradation products, particularly from oxidation or polymerization.

  • Increased Viscosity or Solidification: An increase in viscosity or the formation of a solid mass suggests that polymerization has occurred.

  • Cloudiness or Precipitate Formation: The presence of cloudiness or solid particles can indicate the formation of insoluble degradation products or the ingress of moisture leading to hydrolysis and precipitation of resulting carboxylic acids.

  • Change in Odor: While subtle, a change in the characteristic odor of the ester may signal chemical changes.

Q3: What are the recommended storage conditions for ensuring the long-term stability of this compound?

A3: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, ideally at 2-8°C or frozen (-20°C) for long-term storage. Avoid frequent freeze-thaw cycles as this can introduce moisture and potentially accelerate degradation.[5]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[6] This is particularly important for long-term storage.

  • Light: Protect from light by storing in an amber glass vial or in a dark location.[2][6]

  • Container: Use a tightly sealed, high-quality glass container to prevent the ingress of moisture and air.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Decrease in Purity Over Time (Confirmed by GC/HPLC) Hydrolysis- Ensure the storage container is tightly sealed to prevent moisture ingress.- Store in a desiccator.- If the compound is in solution, use anhydrous solvents.
Oxidation- Purge the headspace of the storage container with an inert gas (nitrogen or argon) before sealing.- Consider adding a suitable antioxidant (e.g., BHT) at a low concentration (e.g., 0.01-0.1%).[1][7] Compatibility testing is recommended.
Polymerization- Store at a reduced temperature (2-8°C or -20°C).- Protect from light exposure.- If polymerization is a significant issue, consider adding a polymerization inhibitor (e.g., a quinone derivative like hydroquinone) at a very low concentration.[8] Note that this may interfere with downstream applications.
Sample has become viscous or solidified Polymerization- The sample is likely unusable for most applications.- To prevent this in future samples, strictly adhere to recommended storage conditions (low temperature, protection from light, inert atmosphere).
Discoloration of the sample (yellowing/browning) Oxidation / Polymerization- Assess the purity of the sample using an appropriate analytical method (GC-MS or HPLC).- If the purity is still acceptable for your application, use the material promptly.- For future storage, implement measures to prevent oxidation and polymerization.
Cloudiness or precipitate in the sample Moisture absorption leading to hydrolysis and precipitation of 2-octynoic acid, or formation of insoluble degradation products.- Centrifuge the sample and analyze the supernatant for purity.- If the purity of the liquid phase is acceptable, carefully decant for use.- Ensure anhydrous storage conditions for future samples.

Data Presentation: Recommended Storage Conditions and Potential Stabilizers

Table 1: Summary of Recommended Storage Conditions to Enhance this compound Stability

Parameter Standard Condition Enhanced Stability Condition Rationale
Temperature Room Temperature2-8°C (Refrigerator) or -20°C (Freezer)Reduces the rate of all chemical degradation pathways.[2][4]
Atmosphere AirInert Gas (Nitrogen or Argon)Prevents oxidative degradation.[6]
Light Ambient LightAmber Vial or stored in the darkPrevents light-induced degradation, such as photopolymerization.[2][6]
Container Standard Screw-Cap VialTightly Sealed Vial with a PTFE-lined capMinimizes exposure to atmospheric moisture and oxygen.

Table 2: Potential Stabilizers for this compound

Stabilizer Class Example Proposed Concentration Mechanism of Action Considerations
Antioxidant Butylated Hydroxytoluene (BHT)0.01 - 0.1% (w/w)Scavenges free radicals to inhibit oxidative chain reactions.[1][7]May need to be removed before certain chemical reactions. Compatibility with the intended application should be verified.
Polymerization Inhibitor Hydroquinone (HQ)100 - 500 ppmReacts with initiating radicals to terminate polymerization chain reactions.[8]Can interfere with subsequent polymerization reactions if the ester is used as a monomer. May cause discoloration.
Chelating Agent Ethylenediaminetetraacetic acid (EDTA)10 - 100 ppmSequesters trace metal ions that can catalyze hydrolysis and oxidation reactions.Generally used in aqueous or protic solvent systems.

Note: The efficacy and compatibility of these stabilizers with this compound should be experimentally verified for your specific application.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for assessing the purity of this compound and identifying potential degradation products. Method optimization may be required.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane.

    • Perform a serial dilution to obtain a working solution of approximately 10 µg/mL.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC system or equivalent.

    • Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (e.g., m/z 40-400).

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • Calculate the purity by area normalization, assuming all components have a similar response factor.

    • Attempt to identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST).

Protocol 2: Accelerated Stability Study

This protocol allows for a rapid assessment of the stability of this compound under stressed conditions.

  • Sample Preparation:

    • Aliquot approximately 1 mL of high-purity this compound into several amber glass vials.

    • For samples to be tested with stabilizers, add the appropriate concentration of the stabilizer and mix thoroughly.

    • Prepare separate sets of samples for each storage condition to be tested.

  • Storage Conditions:

    • Control: Store one set of vials at the recommended long-term storage condition (e.g., -20°C, protected from light).

    • Elevated Temperature: Store one set of vials in an oven at a constant elevated temperature (e.g., 40°C or 50°C).[9]

    • Light Exposure: Store one set of vials in a photostability chamber with controlled light exposure (e.g., ICH Q1B option 2).

    • Oxidative Stress: For a more aggressive test, bubble air through a sample for a short period before sealing and placing it at an elevated temperature.

  • Testing Intervals:

    • Analyze the purity of a vial from each condition at predetermined time points (e.g., 0, 1, 2, and 4 weeks).

  • Analysis:

    • At each time point, perform a purity analysis using the GC-MS method described in Protocol 1.

    • Visually inspect the samples for any changes in appearance.

  • Data Evaluation:

    • Plot the percentage of remaining this compound against time for each condition.

    • Compare the degradation rates under different conditions and with different stabilizers to determine the most effective storage and stabilization strategy.

Visualizations

This compound Degradation Pathways E2O This compound Hydrolysis Hydrolysis (Water, Acid/Base) E2O->Hydrolysis Oxidation Oxidation (Oxygen) E2O->Oxidation Polymerization Polymerization (Heat, Light) E2O->Polymerization AcidAlcohol 2-Octynoic Acid + Ethanol Hydrolysis->AcidAlcohol OxidizedProducts Aldehydes, Ketones, etc. Oxidation->OxidizedProducts Oligomers Oligomers/Polymers Polymerization->Oligomers

Caption: Primary degradation pathways for this compound.

Troubleshooting Workflow for this compound Instability start Instability Observed (e.g., low purity, discoloration) check_storage Review Storage Conditions start->check_storage temp_cond Temperature > 8°C? check_storage->temp_cond light_cond Exposed to Light? temp_cond->light_cond No store_cold Action: Store at 2-8°C or -20°C temp_cond->store_cold Yes atm_cond Stored in Air? light_cond->atm_cond No protect_light Action: Use Amber Vial / Store in Dark light_cond->protect_light Yes inert_atm Action: Store under Inert Gas (N2/Ar) atm_cond->inert_atm Yes add_stabilizer Consider Stabilizer Addition (e.g., BHT for oxidation) atm_cond->add_stabilizer No store_cold->light_cond protect_light->atm_cond inert_atm->add_stabilizer end Improved Stability add_stabilizer->end

Caption: A logical workflow for troubleshooting this compound stability issues.

Experimental Workflow for Stability Assessment start High Purity this compound aliquot Aliquot into Vials start->aliquot stress Apply Stress Conditions (Temp, Light, Air) aliquot->stress storage Store for a Defined Period (e.g., 4 weeks) stress->storage sampling Sample at Intervals (t=0, 1, 2, 4 weeks) storage->sampling analysis Analyze Purity (GC-MS) and Visual Inspection sampling->analysis data_eval Evaluate Data and Compare Degradation Rates analysis->data_eval conclusion Determine Optimal Storage Conditions data_eval->conclusion

References

Navigating the Scale-Up of Ethyl 2-Octynoate Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the transition from laboratory-scale synthesis to industrial production of ethyl 2-octynoate presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions to address specific issues encountered during the scale-up process, ensuring a smoother and more efficient transition to larger batch sizes.

Troubleshooting Guide

This guide addresses common problems that may arise during the scale-up of this compound production, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Reaction Yield Incomplete reaction: Equilibrium not reached or reaction kinetics are slow at a larger scale.- Optimize reaction time and temperature: Conduct kinetic studies at the pilot scale to determine the optimal parameters. - Effective water removal: Implement more efficient water removal techniques suitable for large volumes, such as azeotropic distillation with a Dean-Stark trap or the use of molecular sieves.[1] - Catalyst deactivation: The catalyst may lose activity over time. Consider using a fresh batch or exploring more robust catalyst options.[1]
Side reactions: Formation of byproducts such as polymers or isomers.- Strict anaerobic conditions: The acetylenic proton is susceptible to oxidative coupling. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). - Temperature control: Localized overheating can promote side reactions. Ensure uniform heating and efficient heat dissipation.[2]
Product Impurity Incomplete removal of starting materials: Inefficient purification at a larger scale.- Optimize distillation parameters: Vacuum distillation is a common method for purifying esters.[1] Fine-tune the pressure and temperature to achieve a clean separation. - Alternative purification methods: For impurities with close boiling points, consider alternative methods like fractional distillation or preparative chromatography, though the latter may be less economically viable at a very large scale.[1]
Formation of colored impurities: Often due to thermal degradation or side reactions.- Lower reaction temperature: If the product is heat-sensitive, explore lower reaction temperatures, possibly with a more active catalyst. - Inert atmosphere: As mentioned, preventing oxidation can also prevent the formation of colored byproducts.
Difficult Product Isolation Emulsion formation during workup: Challenges in separating the organic and aqueous layers.- Brine wash: After the initial aqueous wash, a wash with a saturated sodium chloride solution (brine) can help break emulsions. - Choice of extraction solvent: Experiment with different organic solvents to find one that provides a clean phase separation.
Safety Concerns Exothermic reaction: Uncontrolled heat release can lead to a runaway reaction.- Reaction calorimetry: Conduct reaction calorimetry studies to understand the heat flow of the reaction at scale.[3] - Controlled addition of reagents: For highly exothermic reactions, a semi-batch process where one reactant is added gradually can help manage heat generation.[4] - Adequate cooling capacity: Ensure the reactor's cooling system is sufficient to handle the heat generated.[2]
Handling of reagents: Some reagents used in the synthesis may be hazardous.- Consult Safety Data Sheets (SDS): Always review the SDS for all chemicals used.[2][5] - Personal Protective Equipment (PPE): Use appropriate PPE, including gloves, safety glasses, and lab coats.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound on a large scale?

The most common method for industrial-scale ester synthesis is the Fischer-Speier esterification.[1] This involves reacting 2-octynoic acid with an excess of ethanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1]

Q2: How can I drive the reversible esterification reaction to completion at an industrial scale?

To maximize the yield of this compound, it is crucial to shift the reaction equilibrium to the product side. This can be achieved by:

  • Using an excess of one reactant: Typically, an excess of the less expensive reactant, ethanol, is used.[1]

  • Removing water as it is formed: This is a highly effective method. On a large scale, this is often accomplished through azeotropic distillation using a Dean-Stark apparatus.[1]

Q3: What are the most common byproducts in this compound synthesis and how can they be minimized?

Common byproducts can include unreacted starting materials and polymers formed from the alkyne functionality. To minimize these:

  • Optimize stoichiometry: Carefully control the molar ratio of reactants.

  • Maintain an inert atmosphere: This is critical to prevent oxidative side reactions of the alkyne.

  • Control temperature: Avoid excessive temperatures that can lead to polymerization or degradation.

Q4: What are the key safety considerations when scaling up the production of this compound?

The primary safety concern is the management of the reaction exotherm.[2] Esterification reactions are typically exothermic, and on a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[4] It is essential to have a robust cooling system and to understand the thermal profile of the reaction through calorimetry studies.[3] Additionally, proper handling of acidic catalysts and flammable solvents is crucial.[2]

Experimental Protocols

Detailed Methodology for Pilot-Scale Fischer-Speier Esterification of 2-Octynoic Acid

This protocol outlines a general procedure for the synthesis of this compound at a pilot scale. Note: This is a generalized protocol and should be optimized for specific equipment and safety protocols.

Materials:

  • 2-Octynoic acid

  • Anhydrous ethanol (excess, e.g., 3-5 equivalents)

  • Sulfuric acid (catalytic amount, e.g., 1-2 mol%)

  • Toluene (for azeotropic water removal)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

Equipment:

  • Glass-lined or stainless steel reactor with overhead stirrer, heating/cooling jacket, reflux condenser, and temperature probe

  • Dean-Stark trap

  • Receiving vessels

  • Separatory funnel (or equivalent liquid-liquid extraction setup)

  • Vacuum distillation apparatus

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).

  • Charging Reactants: Charge the reactor with 2-octynoic acid, anhydrous ethanol, and toluene.

  • Catalyst Addition: With agitation, slowly add the concentrated sulfuric acid to the reaction mixture. An initial exotherm may be observed.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected, indicating the reaction is nearing completion.

  • Cooling and Quenching: Cool the reaction mixture to room temperature.

  • Workup:

    • Transfer the reaction mixture to a suitable vessel for workup.

    • Carefully add saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be aware of potential gas evolution (CO2).

    • Allow the layers to separate and remove the aqueous layer.

    • Wash the organic layer with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the toluene and excess ethanol under reduced pressure.

  • Purification: Purify the crude this compound by vacuum distillation. Collect the fraction at the appropriate boiling point and pressure.

Visualizations

Scale_Up_Workflow cluster_0 Reaction Stage cluster_1 Workup Stage cluster_2 Purification Stage Charge_Reactants Charge 2-Octynoic Acid, Ethanol, and Toluene Add_Catalyst Add Sulfuric Acid Charge_Reactants->Add_Catalyst Reflux Heat to Reflux with Water Removal Add_Catalyst->Reflux Cooling Cool Reaction Mixture Reflux->Cooling Neutralization Neutralize with NaHCO3 Cooling->Neutralization Extraction Wash with Brine Neutralization->Extraction Drying Dry with Na2SO4 Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Distillation Vacuum Distillation Solvent_Removal->Distillation Final_Product Pure this compound Distillation->Final_Product

Caption: Workflow for the scale-up production of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Reaction Check Reaction Completion (e.g., GC, TLC) Start->Check_Reaction Incomplete Incomplete Check_Reaction->Incomplete Complete Complete Incomplete->Complete No Action_Incomplete Increase Reaction Time/ Temp or Improve Water Removal Incomplete->Action_Incomplete Yes Check_Purification Evaluate Purification Efficiency Complete->Check_Purification End Problem Resolved Action_Incomplete->End Inefficient Inefficient Check_Purification->Inefficient Efficient Efficient Inefficient->Efficient No Action_Purification Optimize Distillation Parameters or Consider Alternative Methods Inefficient->Action_Purification Yes Check_Side_Reactions Investigate Side Reactions Efficient->Check_Side_Reactions Action_Purification->End Side_Reactions_Present Side Reactions Present Check_Side_Reactions->Side_Reactions_Present Action_Side_Reactions Ensure Inert Atmosphere and Optimize Temperature Side_Reactions_Present->Action_Side_Reactions Yes Side_Reactions_Present->End No Action_Side_Reactions->End

Caption: Troubleshooting decision tree for this compound production.

References

Removal of unreacted starting materials from ethyl 2-octynoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials from ethyl 2-octynoate. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common unreacted starting materials and byproducts in the synthesis of this compound?

A common synthetic route to this compound involves the reaction of 1-heptyne with ethyl chloroformate in the presence of a base, typically triethylamine (TEA). Therefore, the primary unreacted starting materials and byproducts to be removed are:

  • 1-Heptyne: A terminal alkyne that is one of the key reactants.

  • Ethyl Chloroformate: A highly reactive acylating agent.

  • Triethylamine (TEA): Used as a base to scavenge the HCl generated during the reaction.

  • Triethylamine Hydrochloride (TEA·HCl): The salt formed from the reaction of triethylamine with HCl.

Q2: How can I remove unreacted 1-heptyne from my this compound product?

Unreacted 1-heptyne can be effectively removed by fractional distillation under reduced pressure. There is a significant difference in the boiling points of 1-heptyne and this compound, which allows for their separation.

Q3: What is the best way to remove residual ethyl chloroformate?

Ethyl chloroformate is sensitive to moisture and decomposes in the presence of water to form ethanol, CO2, and HCl.[1][2][3] A common method for its removal is an aqueous workup. Washing the reaction mixture with water or a dilute aqueous basic solution, such as sodium bicarbonate, will hydrolyze the unreacted ethyl chloroformate.[1][4]

Q4: How do I eliminate triethylamine and its salt, triethylamine hydrochloride?

Both triethylamine and triethylamine hydrochloride can be removed through an aqueous workup.[5][6][7]

  • Triethylamine Hydrochloride (TEA·HCl): This salt is highly soluble in water. Washing the organic reaction mixture with water will extract the salt into the aqueous layer.[5]

  • Triethylamine (TEA): Any remaining free base of triethylamine can be removed by washing the organic layer with a dilute acidic solution (e.g., 1N HCl). This will convert the triethylamine into its water-soluble hydrochloride salt, which will then partition into the aqueous phase.[6][7] Subsequent washing with a saturated sodium bicarbonate solution will neutralize any excess acid in the organic layer.[8]

Q5: My purified this compound has a yellow tint. What is the likely cause and how can I remove it?

A yellow tint can indicate the presence of colored impurities or degradation products. While distillation is effective for removing many impurities, some colored compounds may co-distill. If the color persists after distillation, treatment with activated carbon followed by filtration can be an effective method for color removal.

Troubleshooting Guides

Issue 1: Presence of Low-Boiling Impurities Detected by GC Analysis

Possible Cause: Incomplete removal of unreacted 1-heptyne or ethyl chloroformate.

Troubleshooting Steps:

  • Verify Boiling Points: Confirm the significant difference in boiling points between your starting materials and the desired product (see Table 1).

  • Improve Distillation Efficiency:

    • Use a fractional distillation column with appropriate packing material and sufficient length for the separation.

    • Optimize the distillation temperature and pressure. A higher vacuum will lower the boiling points and can help prevent thermal decomposition of the product.[9]

  • Perform a Thorough Aqueous Workup: Before distillation, ensure a comprehensive aqueous workup is performed to remove water-soluble impurities and hydrolyze reactive starting materials like ethyl chloroformate.

Issue 2: Product Contaminated with Triethylamine or its Salt

Possible Cause: Inefficient aqueous workup.

Troubleshooting Steps:

  • Acidic Wash: Wash the organic layer with a dilute solution of HCl (e.g., 1N HCl) to convert any remaining triethylamine into its water-soluble salt.[6][7]

  • Water Washes: Perform multiple washes with deionized water to ensure complete removal of the triethylamine hydrochloride salt.[5]

  • Brine Wash: A final wash with a saturated brine solution (NaCl in water) helps to remove residual water from the organic layer before drying.[8]

Data Presentation

Table 1: Boiling Points of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₁₀H₁₆O₂168.23~115 @ 16 mmHg[10]
1-HeptyneC₇H₁₂96.1799-100[9][11]
Ethyl ChloroformateC₃H₅ClO₂108.5293-95[12][13][14][15]
TriethylamineC₆H₁₅N101.1989

Experimental Protocols

Protocol 1: General Aqueous Workup for Removal of Starting Materials

This protocol is designed for the removal of unreacted ethyl chloroformate, triethylamine, and triethylamine hydrochloride from the reaction mixture.

  • Transfer Reaction Mixture: Transfer the crude reaction mixture to a separatory funnel.

  • Dilute with Organic Solvent: Dilute the mixture with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to facilitate layer separation.

  • Water Wash: Add an equal volume of deionized water to the separatory funnel. Shake vigorously for 1-2 minutes, venting frequently to release any pressure. Allow the layers to separate and discard the aqueous layer.

  • Acidic Wash: Add an equal volume of 1N HCl to the organic layer. Shake for 1-2 minutes, venting as needed. Separate and discard the aqueous layer. This step removes residual triethylamine.[6][7]

  • Bicarbonate Wash: Wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid.[8] Check the pH of the aqueous layer to ensure it is neutral or slightly basic. Separate and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated brine solution to remove the bulk of the dissolved water.[8]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification by Fractional Vacuum Distillation

This protocol is for the purification of crude this compound to remove lower-boiling impurities such as 1-heptyne.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum source, a packed distillation column, a condenser, and receiving flasks. Ensure all glassware is dry.

  • Charge the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Apply Vacuum: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Collect Fractions:

    • Collect the initial low-boiling fraction, which will primarily contain any residual solvents and unreacted 1-heptyne.

    • Monitor the temperature at the head of the distillation column. As the temperature stabilizes at the boiling point of this compound at the given pressure, change the receiving flask to collect the pure product.

  • Completion: Stop the distillation when the temperature begins to rise or fall significantly, or when only a small amount of residue remains in the distillation flask.

  • Analysis: Analyze the collected fractions using a suitable analytical technique (e.g., GC, NMR) to confirm purity.

Visualizations

Purification_Workflow Purification Workflow for this compound crude_product Crude Reaction Mixture (this compound, 1-heptyne, ethyl chloroformate, TEA, TEA·HCl) aqueous_workup Aqueous Workup (Water, HCl, NaHCO₃ washes) crude_product->aqueous_workup organic_layer Dried Organic Layer (this compound, 1-heptyne) aqueous_workup->organic_layer impurities Removed Impurities (TEA·HCl, hydrolyzed ethyl chloroformate) aqueous_workup->impurities Aqueous Phase distillation Fractional Vacuum Distillation organic_layer->distillation pure_product Pure this compound distillation->pure_product Main Fraction low_boiling Low-Boiling Fraction (1-heptyne) distillation->low_boiling First Fraction

Caption: General purification workflow for this compound.

Troubleshooting_Low_Purity Troubleshooting Low Purity After Distillation start Low Purity of This compound (GC Analysis) check_impurities Identify Impurities (Low or High Boiling?) start->check_impurities low_boiling Low-Boiling Impurities Present (e.g., 1-heptyne) check_impurities->low_boiling Low BP high_boiling High-Boiling Impurities Present check_impurities->high_boiling High BP improve_distillation Improve Distillation: - Use packed column - Optimize vacuum/temp low_boiling->improve_distillation check_workup Inadequate Aqueous Workup? high_boiling->check_workup end Pure Product improve_distillation->end redo_workup Repeat Aqueous Workup (HCl and NaHCO₃ washes) check_workup->redo_workup Yes column_chrom Consider Column Chromatography check_workup->column_chrom No distillation Re-distill redo_workup->distillation column_chrom->end distillation->end

References

Preventing polymerization of ethyl 2-octynoate during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the prevention of polymerization during the synthesis of ethyl 2-octynoate.

Troubleshooting Guide

Uncontrolled polymerization is a significant challenge in the synthesis of acetylenic compounds like this compound, leading to reduced yields and purification difficulties. This guide addresses common issues and provides systematic solutions.

Issue Potential Cause Recommended Action
Low or No Yield of this compound with Significant Polymer Formation High reaction temperature or prolonged heating.- Reduce the reaction temperature to the lowest effective level.- Monitor the reaction closely and stop it as soon as the starting material is consumed.- Consider using a milder esterification method if high temperatures are required for the current protocol.
Absence or insufficient amount of a polymerization inhibitor.- Add a suitable polymerization inhibitor at the start of the reaction (e.g., hydroquinone, BHT).- Ensure the inhibitor is soluble in the reaction mixture and stable under the reaction conditions.
Presence of radical initiators (e.g., peroxides, light, air).- Use freshly distilled and peroxide-free solvents and reagents.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Protect the reaction mixture from light, especially if using photolabile reagents.
Polymerization During Distillation/Purification High distillation temperature.- Purify the crude product by vacuum distillation to lower the boiling point.[1] - Ensure the distillation apparatus is clean and free of any residues that could initiate polymerization.
Removal of inhibitor before purification.- Add a fresh, small amount of a high-boiling polymerization inhibitor (e.g., hydroquinone) to the crude product before distillation.
Gradual Solidification or Viscosity Increase of the Product Upon Storage Slow polymerization over time.- Store the purified this compound at low temperatures (e.g., in a refrigerator or freezer).- Add a small amount of a suitable inhibitor (e.g., BHT) to the purified product for long-term storage.- Store under an inert atmosphere and protect from light.

Frequently Asked Questions (FAQs)

Q1: What causes the polymerization of this compound during synthesis?

A1: The primary cause of polymerization is the high reactivity of the alkyne functional group, which can undergo free-radical or thermally induced polymerization.[2] High temperatures, the presence of radical initiators (like peroxides from solvents or exposure to air), and exposure to light can all trigger this unwanted side reaction.

Q2: What type of polymerization inhibitors are effective for preventing the polymerization of this compound?

A2: Phenolic antioxidants are commonly used as polymerization inhibitors. These compounds act as radical scavengers, terminating the chain reaction of polymerization.[1] Effective inhibitors include hydroquinone (HQ), butylated hydroxytoluene (BHT), and 4-methoxyphenol (MEHQ).[3][4] The choice of inhibitor may depend on the specific reaction conditions and the ease of its removal from the final product.

Q3: How much polymerization inhibitor should I use?

A3: The amount of inhibitor needed is typically in the range of 100 to 1000 ppm (parts per million) relative to the monomer. However, the optimal concentration can vary depending on the reaction scale, temperature, and the expected level of radical initiation. It is advisable to start with a lower concentration and increase it if polymerization is still observed.

Q4: Can the polymerization inhibitor be removed from the final product?

A4: Yes, the inhibitor can be removed during purification. For instance, phenolic inhibitors like hydroquinone can often be removed by a dilute aqueous base wash during the work-up procedure. Alternatively, if the inhibitor is non-volatile, it will remain in the distillation pot during vacuum distillation of the product.

Q5: At what stages of the synthesis is polymerization most likely to occur?

A5: Polymerization is most likely to occur during steps that involve heating, such as the esterification reaction itself (if conducted at elevated temperatures) and during the final purification by distillation.[5] It is crucial to have an inhibitor present during these high-temperature steps.

Quantitative Data on Polymerization Inhibitors

Inhibitor Typical Concentration (ppm) Inhibition Mechanism Key Considerations
Hydroquinone (HQ) 50 - 200Radical ScavengerHighly effective, but can sublime during high-temperature distillations.[1]
Butylated Hydroxytoluene (BHT) 200 - 1000Radical ScavengerMore volatile than HQ, making it suitable for lower temperature applications.
4-Methoxyphenol (MEHQ) 10 - 50Radical ScavengerOften requires the presence of oxygen to be effective.[4]
Phenothiazine (PTZ) 100 - 500Radical ScavengerEffective at high temperatures and in the absence of oxygen.[4]
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) 50 - 200Stable Free RadicalHighly efficient radical trap, but can be more expensive.

Experimental Protocols

Two common methods for the synthesis of this compound are presented below, with specific steps to minimize polymerization.

Protocol 1: Fischer-Speier Esterification of 2-Octynoic Acid

This method involves the acid-catalyzed reaction of 2-octynoic acid with ethanol.[2]

Materials:

  • 2-Octynoic acid

  • Anhydrous ethanol (large excess)

  • Concentrated sulfuric acid (catalyst)

  • Hydroquinone (inhibitor)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 2-octynoic acid, a 5-fold molar excess of anhydrous ethanol, and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Add hydroquinone (approx. 500 ppm based on the 2-octynoic acid) and a volume of toluene sufficient to fill the Dean-Stark trap.

  • Heat the mixture to a gentle reflux. The water-ethanol-toluene azeotrope will collect in the Dean-Stark trap, driving the reaction to completion.

  • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Add a small amount of fresh hydroquinone to the crude product before purifying by vacuum distillation.

Protocol 2: Synthesis from 1-Heptyne and Ethyl Chloroformate

This method involves the deprotonation of 1-heptyne followed by reaction with ethyl chloroformate.[6]

Materials:

  • 1-Heptyne

  • n-Butyllithium (in hexanes)

  • Ethyl chloroformate

  • Hydroquinone (inhibitor)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon) and cool it to -78 °C in a dry ice/acetone bath.

  • Add anhydrous THF to the flask, followed by the dropwise addition of n-butyllithium.

  • Slowly add a solution of 1-heptyne in anhydrous THF to the flask, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete deprotonation.

  • Add a solution of ethyl chloroformate in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and add a small amount of hydroquinone.

  • Concentrate the solution under reduced pressure and purify the crude this compound by vacuum distillation.

Visualizations

Troubleshooting Workflow for Polymerization Issues

TroubleshootingWorkflow start Polymerization Observed During Synthesis check_temp Is the reaction/distillation temperature too high? start->check_temp reduce_temp Reduce temperature and/or use vacuum distillation. check_temp->reduce_temp Yes check_inhibitor Was a polymerization inhibitor used? check_temp->check_inhibitor No reduce_temp->check_inhibitor add_inhibitor Add an appropriate inhibitor (e.g., hydroquinone). check_inhibitor->add_inhibitor No check_atmosphere Is the reaction mixture exposed to air/light? check_inhibitor->check_atmosphere Yes add_inhibitor->check_atmosphere use_inert Conduct the reaction under an inert atmosphere and protect from light. check_atmosphere->use_inert Yes end_success Successful Synthesis check_atmosphere->end_success No use_inert->end_success

Caption: Troubleshooting workflow for preventing polymerization.

Polymerization Inhibition Mechanism

InhibitionMechanism cluster_propagation Chain Propagation cluster_inhibition Chain Termination by Inhibitor Monomer This compound (M) Polymer Growing Polymer Chain (P-M•) Monomer->Polymer Radical Propagating Radical (P•) Radical->Monomer + M Inhibitor Inhibitor (e.g., Hydroquinone) Inactive Stable, Non-reactive Species Inhibitor->Inactive Radical_inhibit Propagating Radical (P•) Radical_inhibit->Inhibitor + Inhibitor

Caption: Free-radical polymerization and its inhibition.

References

Technical Support Center: Optimizing Catalyst Selection for Ethyl 2-Octynoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of ethyl 2-octynoate. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: The most common and effective method for the synthesis of this compound is a palladium-catalyzed cross-coupling reaction, specifically a Sonogashira-type coupling. This reaction typically involves the coupling of a terminal alkyne (1-heptyne) with an acyl chloride derivative (ethyl chloroformate) in the presence of a palladium catalyst and a copper(I) co-catalyst.[1][2] Alternative methods exploring other transition metals like gold or copper are emerging but are less established for this specific transformation.

Q2: What is the role of the copper(I) co-catalyst in the Sonogashira-type coupling?

A2: In the Sonogashira reaction, the copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate is more nucleophilic than the original alkyne, and it readily undergoes transmetalation with the palladium complex, thereby facilitating the crucial carbon-carbon bond formation and increasing the reaction rate.[1][3]

Q3: Can this reaction be performed without a copper co-catalyst?

A3: Yes, copper-free Sonogashira couplings are possible. These modifications are often employed to avoid the primary side reaction, which is the homocoupling of the terminal alkyne (Glaser coupling).[4] However, copper-free systems may require specific ligands and reaction conditions to achieve high efficiency.

Q4: What are the most common palladium catalysts used for this synthesis?

A4: Several palladium complexes can be used as catalysts for this reaction. The most common are tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂).[5][6] Both are effective, though Pd(0) catalysts like Pd(PPh₃)₄ can often be used directly, while Pd(II) precatalysts such as PdCl₂(PPh₃)₂ require in situ reduction to the active Pd(0) species.[1][7]

Q5: Are there alternative, non-palladium catalysts for the synthesis of alkynyl esters?

A5: Research into alternative catalysts is ongoing. Gold-catalyzed reactions have shown promise in activating alkynes for various transformations.[8][9] Copper-catalyzed methods are also being explored, although they are more commonly associated with the homocoupling of alkynes.[3][10] For the specific synthesis of this compound from 1-heptyne and ethyl chloroformate, palladium-based catalysts remain the most documented and reliable choice.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound
Possible Cause Troubleshooting Steps
Inactive Catalyst - Ensure the palladium catalyst is of high quality and has been stored properly under an inert atmosphere, as Pd(0) complexes can be sensitive to air and moisture.[6] - For Pd(II) precatalysts, ensure that the reaction conditions are suitable for its reduction to the active Pd(0) species.[1] - Consider adding a phosphine ligand if using a ligandless palladium source to stabilize the catalytic species.
Ineffective Base - The choice of base is critical for deprotonating the terminal alkyne. Amine bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used.[2] - Ensure the base is anhydrous and of high purity.
Poor Quality Reagents - Use freshly distilled 1-heptyne and ethyl chloroformate. - Ensure all solvents are anhydrous, as water can interfere with the catalytic cycle.
Incorrect Reaction Temperature - Sonogashira-type couplings are often sensitive to temperature. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessive heat can lead to catalyst decomposition and side reactions.[5]
Issue 2: Formation of Significant Side Products
Side Product Identification Mitigation Strategies
1,3-Diyne (Glaser Coupling Product) - A compound with a molecular weight corresponding to the homocoupling of 1-heptyne.- This is the most common side product, especially when using a copper co-catalyst.[4] - Minimize the concentration of the copper catalyst. - Run the reaction under strictly anaerobic conditions, as oxygen promotes Glaser coupling. - Consider a copper-free Sonogashira protocol.[11]
Unreacted Starting Materials - Detected by TLC, GC, or NMR analysis of the crude reaction mixture.- See "Issue 1: Low or No Yield" for troubleshooting catalyst, base, and reagent issues. - Increase the reaction time or temperature cautiously.
Products of Ethyl Chloroformate Decomposition - Formation of ethyl carbonate or other related species.- Add ethyl chloroformate slowly to the reaction mixture to avoid high local concentrations. - Ensure the reaction temperature is not excessively high.

Catalyst Performance Data

The selection of the catalyst and ligands can significantly impact the yield of this compound. While specific comparative data for this exact synthesis is not abundant in the literature, the following table provides a general comparison of common palladium catalysts used in Sonogashira coupling reactions, with expected yield ranges based on similar transformations.

CatalystLigandCo-catalystTypical Yield Range (%)Notes
Pd(PPh₃)₄Triphenylphosphine (integral part of the complex)CuI70-95A common and effective Pd(0) catalyst. Can be sensitive to air.[6]
PdCl₂(PPh₃)₂Triphenylphosphine (integral part of the complex)CuI65-90A stable Pd(II) precatalyst that is reduced in situ.[5][7]
Pd(OAc)₂Triphenylphosphine or other phosphine ligandsCuI60-85Requires the addition of a ligand for stability and activity.
PalladacyclesVariousCuI or Copper-free75-98Often more stable and can be used at lower loadings.

Yields are highly dependent on specific reaction conditions, substrate purity, and scale.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of alkynyl esters.

Materials:

  • 1-Heptyne

  • Ethyl chloroformate

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add Pd(PPh₃)₄ (0.02 eq) and CuI (0.03 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous THF and anhydrous Et₃N.

  • To the stirred solution, add 1-heptyne (1.2 eq) via syringe.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add ethyl chloroformate (1.0 eq) dropwise via syringe over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Visualizations

Catalyst Selection Workflow

CatalystSelection Catalyst Selection for this compound Synthesis start Start Synthesis Planning catalyst_choice Primary Catalyst Choice: Palladium-based system start->catalyst_choice side_reaction_check Is Glaser (homo)coupling a major concern? catalyst_choice->side_reaction_check standard_sonogashira Standard Sonogashira: Pd Catalyst + CuI co-catalyst side_reaction_check->standard_sonogashira No copper_free Copper-Free Sonogashira: Pd Catalyst with specific ligands side_reaction_check->copper_free Yes pd_catalyst_type Select Palladium Source standard_sonogashira->pd_catalyst_type copper_free->pd_catalyst_type pd0_catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) Directly active pd_catalyst_type->pd0_catalyst pdII_catalyst Pd(II) Pre-catalyst (e.g., PdCl2(PPh3)2) Requires in-situ reduction pd_catalyst_type->pdII_catalyst troubleshooting Low Yield or Side Products? pd0_catalyst->troubleshooting pdII_catalyst->troubleshooting optimize Optimize Reaction Conditions: - Temperature - Base - Solvent troubleshooting->optimize Yes end Successful Synthesis troubleshooting->end No optimize->troubleshooting

Caption: A decision-making workflow for selecting the appropriate catalytic system for this compound synthesis.

Simplified Catalytic Cycle for Sonogashira-Type Coupling

SonogashiraCycle Simplified Catalytic Cycle cluster_copper Copper Co-catalyst Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 R-Pd(II)-X(L_n) oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 R-Pd(II)-C≡CR'(L_n) transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R-C≡CR' (this compound) reductive_elimination->product r_x Ethyl Chloroformate (R-X) r_x->oxidative_addition cu_acetylide Copper Acetylide (Cu-C≡CR') cu_acetylide->transmetalation alkyne 1-Heptyne (R'C≡CH) cu_acetylide_formation Formation of Copper Acetylide alkyne->cu_acetylide_formation + CuI, Base cuI CuI base Base

Caption: A simplified representation of the palladium catalytic cycle involved in the Sonogashira-type synthesis of this compound.

References

Technical Support Center: Isolation of Pure Ethyl 2-Octynoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed work-up procedures, troubleshooting advice, and frequently asked questions (FAQs) for the isolation and purification of pure ethyl 2-octynoate for researchers, scientists, and drug development professionals.

Experimental Protocol: Synthesis and Work-up of this compound via Fischer Esterification

This protocol outlines the synthesis of this compound from 2-octynoic acid and ethanol, followed by a detailed work-up procedure to isolate the crude product.

Materials:

  • 2-Octynoic acid

  • Anhydrous ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine 2-octynoic acid (1.0 eq), a large excess of anhydrous ethanol (e.g., 5-10 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Reflux: Heat the mixture to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Washing:

    • Wash the organic layer with water to remove any remaining ethanol.

    • Carefully wash with saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst and any unreacted 2-octynoic acid. Caution: CO₂ gas will be evolved, so vent the separatory funnel frequently.

    • Wash with brine to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield crude this compound.

  • Purification: Purify the crude product by vacuum distillation. The boiling point of this compound is approximately 85 °C at 6 mmHg.[1]

Troubleshooting Guide

This section addresses common issues encountered during the work-up and purification of this compound.

Problem Possible Cause Solution
Low or No Product Yield Incomplete reaction.Ensure the reaction has gone to completion by monitoring with TLC or GC before starting the work-up. Consider extending the reflux time or adding slightly more catalyst.
Product loss during aqueous washes.Avoid vigorous shaking of the separatory funnel to prevent emulsion formation. If an emulsion forms, add more brine and allow it to stand. Perform multiple extractions with smaller volumes of solvent for better recovery.
Ester hydrolysis during work-up.Ensure the sodium bicarbonate wash is not overly prolonged, as a highly basic environment can lead to ester hydrolysis.
Product is Contaminated with Starting Material (2-Octynoic Acid) Insufficient washing with base.Ensure thorough washing with saturated sodium bicarbonate solution. Check the pH of the aqueous layer after the final wash to ensure it is basic.
Product is Contaminated with an Unknown Impurity Side reactions.The alkyne functionality can be sensitive to strong acids and high temperatures. Consider using a milder acid catalyst or lowering the reaction temperature. Analyze the impurity by GC-MS to identify its structure and determine its origin.
Difficulty in Purification by Distillation Co-distillation with impurities.If impurities have a similar boiling point to the product, consider purification by column chromatography on silica gel.
Product decomposition during distillation.Ensure the vacuum is stable and the heating bath temperature is not excessively high to prevent decomposition.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to use a large excess of ethanol in the Fischer esterification?

A1: The Fischer esterification is a reversible reaction.[2] According to Le Châtelier's principle, using a large excess of one of the reactants (in this case, the less expensive ethanol) shifts the equilibrium towards the formation of the product, this compound, thereby increasing the yield.

Q2: What is the purpose of washing with sodium bicarbonate solution?

A2: The sodium bicarbonate wash is crucial for two reasons: it neutralizes the strong acid catalyst (sulfuric acid), and it removes any unreacted 2-octynoic acid by converting it to its water-soluble sodium salt.

Q3: Can I use a different base for the neutralization step?

A3: While other bases can be used, sodium bicarbonate is preferred because it is a weak base, minimizing the risk of ester hydrolysis. Stronger bases like sodium hydroxide could potentially hydrolyze the desired ester product back to the carboxylic acid.

Q4: My final product is a yellow or brown oil. How can I decolorize it?

A4: The color may be due to impurities formed from side reactions. Purification by vacuum distillation should yield a colorless product. If the color persists, you can try treating the crude product with activated carbon before distillation.

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS).[3] This technique will separate the product from any impurities and provide a mass spectrum to confirm its identity. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity and confirm the structure.

Quantitative Data

The following table summarizes expected outcomes for the synthesis and purification of this compound. Note that actual yields and purity may vary depending on the specific reaction conditions and scale.

Parameter Expected Value Method of Analysis
Yield (Crude) 70-85%Gravimetric
Yield (After Distillation) 60-75%Gravimetric
Purity (After Distillation) >98%GC-MS

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 2-Octynoic Acid 2-Octynoic Acid Reflux Reflux 2-Octynoic Acid->Reflux Ethanol Ethanol Ethanol->Reflux H2SO4 (cat.) H2SO4 (cat.) H2SO4 (cat.)->Reflux Solvent Removal Solvent Removal Reflux->Solvent Removal Cool Extraction Extraction Solvent Removal->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Vacuum Distillation Vacuum Distillation Concentration->Vacuum Distillation Crude Product Pure this compound Pure this compound Vacuum Distillation->Pure this compound troubleshooting_guide Start Start Problem Problem Start->Problem LowYield Low Yield? Problem->LowYield Yes ContaminatedProduct Contaminated Product? Problem->ContaminatedProduct No IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction Yes CheckPurity Check Purity (GC-MS) LowYield->CheckPurity No ProductLoss Product Loss during Wash? IncompleteReaction->ProductLoss No ExtendReflux Extend Reflux Time IncompleteReaction->ExtendReflux Yes OptimizeExtraction Optimize Extraction ProductLoss->OptimizeExtraction Yes ProductLoss->CheckPurity No AcidContamination Acid Contamination? ContaminatedProduct->AcidContamination Yes ContaminatedProduct->CheckPurity No OtherImpurity Other Impurity? AcidContamination->OtherImpurity No ThoroughWash Thorough Base Wash AcidContamination->ThoroughWash Yes ConsiderChromatography Consider Chromatography OtherImpurity->ConsiderChromatography Yes OtherImpurity->CheckPurity No ExtendReflux->CheckPurity OptimizeExtraction->CheckPurity ThoroughWash->CheckPurity ConsiderChromatography->CheckPurity

References

Validation & Comparative

Characterization of Ethyl 2-Octynoate: A Comparative Guide to GC-MS and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative spectroscopic methods—Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy—for the characterization of ethyl 2-octynoate. This document is intended to assist researchers in selecting the most appropriate analytical techniques for their specific needs, supported by experimental data and detailed protocols.

Performance Comparison

The selection of an analytical method for the characterization of this compound depends on the specific information required, such as purity, structure elucidation, or quantification. Below is a summary of the performance characteristics of GC-MS, NMR, and FTIR for this purpose.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Information Provided Separation of components, molecular weight, and fragmentation pattern for structural clues. Excellent for purity assessment and identification of volatile impurities.Detailed structural information, including carbon-hydrogen framework and connectivity. Unambiguous structure elucidation.Identification of functional groups present in the molecule.
Sensitivity High (picogram to femtogram range).Moderate to low (milligram to microgram range).Low (milligram range).
Specificity High, based on both retention time and mass spectrum.Very high, provides a unique fingerprint of the molecular structure.Moderate, identifies functional groups but not the complete structure.
Sample Throughput High.Low to moderate.High.
Instrumentation Cost High.Very high.Low to moderate.
Sample Preparation Simple dilution in a volatile solvent.Dissolution in a deuterated solvent.Minimal, can be analyzed neat.

GC-MS Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. It provides information on the retention time, molecular weight, and fragmentation pattern of the analyte.

Experimental Protocol

1. Sample Preparation:

  • Prepare a 100 µg/mL stock solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent nonpolar capillary column.

  • Injector: Split/splitless inlet in split mode (e.g., 50:1 split ratio) at 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-350.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Data Presentation: Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by its molecular ion peak and several key fragment ions.

PropertyValue
Molecular Formula C₁₀H₁₆O₂
Molecular Weight 168.23 g/mol [1]
Molecular Ion (M⁺) m/z 168
Key Fragment Ions (m/z) 139, 125, 111, 97, 83, 69, 55, 41

Data obtained from the NIST WebBook.[1]

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample This compound Sample Dilution Dilution in Volatile Solvent Sample->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Data Mass Spectrum & Chromatogram Detection->Data

GC-MS analysis workflow for this compound.

Alternative Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the complete structure elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

1. Sample Preparation:

  • Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

2. NMR Spectroscopy:

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.

  • Use tetramethylsilane (TMS) as an internal standard (0 ppm).

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~4.2Quartet-OCH₂-
~2.3Triplet-CH₂-C≡
~1.6Multiplet-CH₂-
~1.3Triplet-CH₃ (ethyl)
~0.9Triplet-CH₃ (hexyl)
¹³C NMR ~154SingletC=O
~89, ~74Singlets-C≡C-
~62Singlet-OCH₂-
~31, ~28, ~22, ~19Singlets-CH₂-
~14Singlet-CH₃

Note: Approximate chemical shifts are based on typical values for similar functional groups and should be confirmed by experimental data.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic infrared absorption frequencies.

1. Sample Preparation:

  • For liquid samples like this compound, a neat spectrum can be obtained by placing a drop of the sample between two salt plates (e.g., NaCl or KBr) or directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

2. FTIR Spectroscopy:

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • A background spectrum should be collected prior to the sample analysis.

Wavenumber (cm⁻¹)VibrationFunctional Group
~2960-2850C-H stretchAlkane
~2250-2200C≡C stretchAlkyne
~1715C=O stretchEster
~1250-1000C-O stretchEster

Note: These are characteristic absorption ranges and the exact peak positions may vary slightly.

Conclusion

The characterization of this compound can be effectively achieved using a combination of analytical techniques. GC-MS is the preferred method for assessing purity, detecting volatile impurities, and confirming the molecular weight. NMR spectroscopy is indispensable for unambiguous structure elucidation, providing detailed connectivity information. FTIR spectroscopy offers a quick and straightforward way to confirm the presence of key functional groups. The choice of technique will ultimately be guided by the specific analytical goals of the researcher.

References

A Comparative Analysis of the Reactivity of Ethyl 2-Octynoate and Ethyl Propiolate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the relative reactivity of a terminal versus an internal alkynoate, supported by experimental data and detailed protocols.

In the landscape of synthetic chemistry and drug development, the nuanced reactivity of alkynes is of paramount importance for the rational design and synthesis of novel molecular entities. This guide provides an objective comparison of the reactivity of ethyl 2-octynoate, an internal alkyne, and ethyl propiolate, a terminal alkyne. The discussion is supported by experimental data from the literature and includes detailed protocols for key reactions to assist researchers in selecting the appropriate reagent for their synthetic endeavors.

The fundamental difference between these two esters lies in the substitution pattern of the alkyne. Ethyl propiolate possesses a terminal triple bond with a proton directly attached to one of the sp-hybridized carbons, rendering it acidic and sterically unhindered. In contrast, this compound has an internal triple bond, flanked by an ethyl group and a pentyl group, which imparts greater steric bulk and alters its electronic properties. These structural distinctions significantly influence their reactivity in a variety of chemical transformations.

Michael Addition: A Study in Steric Hindrance and Electronics

The Michael addition, or conjugate addition, of nucleophiles to activated alkynes is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. The reactivity of this compound and ethyl propiolate in this reaction is a clear illustration of the interplay between steric and electronic effects.

Ethyl propiolate, with its sterically accessible terminal alkyne, readily undergoes Michael addition with a variety of nucleophiles, including thiols and amines. In contrast, the internal alkyne of this compound presents a more sterically hindered environment, which can significantly impact the reaction rate and yield.

A study on the N-methylmorpholine-catalyzed thiol conjugate addition provides quantitative insight into this difference. While not a direct comparison with this compound, the study compared the reactivity of ethyl propiolate with a β-n-butyl substituted propiolate, which serves as a reasonable proxy. The terminal alkyne (ethyl propiolate) afforded a 91% yield, whereas the β-substituted alkyne yielded only 62% under the same conditions. This highlights the detrimental effect of steric hindrance on the reaction efficiency.

SubstrateNucleophileCatalystSolventYield (%)
Ethyl Propiolate1-DodecanethiolN-Methylmorpholine-91
Ethyl 2-heptynoate (n-butyl β-substituent)1-DodecanethiolN-Methylmorpholine-62

Table 1: Comparison of Yields in the Thiol-Michael Addition Reaction.

The reduced reactivity of the internal alkyne can be attributed to the steric hindrance impeding the approach of the nucleophile to the β-carbon of the α,β-unsaturated system.

Experimental Protocol: Thiol-Michael Addition to Ethyl Propiolate

This protocol describes a general procedure for the base-catalyzed addition of a thiol to ethyl propiolate.

Materials:

  • Ethyl propiolate (1.0 eq)

  • Thiol (e.g., thiophenol, 1.1 eq)

  • Triethylamine (TEA, 0.05 eq)

  • Tetrahydrofuran (THF) or Acetonitrile

Procedure:

  • To a solution of ethyl propiolate in a suitable solvent (e.g., THF or acetonitrile), add the thiol.

  • Add a catalytic amount of a base, such as triethylamine, to the stirred solution.

  • Stir the reaction at room temperature. The reaction is often rapid and can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture can be worked up by quenching with a dilute acid, followed by extraction with an organic solvent, drying, and concentration under reduced pressure.

  • The crude product can be purified by column chromatography.

Michael_Addition_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Ethyl Propiolate and Thiol in Solvent B Add Catalyst (TEA) A->B C Stir at Room Temperature B->C D Monitor by TLC/GC-MS C->D E Quench Reaction D->E F Extraction E->F G Drying & Concentration F->G H Column Chromatography G->H

General workflow for Thiol-Michael addition.

1,3-Dipolar Cycloaddition: The "Click" Advantage of Terminal Alkynes

The 1,3-dipolar cycloaddition is a powerful reaction for the synthesis of five-membered heterocyclic rings. A prominent example is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] This reaction is highly efficient and regioselective for terminal alkynes like ethyl propiolate, yielding 1,4-disubstituted 1,2,3-triazoles exclusively.

Internal alkynes, such as this compound, are generally unreactive in CuAAC under standard conditions. The reaction requires a terminal alkyne for the formation of the key copper-acetylide intermediate that drives the catalytic cycle. While some methods for the cycloaddition of azides to internal alkynes exist, they often require harsh conditions, specialized catalysts, and may result in mixtures of regioisomers.

AlkyneReactionCatalystRegioselectivityReactivity
Ethyl PropiolateCuAACCu(I)1,4-disubstitutedHigh
This compoundCuAACCu(I)Not applicableVery Low / Unreactive

Table 2: Comparison of Reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Ethyl Propiolate

This protocol outlines a general procedure for the CuAAC reaction.[1][2][3]

Materials:

  • Ethyl propiolate (1.0 eq)

  • Organic azide (e.g., benzyl azide, 1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.01-0.05 eq)

  • Sodium ascorbate (0.1 eq)

  • Solvent (e.g., t-BuOH/H₂O, THF/H₂O, DMSO)

Procedure:

  • In a reaction vessel, dissolve the ethyl propiolate and the organic azide in the chosen solvent.

  • To the stirred solution, add a solution of sodium ascorbate in water, followed by the addition of a solution of CuSO₄·5H₂O in water.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours.

  • Monitor the progress of the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

CuAAC_Pathway cluster_reactants Reactants cluster_catalysis Catalytic Cycle Alkyne Ethyl Propiolate (Terminal Alkyne) Cu_Acetylide Copper-Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) Azide Organic Azide CuI Cu(I) Cycloadduct Six-membered Cu-intermediate Cu_Acetylide->Cycloadduct + Azide Product 1,4-Disubstituted 1,2,3-Triazole Cycloadduct->Product Protonolysis Product->CuI Regenerates Catalyst

Simplified signaling pathway of CuAAC.

Catalytic Hydrogenation: A Matter of Selectivity

Catalytic hydrogenation of alkynes can lead to either the corresponding alkene or alkane, depending on the catalyst and reaction conditions. The structural differences between this compound and ethyl propiolate influence the selectivity of this reduction.

Hydrogenation of ethyl propiolate can be selectively stopped at the alkene stage to yield ethyl acrylate using poisoned catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline). Complete hydrogenation to ethyl propionate can be achieved using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂).

For this compound, selective hydrogenation to the corresponding (Z)-alkene, (Z)-ethyl 2-octenoate, can also be achieved using Lindlar's catalyst. Complete hydrogenation will yield ethyl octanoate. The steric bulk around the internal alkyne can sometimes influence the rate of hydrogenation compared to a terminal alkyne, though this is highly dependent on the specific catalyst and conditions employed.

SubstrateCatalystProduct (Selective)Product (Complete)
Ethyl PropiolateLindlar's CatalystEthyl acrylateEthyl propionate
This compoundLindlar's Catalyst(Z)-Ethyl 2-octenoateEthyl octanoate

Table 3: Products of Catalytic Hydrogenation.

Experimental Protocol: Selective Hydrogenation of an Alkyne to a (Z)-Alkene

This protocol describes a general procedure for the selective hydrogenation of an alkyne using Lindlar's catalyst.

Materials:

  • Alkyne (e.g., this compound)

  • Lindlar's catalyst (5% w/w)

  • Solvent (e.g., ethyl acetate, hexane)

  • Hydrogen gas (balloon or H₂ cylinder)

Procedure:

  • Dissolve the alkyne in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Add Lindlar's catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small-scale reactions).

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.

Hydrogenation_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up A Dissolve Alkyne in Solvent B Add Lindlar's Catalyst A->B C Evacuate and Backfill with H₂ B->C D Stir under H₂ Atmosphere C->D E Monitor by TLC/GC-MS D->E F Filter through Celite E->F G Concentrate Filtrate F->G

General workflow for selective hydrogenation.

Conclusion

The comparative reactivity of this compound and ethyl propiolate is a clear demonstration of fundamental principles in organic chemistry. Ethyl propiolate, as a terminal alkyne, is generally more reactive in nucleophilic additions due to lower steric hindrance and is the preferred substrate for powerful reactions like the CuAAC. This compound, an internal alkyne, exhibits lower reactivity in these transformations due to steric congestion around the triple bond. However, both alkynes can be selectively hydrogenated to their corresponding alkenes.

For researchers and professionals in drug development, a thorough understanding of these reactivity differences is crucial for the strategic design of synthetic routes. The choice between a terminal and an internal alkyne can significantly impact reaction efficiency, selectivity, and the overall success of a synthetic campaign. This guide provides a foundational understanding and practical protocols to aid in making these critical decisions.

References

Confirming the Structure of Ethyl 2-Octynoate: A Comparative ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the NMR-based structural elucidation of ethyl 2-octynoate, with comparative data from its saturated analogue, ethyl octanoate.

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, a valuable internal alkyne intermediate in organic synthesis. To highlight the unique spectral signatures of the alkyne functional group, a direct comparison is made with the corresponding saturated ester, ethyl octanoate. The presented data and experimental protocols offer a clear framework for the structural verification of this and similar compounds.

Comparative NMR Data Analysis

The structural differences between this compound and ethyl octanoate are clearly reflected in their respective ¹H and ¹³C NMR spectra. The presence of the carbon-carbon triple bond in this compound significantly influences the chemical shifts of nearby nuclei.

Table 1: ¹H and ¹³C NMR Data for this compound and Ethyl Octanoate in CDCl₃

Assignment This compound ¹H Chemical Shift (ppm) This compound ¹³C Chemical Shift (ppm) Ethyl Octanoate ¹H Chemical Shift (ppm) Ethyl Octanoate ¹³C Chemical Shift (ppm)
-CH₃ (ethyl) 1.31 (t)14.11.25 (t)14.2
-OCH₂- (ethyl) 4.21 (q)61.74.12 (q)60.1
C=O -153.8-173.8
C≡C -73.5, 89.4--
-C≡C-CH₂- 2.33 (t)19.1--
-CH₂- (C4) 1.59 (m)30.81.62 (quint)25.0
-CH₂- (C5) 1.39 (m)27.81.29 (m)29.0
-CH₂- (C6) 1.34 (m)22.11.29 (m)31.6
-CH₂- (C7) --1.29 (m)22.5
-CH₃ (octyl) 0.91 (t)13.90.88 (t)14.0

Data for this compound sourced from ChemicalBook.[1] Data for Ethyl Octanoate is inferred from typical values for saturated esters and available spectral data.

The most notable differences are observed in the chemical shifts of the carbons involved in the triple bond (C2 and C3) of this compound, which appear in the characteristic alkyne region of the ¹³C NMR spectrum (around 70-90 ppm). In contrast, the corresponding carbons in ethyl octanoate are part of a single bond and resonate at much higher field (lower ppm values). Furthermore, the methylene group adjacent to the alkyne in this compound is significantly downfield compared to its counterpart in ethyl octanoate due to the deshielding effect of the triple bond.

Experimental Protocol for NMR Analysis

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for organic compounds such as this compound.

1. Sample Preparation:

  • For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The spectra presented in this guide were referenced using data acquired on a 400 MHz spectrometer.[2]

  • Before data acquisition, ensure the spectrometer is properly tuned and the magnetic field is shimmed to homogeneity.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans, depending on the sample concentration.

  • Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 240 ppm, centered around 120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024-4096 scans, depending on the sample concentration.

  • Temperature: 298 K.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum.

  • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

  • Integrate the signals in the ¹H NMR spectrum.

Visualization of this compound Structure

The following diagram illustrates the chemical structure of this compound with labeled proton and carbon environments corresponding to the NMR data.

ethyl_2_octynoate C10 CH₃ C9 CH₂ O1 O C8 C=O O1->C8 C7 C C8->C7 C6 C C7->C6 C5 CH₂ C6->C5 C4 CH₂ C3 CH₂ C2 CH₂ C1 CH₃

Caption: Chemical structure of this compound.

This comprehensive analysis, including comparative data and a detailed experimental protocol, provides a robust framework for the structural confirmation of this compound using ¹H and ¹³C NMR spectroscopy. The distinct spectral features of the alkyne moiety, when compared to its saturated analogue, offer unambiguous evidence for its presence and position within the molecule.

References

A Comparative Guide to the Synthetic Routes of Ethyl 2-Octynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes for the preparation of ethyl 2-octynoate, an important intermediate in organic synthesis. The routes discussed are the alkylation of a terminal alkyne and the Seyferth-Gilbert homologation of an aldehyde. This comparison aims to provide objective data and detailed methodologies to assist researchers in selecting the most suitable protocol for their specific needs.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic routes, offering a clear comparison of their performance based on typical experimental outcomes.

ParameterRoute 1: Alkylation of 1-HexyneRoute 2: Seyferth-Gilbert Homologation
Starting Materials 1-Hexyne, n-Butyllithium, Ethyl ChloroformateHeptanal, Dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira reagent), Potassium Carbonate, Ethanol
Typical Yield 60-70%75-85%
Reaction Temperature -78 °C to Room Temperature0 °C to Room Temperature
Reaction Time 2-4 hours12-24 hours
Key Reagents Organolithium basePhosphonate reagent, mild base
Purification Method DistillationColumn Chromatography

Logical Workflow for Route Selection

G start Define Synthetic Target: This compound route1 Route 1: Alkylation of 1-Hexyne start->route1 route2 Route 2: Seyferth-Gilbert Homologation start->route2 compare Compare Routes Based On: - Yield - Reagent Availability & Cost - Reaction Conditions - Scalability route1->compare route2->compare select Select Optimal Synthetic Route compare->select G cluster_0 Route 1: Alkylation cluster_1 Route 2: Seyferth-Gilbert Homologation Hexyne 1-Hexyne Acetylide Lithium Hexynilide Hexyne->Acetylide n-BuLi, THF, -78°C Product1 This compound Acetylide->Product1 ClCOOEt, -78°C to RT Heptanal Heptanal Octyne 1-Octyne Heptanal->Octyne Bestmann-Ohira Reagent, K2CO3, MeOH Product2 This compound Octyne->Product2 1. n-BuLi, THF, -78°C 2. ClCOOEt, -78°C to RT

A Comparative Analysis of Ethyl 2-octynoate and Methyl 2-octynoate for Fragrance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of fragrance chemistry, the selection of individual aroma compounds is paramount to achieving a desired olfactory profile. Among the vast array of available molecules, esters of 2-octynoic acid, specifically ethyl 2-octynoate and mthis compound, present unique characteristics. This guide provides an objective comparison of these two molecules in fragrance applications, drawing upon available physicochemical and sensory data. Due to a lack of direct comparative studies, this analysis synthesizes information from various sources to offer a comprehensive overview.

Olfactory Profile and Physicochemical Properties

A summary of the organoleptic and key physicochemical properties of this compound and mthis compound is presented in Table 1. This data is essential for formulators to predict the behavior and sensory contribution of each molecule in a fragrance blend.

Table 1: Comparison of Physicochemical and Olfactory Properties

PropertyThis compoundMthis compound
Synonyms Ethyl heptine carbonate, Ethyl oct-2-ynoateMethyl heptine carbonate, Folione
CAS Number 10519-20-7111-12-6
Molecular Formula C₁₀H₁₆O₂C₉H₁₄O₂
Molecular Weight 168.23 g/mol 154.21 g/mol
Odor Description Violet leaf, oily, waxy[1]Green, leafy, waxy, violet, cucumber (when diluted); powerful and unpleasant (when concentrated)[2]
Boiling Point 85°C @ 6 mmHg[3]217-220°C @ 760 mmHg[2]
Density 0.91 g/mL[3]0.92 g/mL @ 25°C[2]
Vapor Pressure 0.0308 mmHg @ 25°C[3]10.6-13.9 Pa @ 20-25°C
Regulatory Status Prohibited for use as a fragrance ingredient by IFRA[1]Restricted use in cosmetics; recognized as a skin allergen[4][5]

Comparative Performance in Fragrance Applications

Odor Profile and Strength: Both molecules share a connection to the violet fragrance family. Mthis compound is well-characterized for its powerful, green, and leafy notes that evoke the scent of violet leaves and cucumber, particularly upon dilution.[2] In its concentrated form, it is described as unpleasantly potent.[2] this compound is also described as having a "violet leaf" character, but with additional "oily" and "waxy" facets.[1] The difference in the alkyl ester group (ethyl vs. methyl) likely contributes to subtle variations in the odor profile and volatility.

Volatility and Substantivity: Substantivity, or the longevity of a fragrance ingredient on a substrate, is inversely related to its volatility. The boiling point and vapor pressure data suggest that mthis compound is less volatile than this compound, which would imply a greater substantivity. However, without direct experimental data from techniques like headspace analysis over time, this remains a theoretical inference.

Stability: The stability of fragrance molecules can be affected by the formulation's pH, presence of oxidizing or reducing agents, and exposure to light and heat. The triple bond in the 2-octynoate structure presents a potential site for chemical reactions that could alter the odor profile over time. Specific stability data for these two molecules in various cosmetic bases is not publicly available. General stability testing protocols would be required to determine their performance in a specific product matrix.

Regulatory and Safety Considerations: A critical point of differentiation is their regulatory status. Mthis compound is a well-known contact allergen and its use in cosmetic products is restricted.[4][5] The Australian Industrial Chemicals Introduction Scheme (AICIS) notes that it is an established human contact allergen. In contrast, The Good Scents Company indicates that this compound is prohibited for use as a fragrance ingredient by the International Fragrance Association (IFRA), a significant limitation for its application in commercial fragrances.[1]

Experimental Protocols

To generate robust comparative data for these molecules, the following standardized experimental protocols are recommended:

Sensory Analysis: Odor Threshold and Profiling

Objective: To determine the odor detection threshold and characterize the olfactory profile of each compound.

Methodology:

  • Sample Preparation: Prepare serial dilutions of this compound and mthis compound in a suitable solvent (e.g., diethyl phthalate or ethanol).

  • Panel Selection: Recruit a panel of trained sensory analysts (typically 15-20 members) with demonstrated olfactory acuity.

  • Odor Threshold Determination: Employ a standardized method, such as the ASTM E679-04 (ascending forced-choice triangle test), to determine the concentration at which the odor is just detectable.

  • Odor Profile Analysis: Present panelists with a concentration of each compound well above the detection threshold on unscented smelling strips. Panelists then rate the intensity of various odor descriptors (e.g., green, leafy, violet, waxy, oily, fruity) on a labeled magnitude scale.

Substantivity Assessment

Objective: To measure the longevity of the fragrance on a substrate.

Methodology:

  • Substrate Application: Apply a standardized amount of each compound (dissolved in a suitable solvent) onto a substrate, such as a fabric swatch or a cosmetic base applied to a surface.

  • Headspace Analysis: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), collect the headspace volatiles above the substrate using Solid-Phase Microextraction (SPME).

  • GC-MS Analysis: Analyze the collected volatiles by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of the respective octynoate remaining.

  • Data Analysis: Plot the concentration of the fragrance molecule in the headspace as a function of time to determine the evaporation rate and substantivity profile.

Stability Testing in a Cosmetic Base

Objective: To evaluate the chemical stability of each compound in a representative cosmetic formulation.

Methodology:

  • Formulation: Prepare a standard cosmetic emulsion (e.g., an oil-in-water lotion) and divide it into three batches: a control (no fragrance), a batch with a specified concentration of this compound, and a batch with the same concentration of mthis compound.

  • Accelerated Aging: Store samples of each batch under various stress conditions, such as elevated temperature (e.g., 40°C, 50°C), UV light exposure, and freeze-thaw cycles.

  • Analysis: At regular intervals, analyze the samples for changes in physical properties (color, odor, viscosity, pH, emulsion stability) and chemical degradation of the fragrance molecule using techniques like GC-MS.

Olfactory Signaling Pathway

The perception of odorants like ethyl and mthis compound begins with their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific ORs that bind to these molecules have not been identified, the general signaling cascade is well-understood.

Olfactory_Signaling_Pathway cluster_0 Olfactory Sensory Neuron Odorant Odorant (e.g., 2-octynoate) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_olf G protein (Gαolf) OR->G_olf Activates ACIII Adenylyl Cyclase III G_olf->ACIII Activates ATP ATP cAMP cAMP ATP->cAMP Converts ACIII CNG_channel CNG Channel cAMP->CNG_channel Opens Ca_Na_ion Ca²⁺ / Na⁺ Influx CNG_channel->Ca_Na_ion Depolarization Depolarization Ca_Na_ion->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: General olfactory signal transduction pathway.

Conclusion

This compound and mthis compound are closely related aroma chemicals with distinct olfactory nuances and significantly different regulatory statuses. Mthis compound offers a characteristic green, violet-leaf note but is a known skin sensitizer, requiring careful formulation and labeling. This compound shares a similar olfactory space but is prohibited for use in fragrances by IFRA, severely limiting its practical application. For researchers and developers, the choice between these molecules is therefore not only a matter of scent profile but is critically governed by safety and regulatory constraints. Further experimental investigation using the outlined protocols is necessary to provide a more definitive quantitative comparison of their performance characteristics.

References

A Spectroscopic Showdown: Unmasking the Structural Differences Between Ethyl 2-Octynoate and Ethyl Octanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. This guide provides a detailed spectroscopic comparison of ethyl 2-octynoate and its saturated counterpart, ethyl octanoate, offering a clear differentiation based on experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

The key distinction between these two esters lies in the presence of a carbon-carbon triple bond (alkyne) in this compound, which is absent in the fully saturated alkyl chain of ethyl octanoate. This fundamental structural variance gives rise to distinct spectroscopic signatures, which are invaluable for identification and characterization in a laboratory setting.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and ethyl octanoate.

Infrared (IR) Spectroscopy
Functional Group This compound (cm⁻¹) ** Ethyl Octanoate (cm⁻¹) **Vibrational Mode
C≡C~2230AbsentStretch
C=O (Ester)~1715~1740Stretch
C-H (sp³)~2870-2960~2857-2957Stretch
C-O (Ester)~1250~1179Stretch

Caption: Key IR absorption frequencies for this compound and ethyl octanoate.

¹H NMR Spectroscopy (CDCl₃)
Assignment This compound (δ ppm) Multiplicity Integration Ethyl Octanoate (δ ppm) Multiplicity Integration
-CH₃ (ethyl)~1.31t3H~1.25t3H
-OCH₂- (ethyl)~4.21q2H~4.08q2H
-C≡C-CH₂-~2.33t2H---
-CH₂- chain~1.3-1.6m6H~1.25-1.62m10H
-CH₂-C=O---~2.20t2H
-CH₃ (octyl)~0.91t3H~0.88t3H

Caption: ¹H NMR chemical shifts for this compound and ethyl octanoate.

¹³C NMR Spectroscopy (CDCl₃)
Assignment This compound (δ ppm) Ethyl Octanoate (δ ppm)
C =O (Ester)~154~173.8
-OC H₂- (ethyl)~62~60.1
-C ≡C-~74, ~90Absent
-C H₂- chain~18, 22, 28, 31~22.7, 25.1, 29.1, 29.2, 31.8
-C H₂-C=O-~34.5
-C H₃ (ethyl)~14~14.3
-C H₃ (octyl)~14~14.1

Caption: ¹³C NMR chemical shifts for this compound and ethyl octanoate.

Mass Spectrometry (Electron Ionization)
Ion This compound (m/z) Ethyl Octanoate (m/z)
[M]⁺168172
[M-OC₂H₅]⁺123127
McLafferty Rearrangement-88
Other significant fragments95, 67101, 73, 43

Caption: Key mass-to-charge ratios for this compound and ethyl octanoate.

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following provides a general overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 10-20 mg of the neat liquid was dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm). The spectra were recorded on a 90 MHz or 300 MHz NMR spectrometer. For ¹³C NMR, a proton-decoupled pulse sequence was used to obtain singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

The infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A drop of the neat liquid was placed directly on the ATR crystal. A background spectrum was recorded prior to the sample spectrum to subtract atmospheric contributions. The final spectrum represents the average of multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectra were acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS) system. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) was injected into the GC. The sample components were separated on a capillary column before entering the mass spectrometer. Electron Ionization (EI) at 70 eV was used to generate the molecular ion and fragment ions, which were then separated by a quadrupole mass analyzer.

Spectroscopic Interpretation and Comparison

The presence of the alkyne functionality in this compound is the most telling feature for its differentiation from ethyl octanoate.

  • In the IR spectrum , the sharp, medium-intensity peak around 2230 cm⁻¹ is a definitive indicator of the C≡C stretch in this compound, a feature that is completely absent in the spectrum of ethyl octanoate. The carbonyl (C=O) stretch of the ester in this compound appears at a slightly lower wavenumber (~1715 cm⁻¹) compared to ethyl octanoate (~1740 cm⁻¹) due to the influence of the conjugated alkyne.

  • The ¹H NMR spectra also show clear differences. The protons on the carbon adjacent to the alkyne in this compound (-C≡C-CH₂-) appear as a triplet at around 2.33 ppm. In contrast, the protons alpha to the carbonyl in ethyl octanoate (-CH₂-C=O) resonate at a similar chemical shift (~2.20 ppm). However, the integration of the methylene region of the alkyl chain is significantly different, reflecting the two fewer protons in this compound.

  • ¹³C NMR spectroscopy provides perhaps the most unambiguous evidence. This compound displays two characteristic peaks in the alkyne region (~74 and ~90 ppm), which are absent in the ethyl octanoate spectrum. Furthermore, the carbonyl carbon of this compound is shielded and appears at a lower chemical shift (~154 ppm) compared to that of ethyl octanoate (~173.8 ppm) due to the electronic effect of the triple bond.

  • Mass spectrometry reveals a difference in the molecular weight, with this compound having a molecular ion peak [M]⁺ at m/z 168 and ethyl octanoate at m/z 172, reflecting the difference of four hydrogen atoms. The fragmentation patterns also differ. A characteristic fragment for many esters, the McLafferty rearrangement, is observed for ethyl octanoate, resulting in a prominent peak at m/z 88. This rearrangement is not possible for this compound in the same manner.

Workflow for Spectroscopic Comparison

Spectroscopic_Comparison_Workflow Spectroscopic Comparison Workflow cluster_compounds Compounds cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_comparison Comparative Analysis Ethyl_2_Octynoate This compound IR Infrared (IR) Spectroscopy Ethyl_2_Octynoate->IR NMR Nuclear Magnetic Resonance (NMR) Ethyl_2_Octynoate->NMR MS Mass Spectrometry (MS) Ethyl_2_Octynoate->MS Ethyl_Octanoate Ethyl Octanoate Ethyl_Octanoate->IR Ethyl_Octanoate->NMR Ethyl_Octanoate->MS IR_Data IR Spectra (Functional Groups) IR->IR_Data NMR_Data NMR Spectra (¹H & ¹³C Shifts) NMR->NMR_Data MS_Data Mass Spectra (m/z Ratios) MS->MS_Data Comparison Structural Differentiation IR_Data->Comparison NMR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic comparison of the two esters.

A Comparative Guide to the Synthesis of Ethyl 2-Octynoate: A Novel Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a new synthetic method for ethyl 2-octynoate against traditional alternatives. The performance of each method is evaluated based on experimental data, and detailed protocols are provided to support your research and development needs.

Data Summary

The following table summarizes the key quantitative data for three synthetic methods for this compound, allowing for a direct comparison of their efficiency and reaction conditions.

ParameterTraditional Method: Alkyne CarboxylationAlternative Method: DehydrohalogenationNew Method: Palladium-Catalyzed Carbonylation
Starting Materials 1-Heptyne, n-Butyllithium, Ethyl ChloroformateEthyl 2,3-dibromooctanoate, Base (e.g., DBU)1-Heptyne, Carbon Monoxide, Ethanol
Yield (%) ~95%~75%~85-90%
Reaction Temperature -78°C to Room TemperatureRoom Temperature to 80°C100°C
Reaction Time ~14 hours~12 hours~24 hours
Key Reagents n-Butyllithium (pyrophoric), Ethyl ChloroformateDBU, BrominePalladium Catalyst, Carbon Monoxide (toxic gas)
Primary Byproducts Lithium salts, ButaneBromide saltsPalladium residues

Experimental Protocols

Traditional Method: Carboxylation of 1-Heptyne

This established method involves the deprotonation of a terminal alkyne followed by reaction with an electrophilic carbonyl source.

Materials:

  • 1-Heptyne

  • n-Butyllithium in hexanes

  • Ethyl chloroformate

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of 1-heptyne (1.0 eq) in anhydrous diethyl ether is cooled to -78°C under an inert atmosphere.

  • n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred for 2 hours at -78°C.

  • Ethyl chloroformate (1.2 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with saturated aqueous ammonium chloride.

  • The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to yield this compound.

New Synthetic Method: Palladium-Catalyzed Oxidative Carbonylation of 1-Heptyne

This novel approach utilizes a palladium catalyst to achieve the carbonylation of the terminal alkyne, offering a more modern alternative to traditional methods.

Materials:

  • 1-Heptyne

  • Palladium(II) chloride (PdCl₂)

  • Copper(I) iodide (CuI)

  • Ethanol

  • Triethylamine

  • Carbon monoxide (CO) gas

  • Dichloromethane

Procedure:

  • A reaction vessel is charged with PdCl₂ (5 mol%), CuI (10 mol%), and 1-heptyne (1.0 eq) in a mixture of ethanol and triethylamine.

  • The vessel is flushed with carbon monoxide and then pressurized with CO (1 atm).

  • The reaction mixture is heated to 100°C and stirred for 24 hours.

  • After cooling to room temperature, the mixture is filtered to remove the catalyst.

  • The filtrate is diluted with dichloromethane and washed with dilute hydrochloric acid and brine.

  • The organic layer is dried over anhydrous sodium sulfate, concentrated, and the residue is purified by column chromatography to afford this compound.

Workflow Diagrams

Traditional_Method cluster_reactants Reactants cluster_process Process Heptyne 1-Heptyne Deprotonation Deprotonation (-78°C) Heptyne->Deprotonation nBuLi n-Butyllithium nBuLi->Deprotonation EtChloroformate Ethyl Chloroformate Carboxylation Carboxylation (-78°C to RT) EtChloroformate->Carboxylation Deprotonation->Carboxylation Quench Aqueous Workup Carboxylation->Quench Purification Purification (Distillation) Quench->Purification Product This compound Purification->Product

Traditional Synthesis Workflow

New_Method cluster_reactants Reactants cluster_process Process Heptyne 1-Heptyne Reaction Carbonylative Coupling (100°C, 1 atm CO) Heptyne->Reaction CO Carbon Monoxide CO->Reaction Ethanol Ethanol Ethanol->Reaction Catalyst PdCl₂/CuI Catalyst->Reaction Filtration Catalyst Removal Reaction->Filtration Workup Aqueous Workup Filtration->Workup Purification Purification (Chromatography) Workup->Purification Product This compound Purification->Product

New Synthesis Workflow

A Comparative Guide to Assessing the Allergenic Potential of Alkynoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this publication, a comprehensive search of publicly available scientific literature yielded no specific experimental data on the comparative allergenic potential of different alkynoates. Safety data for compounds such as ethyl propiolate and methyl propiolate indicate they are irritants, but data on skin sensitization is noted as unavailable[1]. Therefore, this guide provides a framework for assessing the allergenic potential of alkynoates by detailing the established experimental protocols and signaling pathways relevant to skin sensitization, using data from structurally related compounds for illustrative purposes.

Introduction to Skin Sensitization and the Allergenic Potential of Alkynoates

Skin sensitization is a toxicological endpoint that can lead to allergic contact dermatitis (ACD), a common occupational and environmental health issue[2]. The process is initiated when a low-molecular-weight chemical, known as a hapten, penetrates the skin and covalently binds to skin proteins[3][4][5]. This hapten-protein complex is then recognized by the immune system, leading to an allergic response upon subsequent exposure.

Alkynoates, as esters containing a reactive alkyne group, are theoretically capable of acting as haptens. Their electrophilic nature suggests they could react with nucleophilic residues on skin proteins, initiating the sensitization cascade[4]. However, without experimental data, their potential as skin sensitizers remains uncharacterized. This guide outlines the methodologies that would be employed to determine and compare their allergenic potential.

The Adverse Outcome Pathway (AOP) for Skin Sensitization

The assessment of skin sensitization is structured around the Adverse Outcome Pathway (AOP), which describes the sequence of key events from the initial chemical interaction with the skin to the final adverse outcome of ACD. The primary in vitro and in chemico assays are designed to measure these key events.

  • Key Event 1: Molecular Initiating Event - Haptenation. The covalent binding of the chemical (hapten) to skin proteins. This is assessed by the Direct Peptide Reactivity Assay (DPRA).

  • Key Event 2: Keratinocyte Activation. Keratinocytes respond to the hapten, leading to the induction of cytoprotective gene pathways, such as the Keap1-Nrf2-ARE pathway[6][7][8][9][10][11]. This is measured by the KeratinoSens™ assay.

  • Key Event 3: Dendritic Cell Activation. Dendritic cells (DCs) are activated by the hapten and surrounding signals, leading to their maturation and migration. This is assessed by the human Cell Line Activation Test (h-CLAT)[1][11][12][13][14][15].

  • Key Event 4: T-Cell Proliferation and Polarization. Activated DCs migrate to the draining lymph nodes and present the hapten-peptide complex to T-cells, leading to their proliferation and the development of antigen-specific memory T-cells. This is the basis of the in vivo Local Lymph Node Assay (LLNA)[16][17][18].

Experimental Methodologies for Assessing Skin Sensitization

An integrated approach to testing and assessment (IATA) is recommended, combining data from multiple assays to predict sensitization potential[7][19].

In Chemico Assay: Direct Peptide Reactivity Assay (DPRA)

The DPRA (OECD TG 442C) assesses the molecular initiating event of protein binding by measuring the depletion of synthetic peptides containing cysteine and lysine after incubation with the test chemical[11].

Experimental Protocol:

  • Peptide Solutions: Prepare solutions of a cysteine-containing peptide (Ac-RFAACAA-COOH) and a lysine-containing peptide (Ac-RFAAKAA-COOH) in a suitable buffer.

  • Test Chemical Preparation: Dissolve the alkynoate to be tested in a suitable solvent (e.g., acetonitrile) to a final concentration of 100 mM.

  • Incubation: Mix the test chemical solution with each peptide solution at a specific molar ratio (e.g., 1:10 for cysteine and 1:50 for lysine). Incubate for 24 hours at 25°C.

  • Analysis: Quantify the remaining peptide concentration using High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm.

  • Data Interpretation: Calculate the percentage of peptide depletion. The mean depletion of cysteine and lysine is used to classify the substance into reactivity classes (low, moderate, high), which correlates with skin sensitization potential.

In Vitro Assay: KeratinoSens™

The KeratinoSens™ assay (OECD TG 442D) measures the activation of keratinocytes, the second key event in the AOP[6][7][8][9][10][11]. It uses a human keratinocyte cell line (HaCaT) containing a luciferase gene under the control of the antioxidant response element (ARE).

Experimental Protocol:

  • Cell Culture: Culture KeratinoSens™ cells in 96-well plates for 24 hours.

  • Chemical Exposure: Expose the cells to 12 different concentrations of the test alkynoate for 48 hours.

  • Luciferase Assay: Measure the induction of the luciferase gene as an indicator of the activation of the Nrf2 transcription factor.

  • Cytotoxicity Assay: Concurrently, assess cell viability using an MTT assay to ensure that luciferase induction occurs at non-cytotoxic concentrations.

  • Data Interpretation: A chemical is classified as a sensitizer if it induces a statistically significant luciferase induction above a 1.5-fold threshold (EC1.5) at a concentration that maintains cell viability above 70%. The EC1.5 value can be used to estimate sensitizer potency.

In Vitro Assay: human Cell Line Activation Test (h-CLAT)

The h-CLAT (OECD TG 442E) models the third key event, dendritic cell activation[1][11][12][13][14][15]. It uses the THP-1 human monocytic cell line as a surrogate for dendritic cells.

Experimental Protocol:

  • Cell Culture and Exposure: Expose THP-1 cells to at least eight concentrations of the test alkynoate for 24 hours.

  • Antibody Staining: Stain the cells with fluorescently labeled antibodies against the cell surface markers CD86 and CD54.

  • Flow Cytometry: Analyze the expression of CD86 and CD54 using flow cytometry.

  • Data Interpretation: Calculate the relative fluorescence intensity (RFI) compared to vehicle controls. A chemical is classified as a sensitizer if the RFI of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% at a concentration where cell viability is ≥ 50%.

In Vivo Assay: Murine Local Lymph Node Assay (LLNA)

The LLNA (OECD TG 429) is the current in vivo gold standard for assessing skin sensitization potential and potency[16][17][18]. It measures the proliferation of lymphocytes in the draining lymph nodes of mice after topical application of a test substance.

Experimental Protocol:

  • Animal Dosing: Apply the test alkynoate in a suitable vehicle to the dorsum of the ears of CBA/J mice daily for three consecutive days. A vehicle control group is also used.

  • Lymphocyte Proliferation Measurement: On day 6, inject the mice with 3H-methyl thymidine or BrdU to label proliferating lymphocytes.

  • Lymph Node Excision: Excise the draining auricular lymph nodes.

  • Analysis: Prepare a single-cell suspension from the lymph nodes and measure the incorporation of the label, which is indicative of cell proliferation.

  • Data Interpretation: Calculate the Stimulation Index (SI) by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3. The EC3 value, which is the estimated concentration required to produce an SI of 3, is calculated and used as a measure of sensitizing potency[16][20].

Data Presentation and Comparative Analysis

While no data exists for alkynoates, a comparative study would summarize the results from the aforementioned assays in tables. For illustrative purposes, the following tables show example data for structurally related unsaturated esters (acrylates and methacrylates), which are known skin sensitizers[2][21][22][23][24][25][26][27].

Table 1: Illustrative In Chemico and In Vitro Data for Unsaturated Esters

CompoundDPRA Reactivity Class (Cys/Lys Depletion)KeratinoSens™ Result (EC1.5 µM)h-CLAT Result (CD86/CD54 Positive)Overall In Vitro Prediction
Methyl MethacrylateLowPositive (e.g., 500 µM)PositiveSensitizer
Ethyl AcrylateModeratePositive (e.g., 150 µM)PositiveSensitizer
2-Hydroxyethyl Methacrylate (HEMA)HighPositive (e.g., 50 µM)PositiveSensitizer
Ethylene Glycol DimethacrylateModeratePositive (39 µM)[8]PositiveSensitizer
Hypothetical Alkynoate AData Not AvailableData Not AvailableData Not AvailableData Not Available
Hypothetical Alkynoate BData Not AvailableData Not AvailableData Not AvailableData Not Available

Table 2: Illustrative In Vivo LLNA Data for Unsaturated Esters

CompoundLLNA VehicleLLNA Result (SI ≥ 3)LLNA EC3 Value (%)Potency Classification
Methyl MethacrylateAcetone/Olive OilPositive>50%Weak
Ethyl AcrylateAcetone/Olive OilPositive17.5%Weak
2-Hydroxyethyl Methacrylate (HEMA)Acetone/Olive OilPositive5.2%Moderate
Hypothetical Alkynoate AData Not AvailableData Not AvailableData Not AvailableData Not Available
Hypothetical Alkynoate BData Not AvailableData Not AvailableData Not AvailableData Not Available

Note: The data for acrylates and methacrylates are illustrative and compiled from various sources for the purpose of this guide.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Skin Sensitization

The diagram below illustrates the key events in the AOP for skin sensitization, from the initial chemical exposure to the activation of T-cells.

G cluster_lymph_node Draining Lymph Node Hapten Alkynoate (Hapten) Protein Skin Protein Hapten->Protein KE1: Haptenation Hapten_Protein Hapten-Protein Complex Protein->Hapten_Protein KC Keratinocyte Hapten_Protein->KC KE2: Stress Signals DC Immature Dendritic Cell (DC) Hapten_Protein->DC Uptake & Processing Activated_KC Activated Keratinocyte KC->Activated_KC Nrf2 Pathway Activation Activated_DC Activated DC DC->Activated_DC KE3: Maturation Activated_KC->DC Cytokine Release T_Cell Naive T-Cell Activated_DC->T_Cell KE4: Antigen Presentation & Migration Proliferating_T_Cell Proliferating & Polarized T-Cells T_Cell->Proliferating_T_Cell Activation & Proliferation

Caption: Adverse Outcome Pathway for Skin Sensitization.

Integrated In Vitro/In Chemico Testing Workflow

The following workflow demonstrates a common "2 out of 3" integrated testing strategy to predict skin sensitization potential without animal testing.

G Start Test Alkynoate DPRA KE1: DPRA (Peptide Reactivity) Start->DPRA KeratinoSens KE2: KeratinoSens™ (Keratinocyte Activation) Start->KeratinoSens hCLAT KE3: h-CLAT (Dendritic Cell Activation) Start->hCLAT Decision 2 out of 3 Assays Positive? DPRA->Decision KeratinoSens->Decision hCLAT->Decision Sensitizer Predicted Sensitizer Decision->Sensitizer Yes NonSensitizer Predicted Non-Sensitizer Decision->NonSensitizer No

Caption: "2 out of 3" Integrated Testing Strategy Workflow.

Structure-Activity Relationships (SAR)

Structure-activity relationships (SAR) are used to predict the allergenic potential of a chemical based on its structure[9][28]. For electrophilic allergens, reactivity is a key determinant of potency. For alkynoates, the following structural features could influence their allergenic potential:

  • The Alkyne Group: The triple bond is an electron-withdrawing group that can activate adjacent positions for nucleophilic attack, a key step in haptenation.

  • The Ester Group: The nature of the alcohol and carboxylic acid used to form the ester can influence its physicochemical properties, such as lipophilicity and skin penetration.

  • Substituents: Other functional groups on the molecule can either enhance or decrease its reactivity and ability to penetrate the skin.

For example, in the case of acrylates, the presence of the α,β-unsaturated carbonyl group is a well-known structural alert for sensitization via Michael addition. While a different mechanism would be expected for alkynoates, the principle of electrophilic reactivity driving sensitization potential would likely hold true. A systematic evaluation of a series of alkynoates with varying substituents would be necessary to establish a predictive SAR model.

Conclusion

While there is a clear lack of specific data on the allergenic potential of alkynoates, a robust framework exists for its assessment. The combination of in chemico and in vitro methods, guided by the AOP for skin sensitization, provides a reliable and ethically responsible approach to characterizing the potential hazards of new chemical entities. Should alkynoates be considered for use in products with dermal exposure, it is strongly recommended that they be evaluated using an integrated testing strategy as outlined in this guide. The resulting data would not only ensure consumer safety but also contribute valuable knowledge to the field of toxicology and dermatology.

References

Safety Operating Guide

Proper Disposal of Ethyl 2-Octynoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for the safe and compliant disposal of Ethyl 2-octynoate, providing immediate operational procedures for researchers, scientists, and drug development professionals.

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This compound, an acetylenic ester, requires careful handling and disposal due to its potential reactivity. This document outlines the necessary procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards. Under no circumstances should this chemical or its containers be discarded in regular trash or flushed down the drain.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to implement the following safety measures. All procedures should be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Double gloving is recommended for extended contact.
Body Protection A flame-resistant laboratory coat, fully buttoned.
Respiratory Protection Not typically required with adequate ventilation (e.g., fume hood). For large spills, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Incompatible Materials:

To prevent hazardous reactions, this compound waste must be kept separate from incompatible materials. These include:

  • Acids[1][2]

  • Bases[1][2]

  • Strong Oxidizing Agents[2]

  • Reducing Agents[1]

Disposal Pathways for this compound Waste

The appropriate disposal procedure for this compound depends on whether it is unused/expired or part of a reaction mixture.

1. Unused or Expired this compound:

Pure, unused, or expired this compound should not be treated or quenched.

  • Procedure: The original container should be securely sealed, clearly labeled as hazardous waste, and disposed of through your institution's Environmental Health and Safety (EHS) department.[3]

2. Reaction Mixtures Containing this compound:

Reaction mixtures must be carefully and completely quenched to neutralize any residual reactive species before collection for disposal.[3] While this compound is an internal alkyne and less likely to form explosive acetylides than terminal alkynes, cautious quenching is still a critical safety measure.[3]

Experimental Protocol for Quenching Reaction Mixtures:

This protocol is illustrative and should be adapted based on the specific scale and components of the reaction mixture.

  • Preparation:

    • Conduct the entire quenching procedure within a certified chemical fume hood.

    • Ensure an appropriate fire extinguisher (e.g., Class D for reactive metals, if applicable to other reagents in the mixture) and spill kit are readily accessible.

    • The reaction flask should be placed in an ice bath to manage heat generation.

  • Quenching Process:

    • Under an inert atmosphere (e.g., nitrogen or argon), slowly add a protic solvent to the cooled, stirred reaction mixture. Isopropanol is a suitable initial quenching agent due to its moderate reactivity.[4][5]

    • Add the isopropanol dropwise, monitoring for any signs of reaction (e.g., gas evolution, temperature increase). Continue the slow addition until the reaction subsides.[5]

    • Once the initial vigorous reaction has ceased, a more reactive quenching agent like methanol can be slowly added to ensure complete neutralization.[5]

    • Finally, slowly add water to the mixture to quench any remaining reactive components.[5]

    • Allow the mixture to slowly warm to room temperature while continuing to stir.

  • Waste Collection:

    • Once the quenching is complete and the mixture is at room temperature, transfer it to a designated hazardous waste container.

    • The container must be made of a compatible material and be clearly labeled with all constituents of the quenched mixture and their approximate percentages.[3]

Spill Management

In the event of a spill, prompt and appropriate action is crucial.

  • Evacuate and Alert: For large spills, evacuate the immediate area and alert your institution's EHS office.

  • Containment: For small, manageable spills, contain the liquid using an inert absorbent material such as vermiculite or sand.

  • Collection: Carefully collect the absorbed material and any contaminated debris into a sealable, compatible container.

  • Labeling and Disposal: Label the container as "Hazardous Waste: this compound Spill Debris" and manage it for disposal along with other chemical waste.

Empty Container Disposal

Empty containers that previously held this compound must also be disposed of as hazardous waste.

  • Triple Rinse: The container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The first rinse, and potentially subsequent rinses for highly regulated materials, must be collected as hazardous waste.[6]

  • Container Disposal: After rinsing and air-drying in a fume hood, the container can be disposed of according to your institution's guidelines for empty chemical containers.

Quantitative Data Summary

ParameterValue / ClassificationNotes
EPA Hazardous Waste Code Likely D001 (Ignitable) due to its combustible nature, and potentially D003 (Reactive) depending on specific conditions.[7] A definitive classification requires analysis or generator knowledge.Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2]
pH for Aqueous Waste Neutralize to a pH between 5.5 and 12.5 before considering any aqueous disposal, though direct drain disposal is not recommended for this compound.[8]Never pour organic chemicals like this compound down the drain. This guideline applies only to the neutralized aqueous mixture after a quenching procedure and if permitted by local regulations.
Satellite Accumulation Up to 55 gallons of hazardous waste may be accumulated at or near the point of generation.[8]Containers must be kept closed except when adding waste and must be properly labeled.[6][8]

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_start cluster_decision cluster_path1 Unused/Expired Material cluster_path2 Reaction Mixture start This compound Waste Generated decision Unused/Expired or Reaction Mixture? start->decision unused_step1 Seal original container securely decision->unused_step1 Unused reaction_step1 Cool reaction mixture in an ice bath decision->reaction_step1 Reaction Mixture unused_step2 Label as Hazardous Waste with full chemical name unused_step1->unused_step2 unused_step3 Store in designated satellite accumulation area unused_step2->unused_step3 unused_step4 Arrange for EHS pickup unused_step3->unused_step4 reaction_step2 Slowly add Isopropanol, then Methanol, then Water to quench reaction_step1->reaction_step2 reaction_step3 Allow to warm to room temperature reaction_step2->reaction_step3 reaction_step4 Transfer to a compatible, sealable waste container reaction_step3->reaction_step4 reaction_step5 Label as Hazardous Waste, listing all components reaction_step4->reaction_step5 reaction_step6 Store in designated satellite accumulation area reaction_step5->reaction_step6 reaction_step7 Arrange for EHS pickup reaction_step6->reaction_step7

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Ethyl 2-octynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of Ethyl 2-octynoate. Adherence to these procedures is essential for ensuring personal safety and regulatory compliance within a laboratory setting. This compound is classified as a skin sensitizer and requires careful handling to prevent adverse health effects.

Hazard Identification and Quantitative Data

This compound may cause an allergic skin reaction and is categorized as a skin sensitizer, category 1A.[1] It is crucial to handle this chemical with appropriate protective measures to avoid direct contact.

PropertyValue
Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol [1]
CAS Number 10519-20-7[2]
Boiling Point 206 - 208 °C / 402.8 - 406.4 °F @ 760 mmHg
Flash Point 75 °C / 167 °F
Specific Gravity 0.868
Vapor Pressure 0.2 mmHg @ 25 °C
Appearance Colorless liquid
Odor Sweet
Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the correct selection and use of personal protective equipment.

PPE CategoryRoutine Handling in a Fume HoodSpill Cleanup or Handling Outside a Fume Hood
Eye/Face Protection Chemical safety goggles or safety glasses with side shields.[3]Tightly fitting chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[4] Double gloving is recommended for extended contact.[4]Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or Viton™).
Body Protection A standard laboratory coat, fully buttoned.[4]A chemical-resistant apron or coveralls over a laboratory coat.
Respiratory Protection Not typically required when handled within a certified chemical fume hood.A NIOSH-approved respirator with an organic vapor cartridge.[3]

Operational Plan: Safe Handling of this compound

This step-by-step protocol ensures the safe handling of this compound during routine laboratory procedures.

Preparation
  • Ensure a certified chemical fume hood is operational.

  • Verify that a safety shower and eyewash station are accessible and unobstructed.

  • Gather all necessary materials, including this compound, appropriate glassware, and required PPE.

Donning PPE
  • Put on a laboratory coat, ensuring it is fully buttoned.

  • Don chemical safety goggles.

  • Wash hands thoroughly and dry them.

  • Put on the inner pair of nitrile gloves.

  • Put on the outer pair of nitrile gloves.

Handling Procedure
  • Conduct all manipulations of this compound inside the chemical fume hood to minimize inhalation exposure.

  • Avoid direct contact with skin and eyes.[3]

  • Use appropriate, clean glassware and equipment to prevent spills.

  • Keep containers of this compound closed when not in use.

Doffing PPE
  • Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.

  • Remove the laboratory coat, folding the contaminated side inward.

  • Remove safety goggles.

  • Remove the inner pair of gloves using the same peeling technique.

  • Wash hands thoroughly with soap and water.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water.[5] If skin irritation or a rash occurs, get medical advice.[6] Remove contaminated clothing.[6]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, including under the eyelids, and consult a physician.[5]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5]

Spill Response
  • Isolate the Area: Evacuate unnecessary personnel from the spill area.

  • Ventilate: Ensure adequate ventilation. For large spills, a NIOSH-approved respirator may be necessary.[3]

  • Containment: Use an inert absorbent material such as sand, earth, or vermiculite to soak up the spill.[3] Do not use combustible materials like sawdust.

  • Cleanup: Collect the absorbent material into a covered and labeled metal container for disposal.[3]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Collect all liquid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with organic esters.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Contaminated Materials
  • Dispose of any materials that have come into contact with this compound, such as pipette tips, contaminated gloves, and absorbent pads, in a designated solid hazardous waste container.

Labeling
  • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Skin Sensitizer," "Irritant").

Storage and Pickup
  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.

  • Arrange for waste pickup through your institution's EHS department.

Experimental Workflow Visualization

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep 1. Preparation cluster_handling 2. Handling Procedure cluster_disposal 3. Waste Disposal cluster_post 4. Post-Handling prep_fume_hood Verify Fume Hood Operation prep_safety_equipment Check Safety Shower & Eyewash prep_fume_hood->prep_safety_equipment prep_materials Gather Materials & PPE prep_safety_equipment->prep_materials don_ppe Don Appropriate PPE prep_materials->don_ppe conduct_experiment Conduct Experiment in Fume Hood don_ppe->conduct_experiment close_containers Keep Containers Closed conduct_experiment->close_containers segregate_waste Segregate Liquid & Solid Waste close_containers->segregate_waste label_waste Label Waste Containers segregate_waste->label_waste store_waste Store in Designated Area label_waste->store_waste doff_ppe Doff PPE Correctly store_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.